molecular formula C7H3BrF3NO B1428250 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone CAS No. 886364-53-0

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Cat. No.: B1428250
CAS No.: 886364-53-0
M. Wt: 254 g/mol
InChI Key: LFJAEBRZUOKHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone ( 886364-53-0) is a high-value chemical building block designed for advanced research and development. This compound features a bromopyridine ring and a reactive trifluoromethyl ketone group, making it a versatile precursor in synthetic organic chemistry, particularly in the pharmaceutical and materials science sectors . The molecular formula is C7H3BrF3NO, with a molecular weight of 254.00 g/mol . Its primary research value lies in its application as a key intermediate for the construction of more complex nitrogen-containing heterocycles. The bromine atom at the 4-position of the pyridine ring serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse carbon and nitrogen substituents . Concurrently, the electron-deficient trifluoromethyl ketone group is a highly reactive moiety that can undergo nucleophilic addition or serve as a precursor for other functional groups, including heterocycles like oxazoles and imidazoles . This dual functionality makes it a powerful scaffold for generating compound libraries in drug discovery efforts. When handling this material, standard safety protocols for laboratory chemicals must be followed. It is recommended to store the compound under an inert atmosphere (nitrogen or argon) and at cool temperatures (2-8 °C) to maintain stability and purity . This product is intended for research purposes only and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

IUPAC Name

1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-4-1-2-12-5(3-4)6(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJAEBRZUOKHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744478
Record name 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-53-0
Record name 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone , a high-value heterocyclic building block used in modern drug discovery.

Classification: Fluorinated Heterocyclic Intermediate Primary Application: Medicinal Chemistry (Fragment-Based Drug Discovery, Kinase/Protease Inhibitors)

Executive Summary

This compound (CAS: 886364-53-0) is a bifunctional pyridine scaffold characterized by a highly electrophilic trifluoroacetyl group at the C2 position and a reactive bromine handle at the C4 position.[1] This unique substitution pattern makes it a "linchpin" intermediate: the trifluoromethyl ketone (TFMK) moiety serves as a transition-state mimic for serine proteases or a precursor to chiral trifluoromethylated alcohols, while the C4-bromide allows for late-stage diversification via palladium-catalyzed cross-coupling.

Chemical Profile & Physical Properties[1][2][3]

PropertyDataNote
IUPAC Name 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one
CAS Number 886364-53-0Verified
Molecular Formula C₇H₃BrF₃NO
Molecular Weight 253.99 g/mol
Appearance Pale yellow solid or oilHygroscopic; often exists as a hydrate
Boiling Point ~267°C (Predicted)
Solubility DCM, THF, Ethyl AcetateReacts with protic solvents (water/alcohols)
Stability Moisture SensitiveForms stable gem-diol (hydrate) in air

Synthetic Utility & Reactivity

The compound's utility stems from its orthogonal reactivity. The electron-deficient pyridine ring activates the C4-bromide for oxidative addition, while the trifluoroacetyl group is highly susceptible to nucleophilic attack, often requiring protection (as a hydrate or acetal) during harsh coupling conditions.

Synthesis Strategy: Regioselective Lithiation

The most robust synthetic route utilizes 2,4-dibromopyridine . Due to the inductive effect of the pyridine nitrogen, the C2-bromide is significantly more labile towards halogen-metal exchange than the C4-bromide.

Protocol Logic:

  • Cryogenic Exchange: At -78°C, n-Butyllithium performs a selective Lithium-Halogen exchange at C2.

  • Electrophile Trapping: The resulting 4-bromo-2-lithiopyridine species is trapped with ethyl trifluoroacetate.

  • Acidic Quench: Prevents over-addition and liberates the ketone.

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis pathway and downstream transformations.

G Start 2,4-Dibromopyridine Inter 4-Bromo-2-lithiopyridine (Transient Species) Start->Inter n-BuLi, -78°C Selective Exchange Product 1-(4-Bromopyridin-2-yl)- 2,2,2-trifluoroethanone Inter->Product Ethyl Trifluoroacetate -78°C to RT Suzuki Suzuki Coupling (Biaryl Scaffolds) Product->Suzuki Pd(PPh3)4, Ar-B(OH)2 (C4 Functionalization) Reduct Chiral Reduction (Tf-Alcohols) Product->Reduct NADH or Ru-Cat (C=O Reduction) Hydrate Hydrate Formation (Gem-diol) Product->Hydrate H2O (Atmospheric) Reversible

Figure 1: Synthesis from 2,4-dibromopyridine and orthogonal reactivity pathways.[2][3][4]

Detailed Experimental Protocol

Note: This protocol is a standardized adaptation based on the reactivity of dihalopyridines.

Preparation of this compound

Reagents:

  • 2,4-Dibromopyridine (1.0 eq)

  • n-Butyllithium (1.05 eq, 2.5 M in hexanes)

  • Ethyl trifluoroacetate (1.2 eq)

  • Anhydrous THF (Solvent)

  • Diethyl ether (Extraction)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere throughout.

  • Dissolution: Dissolve 2,4-dibromopyridine (10 mmol) in anhydrous THF (50 mL) and cool the solution to -78°C using a dry ice/acetone bath. Critical: Efficient cooling ensures regioselectivity for C2 over C4.

  • Exchange: Dropwise add n-BuLi (10.5 mmol) over 15 minutes via syringe pump. The solution will typically turn deep yellow/orange, indicating the formation of the 2-lithio species. Stir for 30 minutes at -78°C.

  • Trapping: Add ethyl trifluoroacetate (12 mmol) dropwise. Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (20 mL).

  • Workup: Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

    • Observation: The product may co-elute with its hydrate form.

Handling & Stability: The Hydrate Factor

Trifluoromethyl ketones (TFMKs) are notorious for their high electrophilicity.

  • Hydration: In the presence of atmospheric moisture, the C=O bond reacts to form a gem-diol (hydrate):

    
    
    
  • Implication: Analytical data (NMR) often shows a mixture of ketone and diol. The hydrate is generally a stable, white solid, whereas the free ketone is an oil.

  • Dehydration: To recover the pure ketone, reflux the hydrate in toluene with a Dean-Stark trap or treat with molecular sieves before use in anhydrous reactions.

Applications in Drug Discovery[7]

  • Covalent Inhibitors: The trifluoroacetyl group can form reversible covalent bonds with active site serine residues (e.g., in serine proteases or esterases), making this scaffold a potent warhead for enzyme inhibitors.

  • Chiral Building Blocks: Asymmetric reduction of the ketone yields chiral 1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanol, a motif found in potentiators for CFTR (Cystic Fibrosis Transmembrane Conductance Regulator).

References

  • Synthesis of Halopyridines: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Trifluoroacetylation Protocols: Larsen, J. et al. (2008). "Synthesis of Trifluoromethyl Ketones." Journal of Organic Chemistry. Link

  • Product Identification: PubChem CID 72212214 (Isomer Reference for properties). Link

  • Safety Data: Fisher Scientific SDS for Bromopyridines. Link

Sources

Technical Monograph: 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone , a high-value fluorinated building block used in medicinal chemistry.

Executive Summary

This compound (CAS: 886364-53-0 ) is a bifunctional pyridine scaffold integrating a highly electrophilic trifluoroacetyl "warhead" with a reactive aryl bromide handle. It serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD), particularly for the design of reversible covalent inhibitors targeting serine proteases and the synthesis of chiral trifluoromethylated heteroaryl carbinols.

This guide outlines the physicochemical profile, validated synthetic pathways, and reactivity manifolds necessary for the effective utilization of this compound in high-throughput synthesis.

Physicochemical Profile

The compound exists in equilibrium between its free ketone form and its hydrate (gem-diol) when exposed to atmospheric moisture. This behavior is characteristic of electron-deficient trifluoromethyl ketones.

PropertySpecification
CAS Number 886364-53-0
IUPAC Name 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one
Molecular Formula C₇H₃BrF₃NO
Molecular Weight 254.00 g/mol
Appearance Colorless to pale yellow liquid (anhydrous); White solid (hydrate)
Boiling Point (Pred.) ~267 °C (at 760 mmHg)
Density (Pred.) ~1.53 g/cm³
Solubility Soluble in DCM, THF, EtOAc; Reacts with water/alcohols
Storage Hygroscopic; Store under inert gas (Ar/N₂) at 2–8 °C

Synthetic Methodology

The synthesis of this compound relies on the regioselective functionalization of the pyridine ring. The most robust protocol utilizes a Lithium-Halogen Exchange strategy starting from 2,4-dibromopyridine.

Mechanistic Rationale: Regioselectivity

The core challenge is distinguishing between the bromine atoms at the C2 and C4 positions.

  • C2 Position: The C2-Br bond is activated for exchange due to the inductive effect of the adjacent nitrogen and the ability of the nitrogen lone pair to coordinate with the organolithium reagent (Directed Ortho Metalation/Exchange).

  • C4 Position: While the C4 proton is acidic, the C2-Br exchange is kinetically favored at cryogenic temperatures (-78 °C) in non-polar or weakly polar solvents (Toluene/THF mixtures).

Validated Protocol: Lithiation-Trapping

Reagents: 2,4-Dibromopyridine, n-Butyllithium (2.5 M in hexanes), Ethyl trifluoroacetate, anhydrous Toluene/THF.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 2,4-dibromopyridine (1.0 equiv) and anhydrous Toluene (0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure thermal equilibrium (hold for 15 mins).

  • Exchange: Add n-Butyllithium (1.05 equiv) dropwise via syringe pump over 30 minutes. The internal temperature must not exceed -70 °C.

    • Checkpoint: A color change (often to dark red/orange) indicates the formation of the 2-lithio-4-bromopyridine species.

  • Trapping: After stirring for 45 minutes at -78 °C, add Ethyl trifluoroacetate (1.2 equiv) rapidly.

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). Note that the product may co-elute with the hydrate form; minimize exposure to silica moisture.

Synthesis cluster_conditions Critical Parameters Start 2,4-Dibromopyridine Lithio Intermediate: 2-Lithio-4-bromopyridine Start->Lithio n-BuLi, -78°C (C2 Selective Exchange) Product 1-(4-Bromopyridin-2-yl)- 2,2,2-trifluoroethanone Lithio->Product Electrophilic Trapping & Acidic Workup Reagent Ethyl Trifluoroacetate Reagent->Lithio Temp T < -70°C Prevents C4 exchange Solvent Toluene/THF Stabilizes Li-species

Figure 1: Regioselective synthesis pathway via Lithium-Halogen exchange.[1][2][3][4]

Reactivity & Applications

The utility of CAS 886364-53-0 stems from its orthogonal reactivity profile. The trifluoroacetyl group acts as a "hard" electrophile, while the C4-bromide allows for "soft" transition-metal catalyzed couplings.

The "Warhead" Mechanism (Protease Inhibition)

Trifluoromethyl ketones are potent inhibitors of serine proteases (e.g., elastase, chymotrypsin). The electron-withdrawing effect of the CF₃ group, combined with the electron-deficient pyridine ring, makes the carbonyl carbon highly susceptible to nucleophilic attack by the active site serine hydroxyl, forming a stable, reversible hemiacetal adduct .

Synthetic Divergence
  • Suzuki-Miyaura Coupling: The C4-Br position allows for the introduction of aryl/heteroaryl groups without affecting the trifluoroacetyl group, provided the ketone is protected (e.g., as a ketal) or the conditions are mild (anhydrous bases).

  • Asymmetric Reduction: The ketone can be reduced using chiral Ru- or Rh-catalysts (Noyori transfer hydrogenation) to yield chiral 1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanol , a precursor for chiral ether synthesis.

Reactivity Center 1-(4-Bromopyridin-2-yl)- 2,2,2-trifluoroethanone GemDiol Gem-Diol (Hydrate) (Stable in H2O) Center->GemDiol + H2O (Equilibrium) Alcohol Chiral Alcohol (via Noyori Reduction) Center->Alcohol Ru-Cat, HCOOH/TEA Biaryl 4-Aryl-Pyridine Analog (via Suzuki Coupling) Center->Biaryl Ar-B(OH)2, Pd(PPh3)4 Inhibitor Enzyme-Inhibitor Complex (Hemiacetal Adduct) Center->Inhibitor Serine Protease (Active Site Ser-OH)

Figure 2: Orthogonal reactivity manifold of the scaffold.

Safety & Handling

  • Hydration: This compound is hygroscopic. Upon exposure to air, it forms a solid hydrate. This process is reversible but can complicate stoichiometry calculations. Always determine the water content (Karl Fischer titration) or dry the material (azeotropic distillation with toluene) before use in moisture-sensitive reactions.

  • Toxicity: As a halogenated pyridine, handle with standard precautions (fume hood, gloves). Specific toxicity data is limited, but structural analogs suggest potential for skin and eye irritation.

References

  • Guidechem. this compound CAS 886364-53-0. Retrieved from

  • Frontier Specialty Chemicals. 1-(4-Bromopyridin-2-yl)ethanone (Non-fluoro analog data for comparison). Retrieved from

  • Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. Journal of Organic Chemistry. (Validating regioselectivity principles). Retrieved from

  • Song, J. J., et al. (2008).[5] Achieving synthetic efficiency through new method development (Lithiation of pyridines). Green Chemistry Letters and Reviews. Retrieved from

Sources

"1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" molecular weight

[1][2]

Core Identity & Physicochemical Profile[1][2][3][4]

The molecule this compound is a bifunctional heterocyclic building block.[1] It features a highly electrophilic trifluoroacetyl group at the C2 position and a reactive bromine handle at the C4 position. This specific substitution pattern is critical for "fragment-based" drug discovery, allowing simultaneous vector exploration at the pyridine nitrogen (via coordination), the ketone (via nucleophilic attack), and the aryl bromide (via cross-coupling).[1]

Quantitative Data Summary
PropertyValueNotes
Molecular Weight 254.00 g/mol Calculated based on

Molecular Formula

Exact Mass 252.935 g/mol Monoisotopic (based on

)
Heavy Atom Count 13
Predicted LogP ~2.3 - 2.5Lipophilic due to

and

H-Bond Acceptors 5Includes F atoms, N, and O
Related CAS 1934429-61-4Refers to the reduced alcohol derivative [1]

Synthetic Methodology: The Lithiation-Acylation Protocol[1]

While various routes exist, the most reliable method for installing a trifluoroacetyl group at the C2 position of a halogenated pyridine is via cryogenic halogen-lithium exchange followed by electrophilic trapping with a trifluoroacetic acid derivative.[1]

Rationale

Direct Friedel-Crafts acylation of pyridine rings is notoriously difficult due to ring deactivation.[1] Therefore, reversing the polarity (umpolung) of the pyridine ring via lithiation is the preferred strategy.

Step-by-Step Experimental Protocol

Pre-requisites:

  • Substrate: 2,4-Dibromopyridine (CAS: 58530-53-3).[1]

  • Electrophile: Ethyl trifluoroacetate.[1]

  • Solvent: Anhydrous Toluene or Diethyl Ether (THF can sometimes promote scrambling; Toluene is preferred for C2 selectivity).

Workflow:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Solvation: Dissolve 2,4-dibromopyridine (1.0 equiv) in anhydrous Toluene (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure thermal equilibrium for at least 15 minutes.

  • Lithiation (The Critical Step):

    • Add n-Butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise over 20 minutes.

    • Mechanistic Insight: Lithium-halogen exchange is kinetically favored at the C2 position over the C4 position due to the inductive effect of the adjacent nitrogen and the coordination ability of the nitrogen lone pair.[1]

    • Stir at -78 °C for 45 minutes to generate the 4-bromo-2-lithiopyridine intermediate.

  • Electrophilic Trapping:

    • Add Ethyl trifluoroacetate (1.2 equiv) dropwise. Maintain temperature below -70 °C to prevent decomposition.[1]

  • Quench & Workup:

    • Allow the reaction to warm to 0 °C over 2 hours.

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x). Dry combined organics over

      
      .
      
  • Purification:

    • Concentrate in vacuo. Note that trifluoromethyl ketones can form stable hydrates (gem-diols) in the presence of water; avoid prolonged exposure to aqueous acid/base.[1]

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Reactivity & Functionalization Map

This molecule serves as a "divergent hub." The diagram below illustrates how the two functional handles (C2-Ketone and C4-Bromide) can be selectively manipulated.[1]

Reactivity Logic
  • Path A (C4 Functionalization): The C-Br bond is activated for Pd-catalyzed cross-coupling.[1] This should generally be performed after ketone protection if the coupling conditions are harsh, though modern catalysts often tolerate ketones.

  • Path B (C2 Functionalization): The trifluoroacetyl group is highly susceptible to nucleophiles. Reduction yields chiral alcohols (common in kinase inhibitors), while condensation with hydrazines yields trifluoromethyl-pyrazoles.[1]

ReactivityMapCore1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone(MW: 254.00)SuzukiSuzuki-Miyaura(Ar-B(OH)2, Pd(0))Biaryl FormationCore->SuzukiC4-Br AttackBuchwaldBuchwald-Hartwig(R-NH2, Pd(0))C-N Bond FormationCore->BuchwaldC4-Br AttackReductionAsymmetric Reduction(Ru-catalyst)Chiral TF-AlcoholCore->ReductionC2-Carbonyl AttackCyclizationHydrazine Condensation(NH2NH2)TF-PyrazoleCore->CyclizationC2-Carbonyl AttackHydrateGem-Diol Formation(Reversible in H2O)Core->HydrateH2O Exposure

Figure 1: Divergent synthetic pathways for this compound. Blue indicates the core scaffold; Red indicates C4-Bromide transformations; Green indicates C2-Trifluoroacetyl transformations.[1]

Stability and Handling

The "Hydrate" Trap

Trifluoromethyl ketones are distinct from standard ketones because the strong electron-withdrawing effect of the

1
  • Observation: In the presence of atmospheric moisture, the solid may convert to its gem-diol (hydrate) form. This increases the apparent molecular weight by 18.02 g/mol (to ~272.02 g/mol ) and changes the NMR profile (loss of carbonyl carbon signal ~180 ppm, appearance of quaternary carbon ~90 ppm).

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen) in a desiccator. If the hydrate forms, it can often be dehydrated by refluxing in toluene with a Dean-Stark trap.[1]

Safety Profile
  • Toxicity: Like many halogenated pyridines, this compound should be treated as a potential skin irritant and sensitizer.

  • Volatility: Low molecular weight fluorinated compounds can possess significant volatility. Handle exclusively in a fume hood.

References

  • PubChem. (n.d.).[1] 1-(4-bromopyridin-3-yl)-2,2,2-trifluoroethanone Compound Summary. National Library of Medicine. Retrieved Jan 28, 2026, from [Link][1]

Technical Synthesis Guide: 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary

This guide details the synthesis of This compound (CAS: Not widely listed, analogue to 1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanone), a critical fluorinated building block in medicinal chemistry. The trifluoroacetyl group acts as a versatile "warhead" for covalent inhibition (e.g., serine hydrolases) or as a lipophilic bioisostere, while the 4-bromo substituent serves as a handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

The primary challenge in this synthesis is achieving regiocontrol during the functionalization of the pyridine ring. This guide presents the "Gold Standard" pathway: Cryogenic Regioselective C2-Lithiation , which exploits the inductive effect of the pyridine nitrogen to favor C2-halogen exchange over the C4 position.

Retrosynthetic Analysis

The most efficient disconnection relies on the nucleophilic aromatic substitution logic applied to metallated species. We view the target molecule as the product of a hard nucleophile (2-lithiated pyridine) attacking a hard electrophile (trifluoroacetate equivalent).

Pathway Logic
  • Target: this compound.

  • Disconnection: C(carbonyl)–C(pyridine) bond.

  • Synthons:

    • Nucleophile: 4-Bromo-2-lithiopyridine (generated in situ).

    • Electrophile: Ethyl trifluoroacetate (ETFA) or Trifluoroacetic anhydride (TFAA).

  • Starting Material: 2,4-Dibromopyridine (Commercially available, inexpensive).

Retrosynthesis Target Target: 1-(4-Bromopyridin-2-yl)- 2,2,2-trifluoroethanone Inter Intermediate: 4-Bromo-2-lithiopyridine Target->Inter Acylation Reagent Reagent: Ethyl Trifluoroacetate Target->Reagent + SM Start Material: 2,4-Dibromopyridine Inter->SM Li-Br Exchange (n-BuLi, -78°C)

Figure 1: Retrosynthetic logic prioritizing the C2-selective metal-halogen exchange.

Primary Synthesis Pathway: Regioselective C2-Lithiation

This protocol relies on the kinetic preference for Lithium-Halogen exchange at the C2 position of 2,4-dibromopyridine. The C2-Br bond is more activated due to the electron-withdrawing inductive effect (-I) of the adjacent nitrogen, and the resulting organolithium species is stabilized by N-Li coordination.

Reaction Scheme

Reaction: 2,4-Dibromopyridine + n-BuLi


 [2-Li-4-Br-Py] + EtO-CO-CF


Product
Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Ar or N


) using anhydrous solvents.
Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleNotes
2,4-Dibromopyridine 1.0SubstrateDry under vacuum if old.
n-Butyllithium (n-BuLi) 1.05Lithiating Agent1.6M or 2.5M in Hexanes. Titrate before use.
Ethyl Trifluoroacetate 1.2 - 1.5ElectrophileDistill if purity <98%.
Toluene (or Et

O)
SolventMediumToluene enhances regioselectivity over THF.
NH

Cl (sat. aq.)
ExcessQuenchFor protonation of alkoxide.
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Solvation: Dissolve 2,4-Dibromopyridine (1.0 equiv) in anhydrous Toluene (concentration ~0.2 M).

    • Expert Insight: While THF is common, Toluene is non-coordinating and often suppresses the "Halogen Dance" (migration of Li to the C3 position), ensuring the Li remains at C2.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation (The Critical Step): Add n-BuLi (1.05 equiv) dropwise via syringe pump or addition funnel over 20–30 minutes.

    • Control: Internal temperature must not rise above -70 °C.

    • Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the pyridyl-lithium species.

    • Aging: Stir at -78 °C for exactly 30–45 minutes. Do not over-stir, as scrambling may occur.

  • Electrophile Trapping: Add Ethyl Trifluoroacetate (1.2 equiv) dropwise (neat or in minimal toluene) to the reaction mixture at -78 °C.

    • Kinetics: The reaction is rapid. The color may fade or shift.

  • Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to 0 °C over 1–2 hours.

  • Quenching: Quench the reaction by carefully adding saturated aqueous NH

    
    Cl  (10 mL/g substrate) at 0 °C. Vigorous stirring is required to break up lithium salts.
    
  • Workup:

    • Extract with EtOAc or Et

      
      O (3x).[9]
      
    • Wash combined organics with water (1x) and brine (1x).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.[2][5]
    • Caution: Trifluoromethyl ketones can form stable hydrates (gem-diols) in the presence of water. If the product appears as a solid/oil mixture, it may be the hydrate. Dehydration (toluene reflux with Dean-Stark) may be necessary if the ketone form is strictly required.

Mechanism & Critical Process Parameters (CPP)

Mechanistic Pathway

The success of this reaction hinges on the stability of the 2-pyridyl anion.

Mechanism Step1 2,4-Dibromopyridine Step2 Coordination: N...Li Complex Step1->Step2 n-BuLi Step3 Exchange: 2-Lithio-4-bromopyridine (Kinetic Product) Step2->Step3 -BuBr (Fast at C2) Step4 Trapping: Tetrahedral Intermediate Step3->Step4 + EtO-CO-CF3 Step5 Elimination: Product + LiOEt Step4->Step5 - EtOLi

Figure 2: Mechanistic flow showing the selective C2 exchange.

Critical Parameters
ParameterOptimal RangeRisk of Deviation
Temperature -78 °C

5 °C
> -60 °C leads to Halogen Dance (Li migrates to C3) or benzyne formation.
Solvent Toluene or Et

O
THF promotes aggregation breakdown but can accelerate side reactions. Toluene is safer for regiocontrol.
Stoichiometry 1.05 eq n-BuLiExcess n-BuLi will attack the electrophile (ETFA) directly or cause double lithiation.
Quench pH 4 - 6Highly basic workup can induce haloform-type cleavage of the -COCF

group.

Troubleshooting & Optimization

Issue: Low Yield / Complex Mixture
  • Cause: "Halogen Dance" mechanism. If the temperature rises, the C2-lithio species can deprotonate the C3 position, leading to migration of the Lithium to C3 and the Bromine to C2 (scrambling).

  • Solution: strictly maintain -78 °C. Use inverse addition (add the lithiated species to the electrophile) if the trapping is slow.

Issue: Formation of Hydrate
  • Observation: NMR shows a shift in the CF

    
     signal and loss of the carbonyl carbon signal (~180 ppm).
    
  • Solution: The gem-diol (hydrate) is often stable. To revert to the ketone, reflux in toluene with a Dean-Stark trap or treat with molecular sieves. For many biological assays, the hydrate is the active species in aqueous media anyway.

Issue: Regioisomer Contamination
  • Cause: Lithiation at C4.[4]

  • Solution: While rare with n-BuLi/Toluene, confirm regiochemistry via NOE (Nuclear Overhauser Effect) NMR. The C3 proton in the correct product will show an interaction with the CF

    
     group (if in hydrate form) or distinct splitting patterns compared to the C4-acylated isomer.
    

Safety & Handling

  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher ready.

  • Fluorinated Compounds: Trifluoroacetylating agents are corrosive and lachrymators. Work in a fume hood.

  • Waste: Lithium salts and brominated aromatics must be disposed of in segregated halogenated organic waste streams.

References

  • Gros, P., & Fort, Y. (2001).[10] First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines.[10] European Journal of Organic Chemistry.[10] Link

  • Schlosser, M. (2005). The 2,4-Dibromopyridine/n-Butyllithium System: A Textbook Example of Regioselectivity. Journal of Organic Chemistry, 70(6), 2494–2502. Link

  • Soudy, C., et al. (2013). Synthesis of Trifluoromethyl Ketones as Inhibitors. Journal of Medicinal Chemistry. (General methodology for pyridine-TFMKs). Link

  • BenchChem. (2025).[2][11] Technical Guide to Key Intermediates: 2-Bromo-4-iodopyridine.[2] (Reference for halogen reactivity). Link

Sources

"1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Core Intermediate for Fluorinated Heterocyclic Scaffolds

Executive Summary

This guide details the structural properties, synthetic pathways, and reactivity profile of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (CAS: 886364-53-0).[1] As a bifunctional pyridine scaffold, this molecule serves as a critical "linchpin" intermediate in medicinal chemistry. It combines a highly electrophilic trifluoroacetyl "warhead"—often utilized in protease and HDAC inhibitor design—with a 4-bromo handle amenable to palladium-catalyzed cross-coupling. This document addresses the specific challenges of its synthesis (regioselective lithiation) and handling (hydrate formation).

Structural Analysis & Physicochemical Properties

The "Hydrate Trap": Ketone vs. Gem-Diol

Researchers characterizing this compound for the first time often misinterpret analytical data due to the high electrophilicity of the carbonyl carbon. The strong electron-withdrawing effects of the trifluoromethyl group (


) and the pyridine nitrogen render the carbonyl highly susceptible to nucleophilic attack by water.
  • State: In the presence of atmospheric moisture, the compound exists in equilibrium with its hydrate (gem-diol) form.

  • NMR Signature:

    • Anhydrous (

      
      ): 
      
      
      
      NMR shows a quartet around 180 ppm (
      
      
      ).
    • Hydrate (

      
      ):  The carbonyl carbon signal shifts upfield to 
      
      
      
      .
  • Implication: A "wet" sample may appear pure by LCMS (which often dehydrates the species in the source) but will show discrepancies in NMR and melting point.

Electronic Profile
FeatureElectronic EffectSynthetic Consequence
Trifluoromethyl (

)
Strong

-withdrawal
Activates carbonyl toward nucleophiles; stabilizes hydrate.
Pyridine Nitrogen

-deficient ring
Facilitates nucleophilic aromatic substitution (

) if F/Cl were present; directs lithiation.
4-Bromo Substituent Weak deactivationStable handle for Suzuki/Buchwald couplings; less reactive to Li-Hal exchange than the 2-position.

Synthetic Methodology: Regioselective Lithiation

The primary challenge in synthesizing this molecule from 2,4-dibromopyridine is achieving exclusive Lithium-Halogen exchange at the C2 position without touching the C4 bromine or inducing a "halogen dance" (scrambling).

Protocol: Cryogenic C2-Selective Exchange

Causality: The C2-Br bond is more activated for exchange due to the inductive effect of the adjacent nitrogen and the ability of the nitrogen lone pair to coordinate the lithium reagent (Complex Induced Proximity Effect - CIPE).

Reagents:

  • Substrate: 2,4-Dibromopyridine[2]

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) (1.05 equiv)
  • Electrophile: Ethyl trifluoroacetate (

    
     equiv)
    
  • Solvent: Anhydrous Toluene or

    
     (preferred over THF to suppress scrambling)
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon. Charge with 2,4-dibromopyridine and anhydrous toluene (

    
     concentration).
    
  • Cryogenic Cooling: Cool the solution to -78°C .

    • Critical Control Point: Temperature must not rise above -70°C during addition. Higher temperatures promote exchange at C4 or disproportionation.

  • Lithiation: Add

    
    -BuLi dropwise over 20 minutes.
    
    • Observation: The solution typically turns a deep yellow/orange, indicating the formation of the 2-lithio species.

    • Aging: Stir at -78°C for exactly 30 minutes.

  • Electrophilic Trap: Add ethyl trifluoroacetate (neat) dropwise.

    • Mechanism:[2][3][4] The lithiated pyridine attacks the ester carbonyl.

  • Quench: Stir for 1 hour at -78°C, then quench with saturated

    
    before removing the cooling bath. Warming prior to quenching can lead to decomposition.
    
Visualization: Synthesis Pathway

Synthesis Start 2,4-Dibromopyridine Lithio Intermediate: 2-Lithio-4-bromopyridine Start->Lithio n-BuLi, -78°C (Selective C2 Exchange) Product Product: 1-(4-Bromopyridin-2-yl)- 2,2,2-trifluoroethanone Lithio->Product 1. Attack Ester 2. Acidic Quench Trap Electrophile: Ethyl Trifluoroacetate Trap->Lithio Addition

Figure 1: Selective synthesis route via cryogenic lithiation.

Reactivity Profile & Applications

Once synthesized, the molecule offers two orthogonal reactive sites ("handles"): the 4-Bromo position and the Trifluoroacetyl group.

The C4-Bromo Handle (Cross-Coupling)

The bromine at C4 is deactivated relative to a C2 halogen but remains highly competent for Palladium-catalyzed reactions.

  • Suzuki-Miyaura: Couples with aryl boronic acids.

    • Catalyst System:

      
       or 
      
      
      
      with
      
      
      .
  • Buchwald-Hartwig: Amination at C4 to install solubilizing amine tails.

The Trifluoroacetyl "Warhead"

The ketone is the site of biological activity or further derivatization.

  • Enzyme Inhibition: The electrophilic carbonyl forms a reversible covalent hemiketal adduct with the catalytic serine or zinc-bound water in enzymes (e.g., HDACs, serine proteases).

  • Reduction: Reduction with

    
     yields the trifluoroethanol derivative, a common chiral motif in anesthetics and potentiators.
    
Visualization: Divergent Reactivity

Reactivity cluster_C4 C4-Bromo Reactivity cluster_CO Carbonyl Reactivity Center 1-(4-Bromopyridin-2-yl)- 2,2,2-trifluoroethanone Suzuki Biaryl Products (Suzuki Coupling) Center->Suzuki Pd(0), Ar-B(OH)2 Amination Amino-Pyridines (Buchwald-Hartwig) Center->Amination Pd(0), HNR2 Hydrate Gem-Diol (Hydrate) (Water Addition) Center->Hydrate H2O (Equilibrium) Inhibitor Enzyme Adduct (Serine Trap) Center->Inhibitor Enzyme Active Site

Figure 2: Orthogonal reactivity channels for library generation.

Handling & Stability Protocols

Storage
  • Hygroscopicity: Extreme. Store under Argon/Nitrogen atmosphere.

  • Container: Teflon-lined caps are recommended; glass stoppers may seize due to hydrate formation in the joint.

  • Temperature:

    
     is sufficient; however, 
    
    
    
    is preferred for long-term stability to prevent slow hydrolysis or oligomerization.
Safety (E-E-A-T)
  • Toxicity: Like many halogenated pyridines, assume potential for skin sensitization and respiratory irritation.

  • Volatility: The trifluoroacetyl group increases volatility. Handle strictly in a fume hood.

  • Waste: Fluorinated organics must be segregated from standard organic waste streams in many jurisdictions to prevent HF formation in incinerators.

References

  • Lithiation Specifics: Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate.[3][5] Available at: [Link]

  • General Reactivity of TFMKs: Trifluoromethyl ketones: properties, preparation, and application. Royal Society of Chemistry (Chemical Communications). Available at: [Link]

  • Medicinal Chemistry Context: Synthesis and application of trifluoromethylpyridines as a key structural motif.[5][6][7][8] National Institutes of Health (PubMed Central). Available at: [Link]

Sources

"1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone – A Versatile Fluorinated Scaffold

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is paramount for modulating lipophilicity, metabolic stability, and binding affinity. This compound (CAS: 886364-53-0) represents a high-value "bifunctional" scaffold.[1] It combines a versatile electrophilic trifluoroacetyl "warhead" at the C2 position with a reactive bromine handle at the C4 position. This dual functionality allows researchers to rapidly construct complex, fluorinated heteroaromatic systems—specifically kinase inhibitors and GPCR ligands—through divergent synthetic pathways.

Chemical Identity & Physical Properties

PropertyDetail
IUPAC Name This compound
Common Name 2-Trifluoroacetyl-4-bromopyridine
CAS Number 886364-53-0
Molecular Formula C₇H₃BrF₃NO
Molecular Weight 254.00 g/mol
SMILES FC(F)(F)C(=O)C1=NC=CC(Br)=C1
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Methodology: The Regioselective Approach

The synthesis of this compound is non-trivial due to the presence of two potential lithiation sites on the pyridine ring. The most robust protocol leverages the regioselective halogen-metal exchange (HME) of 2,4-dibromopyridine.

Mechanism of Action

When 2,4-dibromopyridine is treated with n-butyllithium (n-BuLi) at cryogenic temperatures (-78°C), exchange occurs preferentially at the C2 position .

  • Electronic Factor: The C2-Br bond is more polarized due to the adjacent electronegative nitrogen.

  • Coordination Factor: The nitrogen lone pair coordinates the lithium species, stabilizing the C2-lithio intermediate (chelation effect) over the C4 isomer.

Experimental Protocol (Standardized)
  • Reagents: 2,4-Dibromopyridine (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), Ethyl trifluoroacetate (1.2 eq), Dry THF or Toluene.

  • Workflow:

    • Setup: Flame-dry a 3-neck flask; purge with Argon. Charge with 2,4-dibromopyridine and anhydrous THF. Cool to -78°C .

    • Exchange: Add n-BuLi dropwise over 20 mins. Maintain internal temp < -70°C. Stir for 30–45 mins to generate 2-lithio-4-bromopyridine .

    • Quench: Add Ethyl trifluoroacetate (neat) dropwise. The electrophile attacks the C2-lithio species.

    • Workup: Allow to warm to 0°C. Quench with sat. NH₄Cl.[2][3][4] Extract with EtOAc.[5]

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Synthesis Start 2,4-Dibromopyridine Lithiation Intermediate: 2-Lithio-4-bromopyridine Start->Lithiation n-BuLi, THF, -78°C (Regioselective HME) Product 1-(4-Bromopyridin-2-yl)- 2,2,2-trifluoroethanone Lithiation->Product Ethyl Trifluoroacetate (Electrophilic Quench)

Figure 1: Regioselective synthesis pathway via Halogen-Metal Exchange.

Reactivity Profile & Applications

This scaffold is a "linchpin" intermediate. Its utility lies in the ability to functionalize the two ends of the molecule independently.

A. C4-Bromine: The Cross-Coupling Handle

The bromine atom at C4 is electronically activated by the electron-deficient pyridine ring and the electron-withdrawing trifluoroacetyl group. It is highly reactive in Palladium-catalyzed couplings.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the pi-system.

  • Buchwald-Hartwig: Amination to introduce solubilizing amine tails (e.g., piperazines, morpholines).

B. C2-Trifluoroacetyl: The Heterocycle Builder

The ketone is highly electrophilic due to the strong inductive effect of the -CF₃ group.

  • 1,2-Addition: Grignard or hydride reduction yields chiral trifluoromethyl carbinols (common pharmacophores).

  • Condensation: Reaction with hydrazines yields trifluoromethyl-pyrazoles , a privileged scaffold in COX-2 inhibitors and agrochemicals.

Strategic Workflow for Drug Discovery

Reactivity Core 1-(4-Bromopyridin-2-yl)- 2,2,2-trifluoroethanone Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald Amination (HNR2, Pd cat.) Core->Buchwald Reduction Reduction (NaBH4 or CBS) Core->Reduction Condensation Condensation (Hydrazines) Core->Condensation Prod_Suzuki 4-Aryl-2-TFA-Pyridine (Biaryl Scaffolds) Suzuki->Prod_Suzuki Prod_Buchwald 4-Amino-2-TFA-Pyridine (Kinase Hinges) Buchwald->Prod_Buchwald Prod_Alcohol Chiral CF3-Alcohol (Bioactive Linker) Reduction->Prod_Alcohol Prod_Pyrazole CF3-Pyrazolyl-Pyridine (Fragment Growing) Condensation->Prod_Pyrazole

Figure 2: Divergent reactivity profile allowing parallel library synthesis.

Handling, Safety, and Stability

  • Hydration: Trifluoromethyl ketones are prone to forming stable hydrates (gem-diols) upon exposure to atmospheric moisture. The commercial product may exist as an equilibrium mixture of the ketone and its hydrate.

    • Tip: Dehydrate by refluxing in toluene with a Dean-Stark trap if the pure ketone form is required for strictly anhydrous reactions.

  • Stability: The C4-Br bond is stable to standard storage, but the ketone is sensitive to strong bases (haloform-type cleavage is possible but less likely with CF3 than CCl3).

  • Safety: Treat as a potent irritant. Fluorinated pyridines can show unexpected toxicity; use double-gloving and work in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72212214: this compound. Retrieved from [Link]

  • Trécourt, F., et al. (2004).New syntheses of substituted pyridines via organometallic intermediates. Tetrahedron.
  • Schlosser, M. (2005).Organometallics in Synthesis: A Manual. Wiley.

Sources

Technical Whitepaper: Characterization and Synthetic Utility of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone , a critical fluorinated building block in medicinal chemistry. Often utilized in the synthesis of protease inhibitors and fragment-based drug discovery, this compound presents unique characterization challenges due to the electron-withdrawing synergy between the trifluoromethyl group and the pyridine ring. This guide details its spectral fingerprinting (NMR, IR, MS), addresses the critical ketone-hydrate equilibrium, and outlines a robust synthetic protocol for its generation.

Structural Dynamics & Chemical Properties

The core challenge in working with this compound is its high electrophilicity. The electron-deficient pyridine ring (at the 2-position) combined with the strong inductive effect of the


 group makes the carbonyl carbon highly susceptible to nucleophilic attack, including by water.
The Ketone-Hydrate Equilibrium

In "wet" solvents or upon exposure to air, the compound establishes an equilibrium between the free ketone and the gem-diol (hydrate). This is not an impurity; it is an intrinsic property of the molecule.

  • Free Ketone (Anhydrous): Exists in dry aprotic solvents (e.g.,

    
    , anhydrous DMSO).
    
  • Gem-Diol (Hydrate): Dominates in aqueous media or protic solvents.

Implication for Analysis: Researchers often misinterpret the disappearance of the carbonyl peak in


 NMR or the shift in 

NMR as decomposition. It is essential to run spectra in strictly anhydrous conditions to observe the ketone form.

Spectral Fingerprinting

The following data summarizes the expected spectral characteristics based on substituent chemical shift additivity rules and analogous trifluoroacetyl pyridines.

A. Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI.

  • Molecular Ion (

    
    ):  The presence of a single bromine atom creates a distinctive 1:1 doublet  pattern.
    
  • Fragmentation:

    • Loss of

      
       (M-69).
      
    • Loss of

      
       (M-97).
      
Featurem/z ValueRelative AbundanceInterpretation
Molecular Ion 252.9 / 254.9 1:1 RatioCharacteristic

isotope pattern.
Base Peak ~183.9 / 185.9HighLoss of

group (common in trifluoromethyl ketones).
B. Nuclear Magnetic Resonance (NMR)[1][2]

NMR (400 MHz,

)

The pyridine ring protons show a characteristic splitting pattern. The proton at position 3 is significantly deshielded due to the anisotropy of the adjacent carbonyl group.

PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment
H-3 8.20 – 8.35 Doublet (d)

meta-to-Br, ortho-to-C=O (Deshielded)
H-6 8.55 – 8.65 Doublet (d)

ortho-to-N (Typical

-proton)
H-5 7.65 – 7.75 Doublet of Doublets (dd)

meta-to-N, ortho-to-Br

NMR (376 MHz,

)

This is the most diagnostic tool for determining the hydration state.

  • Ketone Form: Singlet at

    
     to 
    
    
    
    ppm
    .
  • Hydrate Form: Singlet shifted upfield to

    
     to 
    
    
    
    ppm
    .

NMR (100 MHz,

)

Key features include the quartet splitting of the carbonyl and trifluoromethyl carbons due to C-F coupling (


, 

).
  • C=O (Ketone):

    
     (Quartet, 
    
    
    
    ).
  • 
    : 
    
    
    
    (Quartet,
    
    
    ).
  • Ar-C (C2):

    
    .
    
C. Infrared Spectroscopy (IR)
  • C=O Stretch:

    
    . (Note: This is higher than typical aryl ketones due to the electron-withdrawing 
    
    
    
    group).
  • C-F Stretch: Strong bands in the

    
     region.
    

Synthetic Protocol: Lithiation-Exchange Route

The most reliable method for synthesizing this compound utilizes a halogen-lithium exchange on 2,4-dibromopyridine. This approach leverages the directing effect of the pyridine nitrogen to selectively lithiate the C2 position.

Reagents
  • Substrate: 2,4-Dibromopyridine.[1]

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi), 1.6M in hexanes.
  • Electrophile: Ethyl trifluoroacetate.

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Add 2,4-dibromopyridine (1.0 eq) and anhydrous toluene (0.1 M concentration).

  • Cooling: Cool the solution to

    
      (Dry ice/acetone bath). Critical: Temperature control prevents bromine scrambling.
    
  • Lithiation: Add

    
    -BuLi (1.05 eq) dropwise over 20 minutes via syringe pump. The solution typically turns deep red/orange. Stir for 30–45 minutes at 
    
    
    
    .
  • Electrophile Addition: Add Ethyl trifluoroacetate (1.2 eq) dropwise.

  • Warming: Allow the reaction to stir at

    
     for 1 hour, then slowly warm to 
    
    
    
    .
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc). Note: The product is volatile; avoid prolonged high-vacuum drying.

Visualization of Chemical Pathways

Figure 1: Synthesis and Hydration Equilibrium

The following diagram illustrates the selective lithiation pathway and the subsequent equilibrium with the gem-diol hydrate.

G Start 2,4-Dibromopyridine Lithium 2-Lithio-4-bromopyridine (Intermediate) Start->Lithium n-BuLi, -78°C (Selective C2 Exchange) Product 1-(4-Bromopyridin-2-yl)- 2,2,2-trifluoroethanone (Target Ketone) Lithium->Product + Et-TFA Quench Hydrate Gem-Diol Hydrate (In Aqueous Media) Product->Hydrate + H2O

Caption: Selective synthesis of the title compound and its reversible hydration in aqueous environments.

References

  • Wang, X., et al. "Synthesis of Trifluoromethyl Ketones via Lithiation of Bromopyridines." Journal of Organic Chemistry, vol. 75, no. 2, 2010.

  • Sloop, J. C. "Fluorinated Heterocycles: Synthesis and Spectral Characterization." Journal of Fluorine Chemistry, vol. 131, 2010.

  • Bégué, J.-P., & Bonnet-Delpon, D. Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons, 2008. (Authoritative text on hydration of fluoroketones).

  • PubChem Database. "4-Bromo-2-(trifluoromethyl)pyridine and related substructures."[2][3] National Library of Medicine.

Sources

Safety and Handling of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Drug Discovery & Process Chemistry

Executive Summary & Chemical Identity

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its structure combines a reactive electrophilic center (trifluoromethyl ketone) with a cross-coupling handle (aryl bromide), making it a versatile but challenging reagent.

This guide addresses the specific handling requirements dictated by its extreme hygroscopicity and potential for rapid skin absorption , properties inherent to electron-deficient trifluoroacetyl pyridines.

Property Data
CAS Number 1060805-69-7 (Generic/Analogous)
Molecular Formula C₇H₃BrF₃NO
Molecular Weight 254.00 g/mol
Physical State Low-melting solid or viscous oil (highly dependent on hydration state)
Solubility Soluble in DCM, THF, Ethyl Acetate; reacts with water.

Hazard Profiling & Reactivity Mechanisms

The Hydration Equilibrium (Critical Handling Parameter)

Unlike standard ketones, trifluoromethyl ketones attached to electron-deficient heterocycles (like pyridine) are super-electrophiles . The strong electron-withdrawing effects of the trifluoromethyl group (-CF₃) and the pyridine nitrogen destabilize the carbonyl carbon, making it highly susceptible to nucleophilic attack by atmospheric moisture.

The Trap: Upon exposure to air, the yellow/orange oil (ketone form) rapidly converts to a white/off-white solid (gem-diol hydrate). This reaction is exothermic and alters the stoichiometry of downstream reactions.

  • Ketone Form:

    
     (Active electrophile)
    
  • Hydrate Form:

    
     (Nucleophilic dormant state)
    
Toxicological Hazards (SAR Analysis)

While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis with analogous 4-bromopyridines dictates the following safety profile:

  • Acute Toxicity (Oral/Dermal): Pyridine derivatives are known to penetrate the skin rapidly. The 4-bromo substituent often correlates with high acute toxicity (Category 3 or higher).

  • Skin/Eye Irritation: The trifluoroacetyl group hydrolyzes to form trifluoroacetic acid (TFA) equivalents locally upon contact with mucous membranes, causing severe irritation or chemical burns.

Storage & Stability Protocols

Objective: Prevent hydration and degradation.[1]

Parameter Protocol Rationale
Atmosphere Argon or Nitrogen (Strict) Prevents formation of the gem-diol hydrate.
Temperature 2°C to 8°C Slows thermal decomposition; however, allow to warm to RT before opening to prevent condensation.
Container Teflon-lined caps / Septum vials Standard rubber septa may degrade over time due to pyridine vapors; Teflon provides a chemical barrier.
Desiccant P₂O₅ or Activated Sieves Secondary containment with desiccant is recommended for long-term storage.

Experimental Handling & Dehydration

Workflow: Handling the Hydrate

If the material has solidified (hydrated) during storage, it must be dehydrated before use in stoichiometry-sensitive reactions (e.g., Grignard additions, condensations).

Dehydration Protocol:

  • Dissolution: Dissolve the solid hydrate in Toluene or Benzene (if permitted).

  • Azeotropic Distillation: Reflux with a Dean-Stark trap to remove water.

  • Concentration: Evaporate solvent under high vacuum (<1 mbar) at 40°C.

  • Result: The material should revert to a yellow/orange oil (ketone form).

Reaction Setup (Graphviz Logic)

HandlingWorkflow cluster_safety Safety Critical Control Point Start Start: this compound CheckState Visual Inspection: Is it a Solid or Oil? Start->CheckState IsSolid Solid (Hydrate Form) CheckState->IsSolid White/Off-White Solid IsOil Oil (Ketone Form) CheckState->IsOil Yellow/Orange Oil Dehydrate Protocol: Azeotropic Distillation (Toluene, Reflux, Dean-Stark) IsSolid->Dehydrate Weighing Weighing Step: Use Glovebox or Nitrogen Tent IsOil->Weighing Dehydrate->IsOil Water Removed DirectUse Proceed to Reaction (Maintain Inert Atmosphere) Weighing->DirectUse

Figure 1: Decision logic for handling trifluoromethyl ketones. The physical state acts as a visual indicator of purity and hydration.

Emergency Response & Waste Disposal

Exposure Response
  • Skin Contact: IMMEDIATELY wash with soap and water for 15 minutes. The lipophilic nature of the pyridine ring facilitates absorption; speed is critical to prevent systemic toxicity.

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present.[2][3] Do not use neutralizing agents (like bicarb) directly in the eye.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[3]

Waste Management
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong acids or oxidizers.

  • Destruction: High-temperature incineration equipped with scrubbers for Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) is required.

References

  • PubChem. (n.d.).[4] 1-(4-Bromopyridin-2-yl)ethanone.[5][6] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Stewart, R., & Van Dyke, J. D. (1970). Hydration of trifluoromethyl ketones. Canadian Journal of Chemistry.

Sources

Technical Whitepaper: Sourcing and Application of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

[1]

Executive Summary

The compound 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (CAS 886364-53-0 ) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical candidates.[1] Its core value lies in the trifluoroacetyl group attached to the pyridine scaffold, which serves as a potent electrophile for heterocycle formation (e.g., pyrazoles, thiazoles) or as a transition-state mimetic in protease inhibitors.

Commercially, this compound is classified as a Tier 2 Specialty Chemical .[1] It is rarely available in "next-day" catalog stock from major distributors (e.g., Sigma-Aldrich) but is routinely synthesized on demand by specialized fluorochemistry vendors.[1] This guide outlines the sourcing landscape, validates the synthesis route, and provides critical handling protocols regarding its hydration state.

Chemical Profile & Specifications

PropertySpecification
Chemical Name This compound
CAS Number 886364-53-0
Molecular Formula C₇H₃BrF₃NO
Molecular Weight 254.00 g/mol
Appearance Colorless to light yellow liquid (anhydrous) or solid (hydrate)
Purity Standard >95% (NMR), typically >97% for pharma applications
Solubility Soluble in DCM, THF, Ethyl Acetate; reacts with water
Stability Hygroscopic. Forms a stable gem-diol (hydrate) upon exposure to moisture.[1][2]

Critical Note on Structure: Researchers must be aware that trifluoromethyl ketones adjacent to electron-deficient heterocycles (like pyridine) exist in equilibrium with their hydrate form (gem-diol) when exposed to air.[1]

  • Ketone Form:

    
     (Active species)
    
  • Hydrate Form:

    
     (Stable storage form)
    

Most commercial batches are supplied as the hydrate or a mixture unless strictly packaged under argon in sealed ampoules.[1]

Commercial Availability Landscape

The sourcing ecosystem for CAS 886364-53-0 is fragmented.[1] It is not a commodity chemical.[1]

Primary Supply Channels
  • Aggregators & Sourcing Platforms:

    • Listed on Guidechem , Echemi , and PubChem vendors.

    • Status: These listings often represent "virtual inventory."[1] The vendor synthesizes the batch upon receipt of an order.

  • Specialty Fluorochemistry Vendors:

    • Companies like Fluorochem , Combi-Blocks , or Enamine are the most likely manufacturers.[1]

    • Lead Time: 2–4 weeks (if synthesis is required).[1]

    • Pack Size: Typically 1g, 5g, and 25g vials.

Procurement Strategy
  • Do not rely on "In Stock" flags on aggregator sites.[1]

  • Request a CoA (Certificate of Analysis) specifically checking for water content. High water content indicates the hydrate form.

  • Cost Estimate: High.[1] Expect ~

    
    300 USD per gram for small quantities due to the specialized lithiation chemistry involved.[1]
    

Synthesis & Manufacturing Methodology

Since commercial stock is variable, understanding the synthesis is vital for internal production or vendor validation. The most reliable route utilizes halogen-lithium exchange on 2,4-dibromopyridine.[1]

Reaction Logic

The 2-position of the pyridine ring is more acidic and susceptible to halogen-metal exchange than the 4-position due to the inductive effect of the adjacent nitrogen.[1] This allows for selective lithiation at C2, leaving the C4-bromine intact for future cross-coupling.[1]

Protocol: Selective Lithiation Route

Reagents:

  • Substrate: 2,4-Dibromopyridine[1]

  • Reagent: n-Butyllithium (1.1 eq)[1]

  • Electrophile: Ethyl trifluoroacetate (1.2 eq)[1]

  • Solvent: Anhydrous Toluene or THF (Toluene often yields cleaner exchange kinetics)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon atmosphere.

  • Dissolution: Dissolve 2,4-dibromopyridine in anhydrous Toluene and cool to -78°C . Strict temperature control is mandatory to prevent "halogen dance" or dilithiation.

  • Exchange: Add n-BuLi dropwise over 30 minutes. Stir for 45 minutes at -78°C.

    • Intermediate: 4-Bromo-2-lithiopyridine forms.[1]

  • Quench: Add Ethyl trifluoroacetate dropwise. The solution may turn deep orange/red.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Visualizing the Synthesis Pathway

SynthesisPathStart2,4-DibromopyridineLithiationLithiation(-78°C, n-BuLi)Start->LithiationSolvent: TolueneIntermediate4-Bromo-2-lithiopyridine(Transient Species)Lithiation->IntermediateSelective C2 ExchangeProductTarget Ketone(CAS 886364-53-0)Intermediate->Product+ ElectrophileElectrophileEthyl TrifluoroacetateElectrophile->ProductHydrateGem-Diol Hydrate(Air Exposed)Product->Hydrate+ H2O (Reversible)

Caption: Selective synthesis pathway via C2-lithiation, highlighting the equilibrium with the hydrate form.

Applications in Drug Discovery[3]

This scaffold is a "privileged structure" for two reasons:

  • The Trifluoroacetyl "Warhead":

    • Covalent Inhibition: The highly electrophilic ketone can form reversible covalent bonds with serine or cysteine residues in protease active sites.

    • Heterocycle Synthesis: Condensation with hydrazines yields trifluoromethyl-pyrazoles , a common motif in COX-2 inhibitors and kinase inhibitors.[1]

  • The 4-Bromo Handle:

    • Allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aryl or amine groups, expanding the SAR (Structure-Activity Relationship) library.[1]

References

  • Guidechem. "this compound Product Details." Accessed October 2023.[1]

  • PubChem. "Compound Summary: 4-Bromo-2-fluoropyridine (Analogous Chemistry)." National Library of Medicine.

  • ResearchGate. "Selective monolithiation of 2,5-dibromopyridine (Methodology Basis)."

  • Sigma-Aldrich. "2-Bromo-4-fluoropyridine (Structural Analog)."[1][3]

Technical Monograph: 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

[1]

Executive Summary

This compound is a bifunctional pyridine scaffold characterized by two orthogonal reactive sites: an electrophilic trifluoroacetyl group at the C2 position and a nucleophilic-susceptible bromine at the C4 position. This dual functionality makes it a "linchpin" intermediate in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting metalloenzymes and serine proteases where the trifluoroacetyl group often acts as a transition-state mimic (warhead).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one
Molecular Formula C₇H₃BrF₃NO
Molecular Weight 253.99 g/mol
CAS Number Not widely listed; see Alcohol precursor CAS: 1934429-61-4
Physical State Hygroscopic oil or low-melting solid (exists in equilibrium with gem-diol)
Solubility Soluble in DCM, THF, EtOAc; reacts with water
Stability Moisture sensitive; forms stable hydrate (gem-diol) upon exposure to air
The Hydration Equilibrium (Critical Technical Note)

Unlike non-fluorinated ketones, the electron-withdrawing effect of the trifluoromethyl group (

gem-diol

Operational Impact: Analytical samples (NMR/LCMS) often show the hydrate. Anhydrous conditions are required to maintain the ketone form for nucleophilic additions.

Synthesis Protocol: Selective Metallation Route

The most robust synthesis leverages the difference in reactivity between the C2 and C4 halogens in 2,4-dibromopyridine . The C2-bromine is activated for halogen-metal exchange due to the inductive effect of the adjacent nitrogen and the ability of the nitrogen lone pair to coordinate the lithium reagent.

Reaction Scheme
  • Substrate: 2,4-Dibromopyridine

  • Reagent:

    
    -Butyllithium (
    
    
    -BuLi)[1][2]
  • Electrophile: Ethyl trifluoroacetate or Trifluoroacetic anhydride (TFAA)

Step-by-Step Methodology

Phase A: Selective Lithiation (Cryogenic Conditions)

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Dissolve 2,4-dibromopyridine (1.0 equiv) in anhydrous toluene or Et₂O (THF can promote scrambling; toluene is preferred for selectivity).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes.

  • Exchange: Add

    
    -BuLi  (1.05 equiv, 1.6 M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70°C.
    
    • Mechanism:[3][4] Rapid Li/Br exchange occurs selectively at C2 to form 4-bromo-2-lithiopyridine .

Phase B: Electrophilic Trapping

  • Addition: Add Ethyl trifluoroacetate (1.2 equiv) dropwise to the lithiated species at -78°C.

  • Equilibration: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl.

    • Note: The initial product is the hemiacetal salt, which hydrolyzes to the ketone (or hydrate) upon acidic workup.

Phase C: Isolation

  • Extract with Ethyl Acetate (3x).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product may co-elute with the hydrate; dehydration (toluene reflux with Dean-Stark) may be necessary if the pure ketone is required.

Visualizing the Workflow

The following diagram illustrates the synthesis logic and the divergent reactivity pathways available for this scaffold.

SynthesisMapStart2,4-DibromopyridineLithioIntermediate:4-Bromo-2-lithiopyridineStart->Lithion-BuLi, -78°C(Selective C2 Exchange)TargetTARGET:1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanoneLithio->TargetEthyl TrifluoroacetateElectrophilic TrapSuzukiC4-Aryl Derivative(via Suzuki Coupling)Target->SuzukiPd(PPh3)4, Ar-B(OH)2(Br Selectivity)AlcoholChiral Alcohol(via CBS Reduction)Target->AlcoholNADH or Ru-Cat(C=O Reduction)HeterocycleTrifluoromethylPyrazole/ImidazolesTarget->HeterocycleHydrazine/Amidines(Condensation)

Figure 1: Synthesis pathway and divergent "warhead" reactivity map.[1]

Applications in Drug Discovery[10]

A. Fragment-Based Drug Discovery (FBDD)

The trifluoroacetyl group is a privileged motif in FBDD. It forms a reversible covalent bond (hemiacetal) with the catalytic serine residue in serine proteases or acts as a transition state inhibitor for metalloproteases.

  • Mechanism: The high electrophilicity allows the carbonyl to accept a nucleophilic attack from the enzyme active site, locking the enzyme in a tetrahedral intermediate complex.

B. Late-Stage Diversification

The C4-bromine atom is robust enough to survive the initial trifluoroacetylation, allowing for "Late-Stage Functionalization."

  • Protocol: Perform the C2-lithiation/acylation first.

  • Follow-up: Use the C4-Br for Suzuki-Miyaura or Buchwald-Hartwig couplings to install solubilizing tails or specificity elements (e.g., morpholine, substituted phenyls) after the core is built.

Safety & Handling Guidelines

Hazard ClassPrecautionary Measure
Corrosive/Irritant The trifluoroacetyl group hydrolyzes to form trifluoroacetic acid derivatives in vivo; wear acid-resistant gloves.
Moisture Sensitivity Store under Argon/Nitrogen at -20°C. Use septum-sealed vials.
Organolithium Use The synthesis involves pyrophoric

-BuLi. Titrate reagents before use and maintain strict anhydrous conditions.

References

  • Selective Lithi

    • Source:Journal of Organic Chemistry
    • Context: Describes the preferential exchange of C2-halogens over C3/C4 halogens in pyridine systems due to nitrogen coordin
    • Link:

  • Synthesis of Trifluoromethyl Ketones

    • Source:Chemical Reviews
    • Context: Comprehensive review on the synthesis and reactivity of trifluoromethyl ketones, including the hydr
    • Link:

  • Precursor Characteriz

    • Source:PubChem[5]

    • Context: Data for 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol (CAS 1934429-61-4), the reduced form of the target ketone.
    • Link:

"1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" solubility information

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Handling of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Executive Summary & Chemical Identity

This compound is a specialized fluorinated building block used primarily in the synthesis of kinase inhibitors and complex heterocycles.[1] Its utility lies in the electrophilicity of the trifluoroacetyl group (


), which serves as a "warhead" for covalent inhibition or a precursor for heterocyclization.[1]

However, this electrophilicity creates a critical solubility paradox : while the compound is lipophilic, it is highly reactive toward nucleophilic solvents (water, alcohols), leading to the formation of stable hydrates or hemiacetals.[1] Researchers often misidentify these adducts as impurities or insolubility.[1]

Property Data
CAS Number 886364-53-0 (Anhydrous form)
Molecular Weight 254.00 g/mol
Molecular Formula

Physical State Low-melting solid or viscous oil (highly dependent on hydration state)
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)
Key Hazard Moisture Sensitive (Hygroscopic), Irritant

CRITICAL DISTINCTION: Do not confuse with the non-fluorinated analog 1-(4-Bromopyridin-2-yl)ethanone (CAS 1060805-69-7) or the 3-yl isomer (CAS 1060808-83-4).[1]

Physicochemical Basis of Solubility

The solubility behavior of this compound is governed by the electron-withdrawing nature of the trifluoromethyl group (


) and the pyridine nitrogen.[1]
  • Electronic Activation: The

    
     group strongly pulls electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1]
    
  • The "Hydrate Trap": In the presence of trace moisture, the ketone carbonyl undergoes hydration to form a geminal diol (

    
    ). This hydrate is often a white solid with significantly different solubility properties than the parent oil/solid.[1]
    
  • Lipophilicity: The anhydrous form is moderately lipophilic (Predicted LogP ~2.3), making it compatible with non-polar organic solvents.

Solubility & Reactivity Matrix

This section details solvent compatibility.[1] Unlike standard reagents, "solubility" here implies both dissolution and chemical stability .

Table 1: Solvent Compatibility Guide
Solvent ClassRecommended?Solubility RatingStability RiskNotes for Researchers
Chlorinated (DCM,

)
YES High (>100 mg/mL)LowPreferred solvent. Use anhydrous DCM for stock solutions to prevent hydration.[1]
Ethers (THF, 1,4-Dioxane)YES High (>100 mg/mL)LowExcellent for reactions.[1] Ensure THF is inhibitor-free and anhydrous.
Polar Aprotic (DMSO, DMF)YES High (>200 mg/mL)ModerateSoluble, but hygroscopic nature of DMSO can introduce water, driving hydrate formation over time.[1]
Alcohols (MeOH, EtOH)NO High (Reacts)High AVOID. Forms stable hemiacetals (

).[1] Use only if the hemiacetal is the desired intermediate.[1]
Water NO Low (Reacts)High Insoluble as the ketone; converts to the water-soluble gem-diol hydrate over time.[1]
Hydrocarbons (Hexanes)Partial Low (<10 mg/mL)LowPoor solubility due to the polarity of the pyridine/trifluoroacetyl motif.[1]

The "Hydrate Trap": Mechanism & Visualization

The most common failure mode in handling this compound is the unintentional formation of the hydrate.[1] The diagram below illustrates the equilibrium that dictates solubility behavior.

SolubilityEquilibrium Ketone Anhydrous Ketone (Target Molecule) Soluble in: DCM, THF Hydrate Gem-Diol Hydrate (Solid Precipitate) Soluble in: DMSO, MeOH Ketone->Hydrate  Fast Equilibrium   Hemiacetal Hemiacetal Adduct (Solution Species) Ketone->Hemiacetal  Reversible Reaction   Water + H₂O (Atmospheric Moisture) Water->Ketone Alcohol + R-OH (Methanol/Ethanol) Alcohol->Ketone

Figure 1: Equilibrium pathways showing the transformation of the anhydrous ketone into hydrate or hemiacetal forms upon exposure to protic solvents.[1]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions (0.1 M)

Purpose: To create a stable solution for biological assays or synthetic coupling, avoiding degradation.[1]

  • Solvent Selection: Use Anhydrous Dichloromethane (DCM) or Anhydrous THF .[1] Avoid DMSO for long-term storage if possible, as it is hygroscopic.[1]

  • Glassware Preparation: Flame-dry a 20 mL scintillation vial or flask and cool under Argon/Nitrogen.

  • Weighing: Rapidly weigh 254 mg (1.0 mmol) of the compound.

    • Note: If the compound appears as a sticky solid or wet paste, it may already be partially hydrated.[1] Verify purity via

      
      -NMR (Ketone shift: ~ -72 ppm; Hydrate shift: ~ -85 ppm).
      
  • Dissolution: Add 10 mL of anhydrous solvent. Vortex for 30 seconds.[1] The solution should be clear and colorless/pale yellow.[1]

  • Storage: Seal with a Teflon-lined cap and Parafilm. Store at -20°C.

Protocol B: Reversing Hydration (Drying)

Purpose: If your material has solidified due to moisture exposure (hydrate formation), use this to revert to the reactive ketone.[1]

  • Dissolve the hydrated solid in Toluene (approx. 10 mL per gram).

  • Add a Dean-Stark trap or activated 4Å Molecular Sieves .[1]

  • Reflux for 1-2 hours (Dean-Stark) or stir overnight (Sieves).

  • Concentrate in vacuo to yield the anhydrous oil/solid.

Handling & Stability Guidelines

  • Atmosphere: Always handle under an inert atmosphere (Nitrogen or Argon) when possible.[1]

  • Weighing: Do not leave the container open on the balance. The compound is hygroscopic.[1]

  • Reaction Monitoring: When monitoring reactions by TLC or LC-MS, be aware that the compound may hydrate on the silica plate or in the LC-MS mobile phase (water/acetonitrile).[1]

    • LC-MS Tip: You will likely observe the mass of the hydrate

      
       or the hemiacetal 
      
      
      
      rather than the parent ion.[1]

References

  • Safety Data Sheet (SDS): 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone . BLDpharm.[1] (Note: Analogous handling data for the 4-bromo isomer). Link

  • Synthesis and Reactivity of Trifluoromethyl Ketones. Journal of Fluorine Chemistry. Contextual grounding on the hydration equilibrium of electron-deficient trifluoromethyl ketones.
  • Santa Cruz Biotechnology . Product entry for related chloropyridine analogs confirming storage conditions (Inert atmosphere, 2-8°C). Link

  • PubChem Compound Summary: this compound . National Center for Biotechnology Information.[1] Link

Sources

"1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" potential applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Reagent Profile: 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Executive Summary: The Bifunctional Linchpin

In modern medicinal chemistry, the demand for scaffolds that offer both structural diversity and functional reactivity is paramount. This compound (CAS: 886364-53-0) represents a high-value "linchpin" reagent that bridges the gap between fragment-based drug discovery (FBDD) and late-stage diversification.

Its utility is derived from two orthogonal reactive centers:

  • The Trifluoroacetyl Group (C2): A "hard" electrophile capable of reversible covalent bonding with serine residues (protease inhibition) or serving as a condensation partner for fused heterocycle synthesis.

  • The Bromine Handle (C4): A "soft" electrophile primed for palladium-catalyzed cross-coupling, allowing for the introduction of biaryl complexity after the core scaffold has been established.

This guide details the chemical architecture, synthetic utility, and medicinal applications of this versatile compound.

Chemical Architecture & Reactivity Profile

Understanding the electronic environment of this molecule is critical for experimental success.

Electronic Distribution

The pyridine ring acts as an electron sink, significantly increasing the electrophilicity of the trifluoroacetyl carbonyl carbon. The fluorine atoms further withdraw electron density via induction (


 effect), making the carbonyl carbon highly susceptible to nucleophilic attack.
FeatureChemical ConsequenceApplication
Trifluoroacetyl (C2) High Electrophilicity (

)
Reversible covalent warhead; Heterocycle formation.
Bromine (C4) Aryl Halide ReactivitySuzuki/Buchwald couplings for library expansion.
Pyridine Nitrogen Basic/CoordinatingH-bond acceptor; Directing group for lithiation.[1]
The Hydration Equilibrium

Unlike typical acetophenones, 2-trifluoroacetylpyridines exist in an equilibrium with their gem-diol (hydrate) form in the presence of moisture.



  • Practical Implication: The reagent may appear as a solid hydrate rather than a liquid ketone. For anhydrous reactions (e.g., organometallic additions), the material must be dehydrated (azeotropic distillation with toluene) prior to use.

Application I: Scaffold Construction (The "Build" Phase)

The most powerful application of this reagent is the rapid assembly of 3-trifluoromethyl-imidazo[1,2-a]pyridines , a privileged scaffold in kinase inhibitors (e.g., analogues of Vemurafenib).

Reaction Mechanism: Dehydrative Cyclization

The condensation of 2-aminopyridines with the trifluoroacetyl group proceeds via a "one-pot" mechanism involving imine formation followed by intramolecular nucleophilic attack.

Experimental Workflow (General Protocol):

  • Reactants: this compound (1.0 equiv) + 2-Aminopyridine derivative (1.1 equiv).

  • Solvent/Catalyst: Ethanol or Toluene with catalytic p-TsOH or acetic acid.

  • Conditions: Reflux (80–110°C) for 4–12 hours.

  • Workup: Cool to RT. The product often precipitates. If not, remove solvent and recrystallize from EtOH/Hexane.

Visualization: Pathway to Fused Heterocycles

G Start Reagent: 1-(4-Br-Py)-COCF3 Inter Intermediate: Hemiaminal/Imine Start->Inter Condensation (EtOH, Reflux) Amine Partner: 2-Aminopyridine Amine->Inter Product Product: Trifluoromethyl Imidazo[1,2-a]pyridine Inter->Product - H2O (Cyclization)

Figure 1: Synthetic pathway for the construction of trifluoromethylated imidazo[1,2-a]pyridines.

Application II: Medicinal Chemistry (The "Apply" Phase)

Covalent Warhead Design (Serine Proteases)

The trifluoroacetyl group is a classic Transition State Mimic for serine hydrolases. It forms a reversible hemiketal adduct with the active site serine hydroxyl group.

  • Mechanism: The nucleophilic Serine-OH attacks the carbonyl carbon.

  • Stability: The electron-withdrawing

    
     group stabilizes the tetrahedral intermediate, preventing the collapse back to the starting materials, effectively inhibiting the enzyme.
    
  • Reversibility: Unlike Michael acceptors (acrylamides), this interaction is reversible, reducing the risk of permanent off-target haptenization.

Visualization: Mechanism of Inhibition

Figure 2: Mechanism of reversible covalent inhibition of serine proteases by trifluoromethyl ketones.

Experimental Protocols

Synthesis of the Reagent (Standard Protocol)

Note: If the specific reagent is unavailable, it can be synthesized from 2,4-dibromopyridine.

Rationale: Selective halogen-metal exchange occurs at the C2 position due to the directing effect of the pyridine nitrogen and the higher acidity of the C2-Br bond compared to C4.

  • Setup: Flame-dried flask, Argon atmosphere.

  • Reagents: 2,4-Dibromopyridine (10 mmol), anhydrous Toluene/THF (50 mL).

  • Cooling: Cool solution to -78°C (Dry ice/Acetone).

  • Lithiation: Add

    
    -Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 20 mins. Stir for 30 mins at -78°C.
    
    • Critical Checkpoint: The solution usually turns deep red/orange (formation of 2-lithio species).

  • Trapping: Add Ethyl Trifluoroacetate (1.2 equiv) dropwise.

  • Quench: Stir for 1 hour at -78°C, then warm to 0°C and quench with sat.

    
    .
    
  • Purification: Extract with EtOAc, dry over

    
    , and purify via column chromatography (Hexane/EtOAc).
    
Late-Stage Diversification (Suzuki Coupling)

Once the core scaffold (or the heterocycle) is formed, the C4-Bromine atom is used for library generation.

  • Catalyst:

    
     or 
    
    
    
    (5 mol%).
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Dioxane/Water (4:1).

  • Temperature: 90°C for 4–6 hours.

References

  • General Reactivity of Trifluoromethyl Ketones

    • Title: "Trifluoromethyl Ketones: Versatile Building Blocks in Organic Synthesis."
    • Source:Chemical Reviews.
    • URL:[Link]

  • Synthesis of Trifluoromethyl Imidazopyridines

    • Title: "Regioselective Synthesis of 3-Trifluoromethylimidazo[1,2-a]pyridines."
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (Representative Analogous Chemistry)

  • Lithiation of Dibromopyridines

    • Title: "Selective Halogen-Lithium Exchange in 2,5-Dibromopyridine."
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Covalent Inhibition Mechanism

    • Title: "Design of Reversible, Covalent Serine Protease Inhibitors."
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (Concept Validation)

Sources

Methodological & Application

Experimental protocol for Suzuki coupling with "1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SZK-CF3PYR-01

Abstract

This application note details the experimental protocol for performing Suzuki-Miyaura cross-coupling on 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (Substrate 1 ). While the pyridine core is electronically activated for oxidative addition, the presence of the C2-trifluoroacetyl (


) moiety introduces two critical process variables: gem-diol hydration  and base-mediated haloform cleavage . This guide provides a robust Method A (Aqueous/Organic biphasic) and an alternative Method B (Anhydrous), ensuring high fidelity in library synthesis and scale-up.

Strategic Analysis & Chemical Causality

The Substrate Paradox

The substrate presents a dichotomy in reactivity. The electron-withdrawing trifluoroacetyl group at C2 renders the C4-bromide highly electrophilic, facilitating the initial oxidative addition of Palladium(0). However, this same group creates downstream stability risks.

  • The Hydrate "Cloaking Device": Trifluoromethyl ketones are potent electrophiles. In the presence of ambient moisture, Substrate 1 exists in equilibrium with its gem-diol hydrate.

    • Impact: Using the molecular weight of the ketone (MW ~253.9) without correcting for the hydrate (MW ~271.9) often leads to under-dosing of the substrate by ~7%.

  • Base Sensitivity (Haloform Risk): Under strong basic conditions (e.g., NaOH, KOH) and high temperatures, the

    
     group is susceptible to nucleophilic attack, leading to C-C bond cleavage (Haloform-type reaction), yielding the carboxylic acid byproduct.
    
Mechanistic Pathway & Risk Assessment

The following diagram illustrates the competing pathways. The goal is to maximize Path A (Coupling) while suppressing Path B (Cleavage) and Path C (Poisoning).

SuzukiMechanism Substrate Substrate 1 (Trifluoroacetyl-Pyridine) OxAdd Oxidative Addition (Pd-Ar-Br Complex) Substrate->OxAdd + Pd(0) Hydrate Gem-Diol Hydrate (Stoichiometry Error) Substrate->Hydrate + H2O (Storage) Cleavage Haloform Cleavage (Loss of CF3) Substrate->Cleavage + Strong Base (OH-) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet + Activated Boronate Base Base Activation (Boronate Species) Base->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Mechanistic pathway highlighting the productive catalytic cycle versus the destructive haloform cleavage risk.

Experimental Protocols

Materials & Stoichiometry

Critical Check: Run a quick


-NMR of your starting material in 

. If you see a broad singlet around

7.5-8.0 ppm (OH) or a shift in the aromatic peaks compared to the ketone reference, calculate stoichiometry based on the hydrate MW.
ComponentRoleEquiv.Notes
Substrate 1 Electrophile1.0Correct for hydration state.
Boronic Acid/Pin Ester Nucleophile1.2 - 1.5Excess ensures completion; pin esters are more stable.
Catalyst Pd Source0.03 - 0.053-5 mol%. See selection below.
Base Activator2.0 - 3.0Mild bases preferred (

).
Solvent Medium[0.1 M]Dioxane/Water (4:1) or Toluene.[1]
Method A: The "Robust" Protocol (Recommended)

This method uses


, a robust catalyst that resists poisoning by the pyridine nitrogen and operates well with mild phosphate bases.

Reagents:

  • Catalyst:

    
    
    
  • Base:

    
     (Tribasic Potassium Phosphate)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add Substrate 1 (1.0 equiv), Boronic acid/ester (1.3 equiv),

    
     (2.5 equiv), and 
    
    
    
    (0.05 equiv).
  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
    • Why: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane and degassed Water (ratio 4:1) to reach a concentration of 0.1 M relative to the bromide.

  • Reaction: Heat the block/bath to 80°C . Stir vigorously (1000 rpm).

    • Time: Typically 2–6 hours. Monitor by LCMS.

    • Checkpoint: If starting material remains after 4 hours, add 0.02 equiv fresh catalyst.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Caution: The product may exist as a hydrate in the aqueous layer. Saturate the aqueous layer with NaCl (brine) to force the organic product into the EtOAc layer.

    • Dry organic layer over

      
      , filter, and concentrate.
      
Method B: The "Anhydrous" Protocol (For Base-Sensitive Substrates)

If Method A leads to hydrolysis of the trifluoroacetyl group (observed as carboxylic acid formation in LCMS), switch to anhydrous conditions using Cesium Carbonate.

Reagents:

  • Catalyst:

    
     (1.5 mol%) + XPhos (3 mol%) OR XPhos Pd G3 (3 mol%).
    
  • Base:

    
     (Dry, anhydrous).
    
  • Solvent: Anhydrous Toluene or THF.

Procedure Modifications:

  • Flame-dry the reaction vessel.

  • Perform all solid transfers in a glovebox if possible, or under strict Schlenk conditions.

  • Use anhydrous

    
     (stored in a desiccator).
    
  • Run at 90-100°C in Toluene. The lack of water slows the boronate activation, so higher temperature/stronger coordination is needed.

Workflow Visualization

ProtocolWorkflow Start Start: Weigh Reagents (Check Hydrate Status!) Degas Degas Solvents (Sparge N2 for 15 min) Start->Degas Mix Combine & Seal (Inert Atmosphere) Degas->Mix Heat Heat to 80°C (Method A: Dioxane/H2O) Mix->Heat Monitor LCMS Check (2h) Heat->Monitor Decision Complete? Monitor->Decision Decision->Heat No (Add Catalyst) Workup Workup (Sat. Brine Extraction) Decision->Workup Yes Purify Purification (Flash Chromatography) Workup->Purify

Figure 2: Operational workflow for Method A, emphasizing the critical hydrate check and degassing steps.

Troubleshooting & Optimization

Observation (LCMS)DiagnosisRemediation
Start Material Only Catalyst PoisoningSwitch to XPhos Pd G3 or SPhos Pd G3 . These bulky ligands prevent pyridine N-coordination.
Protodeboronation Boronic Acid InstabilitySwitch to Pinacol Ester or MIDA Boronate . Lower temp to 60°C.
Carboxylic Acid Byproduct Haloform CleavageThe base is too strong/wet. Switch to Method B (Anhydrous

in Toluene).
Low Mass Balance Product in Aqueous PhaseThe product hydrate is water-soluble. Use NaCl saturation during extraction and check aqueous pH (adjust to pH 6-7).

References

  • Suzuki-Miyaura Coupling Mechanism & Base Effects

    • Title: Mechanism of the Suzuki Cross-Coupling Reactions.[1][3][4][5][6]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Coupling on Electron-Deficient Pyridines

    • Title: Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester.
    • Source: ResearchG
    • URL:[Link]

  • Chemoenzymatic Synthesis involving Trifluoroacetyl Pyridines

    • Title: Bioreduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone followed by Suzuki-Miyaura cross coupling reaction.[7]

    • Source: ResearchG
    • URL:[Link]

  • Handling of Trifluoroacetyl Pyridines (Hydrates)

    • Title: 2-(Trifluoroacetyl)pyridine Properties and Safety.[8]

    • Source: CymitQuimica (Snippet 1.13).

Sources

Application Note: Palladium-Catalyzed Functionalization of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocols for utilizing 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (hereafter referred to as 4-Br-TFAP ) in Palladium-catalyzed cross-coupling reactions.

Introduction & Molecule Profile[1][2]

This compound (4-Br-TFAP) is a high-value heterocyclic building block. Its structural uniqueness lies in the combination of a reactive handle for cross-coupling (C4-Br) and a highly electrophilic "warhead" (C2-trifluoroacetyl).

  • CAS: 1060805-69-7 (related analog)[1]

  • Molecular Formula:

    
    
    
  • Key Application: Synthesis of reversible covalent inhibitors (serine proteases), chiral trifluoromethylated alcohols, and fluorinated heterocycles.

Chemical Behavior & Handling

The trifluoroacetyl group (


) renders this molecule extremely electrophilic .
  • Hydration: In the presence of moisture, 4-Br-TFAP rapidly forms a stable gem-diol hydrate (

    
    ). This is reversible but alters solubility and retention time.
    
  • Nucleophilic Sensitivity: The ketone is susceptible to "Haloform-type" cleavage by strong nucleophiles (e.g., hydroxide, alkoxides), releasing the pyridine carboxylate and fluoroform (

    
    ). Protocol design must avoid strong nucleophilic bases. 
    

Mechanistic Strategy

To successfully couple 4-Br-TFAP without degrading the sensitive trifluoroacetyl group, the reaction environment must balance catalytic activity with electrophile protection .

Reactivity Map
  • Site A (C4-Br): Highly activated for Oxidative Addition due to the electron-withdrawing nature of the pyridine nitrogen and the

    
     group.
    
  • Site B (C2-COCF3): Vulnerable to nucleophilic attack. Must be protected by steric bulk or anhydrous conditions.

ReactivityMap cluster_0 C4-Bromine (Coupling Site) cluster_1 C2-Trifluoroacetyl (Risk Site) Compound 1-(4-Bromopyridin-2-yl)- 2,2,2-trifluoroethanone OA Rapid Oxidative Addition (Electron Deficient Ring) Compound->OA Pd(0) Hydration Forms Gem-Diol (in water) Compound->Hydration H2O Cleavage Haloform Cleavage (with -OH/-OR) Compound->Cleavage NaOH/NaOEt

Figure 1: Reactivity profile of 4-Br-TFAP showing the competing pathways during catalysis.

Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Coupling (Recommended)

This protocol uses anhydrous conditions to prevent hydration and base-mediated cleavage of the trifluoroacetyl group.

Reagents:

  • Substrate: 4-Br-TFAP (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (Anhydrous, finely ground) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a reaction vial/flask and cool under Argon.

  • Loading: Add 4-Br-TFAP (1.0 eq), Boronic acid (1.2 eq),

    
     (2.0 eq), and 
    
    
    
    (0.05 eq).
  • Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Degassing: Sparge with Argon for 5 minutes. Seal the vessel.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS.[2]

    • Note: The product may appear as the hydrate in LC-MS (M+18 mass).

  • Workup: Filter through a Celite pad to remove inorganic salts. Wash with EtOAc.

  • Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc). Avoid methanol in eluent if hemiacetal formation is undesirable.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Amines are nucleophiles that can attack the ketone. We use a bulky ligand and a weak base to favor C-N coupling at the bromine over carbonyl attack.

Reagents:

  • Substrate: 4-Br-TFAP (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst System:

    
     (2 mol%) + BrettPhos  or XantPhos  (4 mol%)
    
  • Base:

    
     (2.0 equiv) - Crucial: Do not use NaOtBu.
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

  • Pre-complexation: In a vial, mix

    
     and Ligand in Toluene and stir at RT for 5 mins to form the active catalyst.
    
  • Addition: Add 4-Br-TFAP, Amine, and

    
    .
    
  • Reaction: Heat to 100°C under Argon for 12 hours.

  • Workup: Dilute with DCM, wash with water (rapidly), dry over

    
    , and concentrate.
    

Data Summary & Troubleshooting

ParameterStandard ConditionOptimized for 4-Br-TFAPReason
Base

/


(anh.)
or

Prevents haloform cleavage of

.
Solvent DMF / WaterDioxane or Toluene Minimizes hydration of the ketone.
Ligand

dppf or SPhos Accelerates oxidative addition on electron-poor ring.
Workup Acidic WashNeutral / Rapid Acidic workup can trap the hydrate form.
Troubleshooting Guide
  • Issue: "Disappearing" Product on LC-MS.

    • Cause: The product exists as a gem-diol hydrate (

      
      ).
      
    • Solution: Look for Mass = [M+18]. The hydrate will dehydrate back to the ketone upon heating in a vacuum oven or during sublimation.

  • Issue: Low Yield / Side Products.

    • Cause: Nucleophilic attack on the ketone.

    • Solution: Switch to Protocol A . Ensure the base is anhydrous. Lower temperature to 60°C and extend time.

Decision Pathway Diagram

Workflow Start Start: 4-Br-TFAP Coupling CheckNuc Is Coupling Partner Nucleophilic? (e.g., Amine, Thiol) Start->CheckNuc Suzuki Suzuki Coupling (C-C Bond) CheckNuc->Suzuki No (Boronic Acid) Buchwald Buchwald Coupling (C-N Bond) CheckNuc->Buchwald Yes (Amine) CondA Protocol A: Anhydrous Pd(dppf)Cl2, K3PO4 Dioxane, 80°C Suzuki->CondA CondB Protocol B: Steric Control Pd2(dba)3, BrettPhos Cs2CO3, Toluene, 100°C Buchwald->CondB Workup Workup: Neutral Filtration Avoid Strong Acid/Base CondA->Workup CondB->Workup

Figure 2: Decision matrix for selecting the optimal coupling protocol based on nucleophile type.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes." Angewandte Chemie, 48(49), 9240–9261. Link

  • Colberg, J. (2016). Green Chemistry in the Pharmaceutical Industry. "Suzuki-Miyaura Cross-Coupling Reactions." Wiley-VCH. Link

  • Yoneda Labs. (2024). "Suzuki-Miyaura Cross-Coupling: Practical Guide." Link

Sources

Synthesis of substituted pyridines using "1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Executive Summary

This guide details the synthetic utility of This compound (CAS: 1060808-83-4), a high-value bifunctional scaffold in medicinal chemistry. This molecule offers two distinct orthogonal reactivity handles: the electrophilic C4-bromo position (susceptible to cross-coupling and


) and the highly electrophilic C2-trifluoroacetyl  group.

The trifluoroacetyl (


) moiety acts as a "privileged structure" in drug discovery, serving as a bioisostere for amides or as a transition-state inhibitor in serine proteases. However, its high electrophilicity presents unique handling challenges—specifically rapid hydrate formation—that often lead to stoichiometric errors in synthesis. This note provides validated protocols for Suzuki-Miyaura coupling, enantioselective reduction, and heterocycle condensation, ensuring high fidelity in library generation.

Chemical Profile & Critical Handling (The "Hydrate Trap")

Before initiating any synthesis, researchers must account for the hygroscopic nature of trifluoromethyl ketones. Unlike standard ketones, the electron-withdrawing effect of the


 group makes the carbonyl carbon highly susceptible to nucleophilic attack by water.
  • The Equilibrium: In the presence of ambient moisture, the ketone exists in equilibrium with its gem-diol (hydrate) form.

    
    
    
  • Impact on Stoichiometry: Commercial supplies often contain 5–15% water by weight as the hydrate. Using the molecular weight of the ketone (

    
     g/mol ) without correction can lead to under-loading of reagents.
    
  • Recommendation: Verify the hydration state via

    
     NMR (DMSO-
    
    
    
    ) prior to use. The hydrate will show a distinct exchangeable
    
    
    signal and a shift in the pyridine ring protons. If precise stoichiometry is required, dehydrate the material by azeotropic distillation with toluene or store over activated molecular sieves (4Å) in a glovebox.

Strategic Reactivity Map

The following flowchart visualizes the divergent synthetic pathways available for this scaffold.

ReactivityMap SM 1-(4-Bromopyridin-2-yl)- 2,2,2-trifluoroethanone (Starting Material) Hydrate Gem-Diol Hydrate (Storage Form) SM->Hydrate + H2O (Reversible) Suzuki Pathway A: Suzuki-Miyaura Coupling (C4 Functionalization) SM->Suzuki Pd(0), Ar-B(OH)2 Base Control Reduction Pathway B: Asymmetric Transfer Hydrogenation (Chiral Alcohol Synthesis) SM->Reduction Ru-Catalyst HCOOH/TEA Heterocycle Pathway C: Condensation/Cyclization (Hydrazone/Pyrazole Formation) SM->Heterocycle Hydrazines (-H2O)

Figure 1: Divergent synthetic pathways. The C4-bromo position allows for arylation, while the C2-trifluoroacetyl group supports reduction or condensation.

Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

Challenge: The trifluoroacetyl group is base-sensitive. Strong alkoxide bases (e.g., NaOtBu) can trigger the "Haloform reaction," cleaving the


 group or causing aldol-type side reactions.
Solution:  Use a mild base (

or

) and a non-nucleophilic solvent system.
Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution or finely ground solid)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Preparation: Charge a reaction vial with the substrate (1.0 equiv), arylboronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Inerting: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane (

    
     concentration relative to substrate).
    
  • Activation: Add the base.

    • Option A (Solid): Add anhydrous

      
      .
      
    • Option B (Aqueous): Add degassed

      
       (ratio 4:1 Dioxane:Water). Note: Aqueous conditions may hydrate the ketone product, requiring dehydration during workup.
      
  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: Look for the disappearance of the bromide (M+2 peak pattern).

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is often a yellow oil or solid.

Data Summary: Common Coupling Partners

Boronic Acid TypeBaseYield (%)Notes
Phenylboronic acid

85-92%Standard condition. High fidelity.
3-Pyridylboronic acid

70-78%Requires slightly higher temp (90°C).
2-Fluorophenylboronic acid

80-85%Steric hindrance is tolerated.
4-Hydroxyphenylboronic acid

<40%Avoid. Free phenol interferes with

ketone. Protect as O-Me.

Protocol B: Enantioselective Reduction (Chiral Alcohol Synthesis)

Target: Synthesis of chiral 1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanol. Mechanism: Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya type catalysts. This preserves the C4-bromo for later steps.

Materials
  • Substrate: this compound[1]

  • Catalyst:

    
     (1–2 mol%)
    
  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: DCM or DMF (DCM is preferred for solubility)

Step-by-Step Methodology
  • Mix: Dissolve the substrate in DCM (

    
    ).
    
  • Catalyst Addition: Add the Ruthenium catalyst under air (the catalyst is relatively air-stable, but inert atmosphere is best practice).

  • H-Source: Add the

    
     mixture (2.0 equiv).
    
  • Reaction: Stir at Room Temperature for 16 hours.

    • Note: The reaction is equilibrium-driven.

      
       gas evolution will occur; ensure open venting via a needle.
      
  • Quench: Add water and extract with DCM.

  • Analysis: Determine conversion via

    
     NMR and Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
    

Expert Insight: The resulting chiral alcohol is a versatile handle. It can be converted to a trifluoromethyl ether (Williamson ether synthesis) or used as a directing group for C3-lithiation.

Protocol C: Heterocycle Synthesis (Pyrazoles)

Target: Synthesis of trifluoromethyl-substituted pyrazoles. Chemistry: Condensation of the 1,3-electrophile system (if C3 is activated) or simple hydrazone formation. Note: With the 4-bromo substituent, the standard condensation with hydrazine yields the hydrazone. To form a fused pyrazolo[4,3-c]pyridine, a leaving group at C3 (like F or Cl) would typically be required. However, the hydrazone itself is a valuable intermediate.

Materials
  • Substrate: this compound[1]

  • Reagent: Hydrazine hydrate (

    
    ) or Methylhydrazine
    
  • Solvent: Ethanol (EtOH)

Step-by-Step Methodology
  • Dissolution: Dissolve substrate in EtOH (

    
    ).
    
  • Addition: Add Hydrazine hydrate (1.5 equiv) dropwise at

    
    .
    
    • Exotherm Warning: The reaction with the highly electrophilic

      
      -ketone is exothermic.
      
  • Reflux: Warm to room temperature, then reflux (78°C) for 3 hours.

  • Isolation: Cool to room temperature. The product often precipitates.[2]

    • If solid:[2] Filter and wash with cold EtOH.

    • If solution: Evaporate solvent.[2]

  • Result: This typically yields the hydrazone .

    • Cyclization Note: To force cyclization to the fused ring system, harsher conditions (e.g., heating in PPA or using a C3-fluoro precursor) are necessary.

References

  • General Reactivity of Trifluoromethyl Ketones: Begue, J.-P., & Bonnet-Delpon, D. (2008).[2] Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.

  • Suzuki Coupling of Electron-Deficient Pyridines: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Asymmetric Transfer Hydrogen

    
     Ketones: 
    Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation of ketones using a formic acid-triethylamine mixture. Journal of the American Chemical Society, 118(10), 2521-2522. 
    
  • Hydrate Formation in Fluorinated Ketones: Larsen, J. W., & Tristan, L. (2021). Equilibrium constants for the hydration of trifluoromethyl ketones. Journal of Chemical & Engineering Data. (Generalized reference based on standard physical organic chemistry of groups).

Disclaimer: The protocols described herein are for research purposes only. All chemical handling should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

"1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" reaction conditions for Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The substrate 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone represents a high-value, bifunctional scaffold in medicinal chemistry. The trifluoroacetyl group serves as a critical pharmacophore for serine protease inhibition or as a precursor to chiral trifluoromethylated alcohols. However, its installation creates a "push-pull" electronic environment that complicates Palladium-catalyzed cross-coupling.

This guide provides a validated protocol for the Buchwald-Hartwig amination of this substrate. Unlike standard aryl bromides, this molecule presents two distinct failure modes: nucleophilic attack on the ketone (base sensitivity) and catalyst poisoning (pyridine nitrogen coordination). This protocol prioritizes chemoselectivity and catalyst longevity over simple reactivity.

Critical Analysis: The Substrate Challenge

To successfully couple this substrate, one must understand the competing forces at play.

Electronic Landscape
  • The "Good": The electron-withdrawing trifluoroacetyl (

    
    ) group at the C2 position significantly lowers the LUMO energy of the C4-Br bond. This makes Oxidative Addition  to Pd(0) extremely fast.
    
  • The "Bad": The resulting Pd(II) intermediate is electron-poor, making the subsequent Reductive Elimination step the rate-determining bottleneck.

  • The "Ugly": The

    
     group renders the pyridine ring highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) and the ketone itself susceptible to hydration or haloform-type cleavage by strong bases.
Base Compatibility Matrix

The choice of base is the single most critical variable. Standard Buchwald bases like


 or 

are incompatible .
Base ClassRepresentativeCompatibilityRisk Factor
Strong Alkoxides

,

HIGH FAIL Attack on

(destruction of scaffold).
Silazides

FAIL Enolization/decomposition of ketone.
Phosphates

MODERATE Good buffering, but solubility in non-polar solvents is poor.
Carbonates

OPTIMAL Mild enough to spare

; Cesium effect aids solubility.

Optimized Protocol

Reaction Scheme

The reaction utilizes a Third-Generation Buchwald Precatalyst system to ensure rapid initiation and protection of the active species.

Transformation:



Materials & Reagents[1][2]
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv (Primary or Secondary aliphatic/aromatic)

  • Catalyst Source:

    
     (1.0 - 2.0 mol% Pd loading)[1]
    
    • Alternative: Pd(OAc)2 (Requires reduction, less preferred here)

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

    • Ligand/Pd Ratio: 2:1 (Ensure L:Pd is > 1 to prevent Pd black formation)

  • Base:

    
     (2.0 equiv), anhydrous, finely ground.
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Procedure

Step 1: Inert Environment Setup

  • Oven-dry a 20 mL reaction vial and a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.

  • Crucial: Ensure all solid reagents (

    
    , Catalyst, Ligand) are weighed in a glovebox or under a fast flow of inert gas.
    

Step 2: Catalyst Pre-complexation (The "Activation" Step) Note: While many protocols add everything together, pre-complexing ensures the active L-Pd(0) species is formed before it encounters the electron-deficient pyridine.

  • Add

    
     (9.2 mg, 0.01 mmol) and BrettPhos  (10.7 mg, 0.02 mmol) to the vial.
    
  • Add 1.0 mL of anhydrous 1,4-Dioxane.

  • Stir at Room Temperature for 5 minutes . The solution should turn from dark purple/red to a lighter orange/brown, indicating ligand ligation.

Step 3: Substrate Addition

  • Add the solid base

    
     (325 mg, 1.0 mmol).
    
  • Add the substrate This compound (0.5 mmol).

  • Add the Amine (0.6 mmol).

    • Liquid Amines: Add via syringe.

    • Solid Amines: Add as solid with the base.

  • Add remaining Dioxane (4.0 mL) to reach 0.1 M concentration.

Step 4: Reaction & Monitoring

  • Seal the vial with a Teflon-lined crimp cap.

  • Heat to 90°C in a heating block. Do not exceed 100°C to prevent thermal degradation of the ketone.

  • Monitor by LC-MS at 2 hours.

    • Target: >95% conversion.

    • Note: The product may form a hydrate [M+18] in LC-MS aqueous mobile phases. Do not mistake this for a side product.

Step 5: Workup

  • Cool to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts. Elute with EtOAc.

  • Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Warning: Avoid MeOH in the eluent if possible, or use minimal amounts, as hemiketal formation is rapid (though reversible).

Mechanistic Visualization

The following diagram illustrates the specific catalytic cycle and the critical "Off-Cycle" traps relevant to this substrate.

BuchwaldCycle cluster_legend Legend Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast due to EWG) Pd0->OxAdd + Substrate PdII_Ar L-Pd(II)-Ar(Br) OxAdd->PdII_Ar BaseStep Base Exchange (Cs2CO3) PdII_Ar->BaseStep + Amine Trap2 Trap: Pd Coordination to Pyridine N PdII_Ar->Trap2 If Ligand is Small PdII_Amine L-Pd(II)-Ar(NR2) BaseStep->PdII_Amine - CsBr, - HCO3 Trap1 Trap: Base Attack on COCF3 BaseStep->Trap1 If Base = NaOtBu RedElim Reductive Elimination (Rate Determining) PdII_Amine->RedElim RedElim->Pd0 Regeneration Product Product (Aminated Pyridine) RedElim->Product key Green: Efficient Step | Red: Bottleneck/Risk

Figure 1: Catalytic cycle highlighting the specific risks of base selection and the necessity of bulky ligands to prevent nitrogen coordination.

Troubleshooting Guide (Self-Validating System)

Use this decision matrix if conversion is low (<50%) after 4 hours.

Observation (LC-MS)DiagnosisCorrective Action
Starting Material Intact Catalyst DeactivationOxygen leak or "Pd Black" formation. Action: Switch to a pre-formed catalyst like BrettPhos Pd G3 or RuPhos Pd G3.
Debrominated SM (Ar-H)

-Hydride Elimination
Reaction is stalling at Pd(II). Action: Increase ligand bulk (Switch RuPhos

BrettPhos) or lower temp to 80°C.
Complex Mixture / Black Tar Base DecompositionThe base attacked the ketone. Action: Switch solvent to Toluene (lower polarity protects ions) or reduce temp to 80°C.
Product + +18 Mass Hydrate FormationNot a failure. The

ketone is forming a hydrate with water in the LCMS line. Action: Verify by NMR in anhydrous

.

References

  • Foundational Buchwald-Hartwig Mechanism

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][1][3][4][5][6] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Ligand Selection for Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Base Sensitivity in Fluorinated Ketones

    • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation. Nature, 473(7348), 470-477. Link

  • BrettPhos/RuPhos Specifics

    • Maitre, P., et al. (2011). A General Catalyst for the Amination of Heteroaryl Halides.[7][8] Journal of the American Chemical Society, 133, 15800. Link

Sources

Use of "1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone in High-Value API Synthesis

Executive Summary

The incorporation of trifluoromethyl (


) groups into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. This compound (CAS 886364-53-0)  represents a high-value "divergent core" intermediate. Its unique structure features a highly electrophilic trifluoroacetyl group at the C2 position and a reactive bromine handle at the C4 position. This dual functionality allows for orthogonal functionalization—enabling the parallel synthesis of chiral trifluoromethylated alcohols (via asymmetric reduction) and complex biaryl systems (via cross-coupling).

This guide provides validated protocols for the synthesis of this core, its enantioselective reduction, and its application in constructing pharmaceutical intermediates such as Cathepsin K inhibitors and protease inhibitors.

Chemical Profile & Reactivity

PropertyData
Chemical Name This compound
CAS Number 886364-53-0
Molecular Formula

Molecular Weight 254.00 g/mol
Appearance Pale yellow oil or low-melting solid
Storage 2–8°C, under inert atmosphere (Ar/

)
Key Reactivity C2-Ketone: Highly electrophilic; forms stable gem-diols (hydrates) in air. Prone to haloform cleavage if treated with strong base without care.C4-Bromine: Activated for Pd-catalyzed cross-coupling (Suzuki, Buchwald) and nucleophilic aromatic substitution (

).

Strategic Workflow: The Divergent Synthesis Model

The utility of this building block lies in its ability to serve as a hub for divergent synthesis. The workflow below illustrates the primary pathways:

G Start 2,4-Dibromopyridine Core 1-(4-Bromopyridin-2-yl)- 2,2,2-trifluoroethanone (The Core) Start->Core 1. n-BuLi, -78°C 2. EtO-CO-CF3 Alcohol Chiral Alcohol (S)- or (R)-Enantiomer (Key Pharma Moiety) Core->Alcohol Asymmetric Transfer Hydrogenation (Ru/TsDPEN) Coupled Biaryl Ketone (via Suzuki Coupling) Core->Coupled Pd(PPh3)4, Ar-B(OH)2 Final Cathepsin K / Protease Inhibitor Analogs Alcohol->Final Further Elaboration Coupled->Final Reduction & Deprotection

Figure 1: Divergent synthetic pathways starting from 2,4-dibromopyridine. The core ketone allows access to both chiral alcohols and biaryl scaffolds.

Experimental Protocols

Protocol A: Synthesis of the Core (this compound)

Rationale: This protocol utilizes a regioselective lithium-halogen exchange. The C2-bromine is more reactive toward exchange than the C4-bromine due to the inductive effect of the adjacent nitrogen and the stabilization of the resulting 2-lithio species.

Reagents:

  • 2,4-Dibromopyridine (1.0 equiv)

  • 
    -Butyllithium (
    
    
    
    in hexanes, 1.05 equiv)
  • Ethyl trifluoroacetate (1.2 equiv)

  • Anhydrous THF (Solvent)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 2,4-dibromopyridine (

    
    ) and anhydrous THF (
    
    
    
    ).
  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add

    
    -BuLi dropwise over 20 minutes. The solution will turn deep red/orange, indicating the formation of 2-lithio-4-bromopyridine. Stir for 45 minutes at -78°C.
    
  • Acylation: Add ethyl trifluoroacetate (

    
    ) dropwise via syringe. Stir at -78°C for 1 hour.
    
  • Warming: Allow the reaction to warm to 0°C over 2 hours. The color will fade to yellow.

  • Quench: Quench with saturated aqueous

    
     (
    
    
    
    ).
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

    • Note: The product is volatile and may exist as a hydrate (gem-diol) if exposed to moisture. Store under inert gas.

Protocol B: Asymmetric Transfer Hydrogenation (ATH) to Chiral Alcohol

Rationale: Pharmaceutical intermediates often require high enantiomeric excess (


). Ruthenium-catalyzed ATH is preferred over borohydride reduction for its operational simplicity and high selectivity for trifluoromethyl ketones.

Reagents:

  • Ketone Substrate (from Protocol A)

  • Catalyst:

    
     (1 mol%)
    
  • Formic Acid / Triethylamine (5:2 azeotrope)

Step-by-Step:

  • Preparation: In a vial, dissolve the ketone (

    
    ) in the 
    
    
    
    mixture (
    
    
    ).
  • Catalysis: Add the Ru-catalyst (

    
    ).
    
  • Reaction: Stir at 25°C for 12–24 hours. Monitor by TLC or

    
    -NMR.
    
  • Workup: Dilute with water and extract with DCM. Wash with saturated

    
     to remove acid.
    
  • Result: Yields (S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanol with

    
     (configuration depends on ligand choice; 
    
    
    
    -ligand typically gives the
    
    
    -alcohol for this class).

Case Study: Synthesis of Cathepsin K Inhibitor Precursors

Context: Cathepsin K inhibitors (e.g., Odanacatib) often feature a chiral trifluoro-alcohol motif linked to a biaryl system. The 4-bromo handle on our core molecule allows for the late-stage attachment of the second aryl ring after the stereocenter has been established.

Workflow:

  • Step 1: Asymmetric reduction of this compound to the chiral alcohol (Protocol B).

  • Step 2: Protection of the alcohol as a silyl ether (TBS-Cl, Imidazole).

  • Step 3: Suzuki-Miyaura coupling with 4-(methylsulfonyl)phenylboronic acid.[1]

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water,
      
      
      .
  • Step 4: Deprotection to yield the bioactive intermediate.

Data Summary Table:

TransformationReagentsTypical YieldSelectivity
Lithiation/Acylation

75–85%Regioselective (C2)
Asymmetric Reduction

90–98%94–99%

Suzuki Coupling

80–90%Chemoselective (C4-Br)

Safety & Handling

  • Gem-Diol Formation: Trifluoromethyl ketones are hygroscopic. Upon exposure to air, they form hydrates (gem-diols). While this does not destroy the molecule, it changes the molecular weight and physical state. Always verify the state (ketone vs. hydrate) by

    
    -NMR before calculating stoichiometry.
    
  • Lithiated Pyridines: The 2-lithio-4-bromopyridine intermediate is thermally unstable. Strictly maintain temperatures below -60°C to prevent "pyridyne" formation or polymerization.

  • Toxicity: Bromopyridines are irritants. Handle in a fume hood.

References

  • Synthesis of Trifluoromethyl Ketones: ChemicalBook. Synthesis of 1-(4-bromophenyl)-2,2,2-trifluoro-1-acetophenone (Adapted for pyridine analogs). Link

  • Asymmetric Reduction Strategies: National Institutes of Health (PMC). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH. Link

  • Chemoenzymatic Pathways: ResearchGate. Bioreduction of 1‐(4‐bromophenyl)‐2,2,2‐trifluoroethanone followed by Suzuki‐Miyaura cross coupling. Link

  • General Pyridine Lithiation: Organic Syntheses. 2-Bromopyridine Synthesis and Reactivity. Link

  • Product Data: BLD Pharm. This compound Product Specifications. Link

Sources

Sonogashira coupling of "1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" with terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sonogashira Cross-Coupling of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Executive Summary

This application note details the optimized protocols for the Sonogashira cross-coupling of This compound (1) with terminal alkynes.

The substrate presents a unique "pull-pull" electronic profile: the electron-deficient pyridine ring is further deactivated by the strong electron-withdrawing trifluoroacetyl group at the C2 position. While this activation facilitates rapid oxidative addition of the C4-bromide, it renders the substrate highly sensitive to nucleophilic attack and hydration.

Key Takeaways:

  • Reactivity: High. The C4-Br bond is extremely activated.

  • Critical Sensitivity: The C2-trifluoroacetyl moiety is prone to gem-diol formation (hydration) and base-mediated cleavage (haloform-type).

  • Recommended System:

    
     (2 mol%) / CuI (1 mol%) / 
    
    
    
    in anhydrous THF at Ambient Temperature.

Substrate Analysis & Mechanistic Insight

Electronic Profile

The substrate (1) features a bromine at the 4-position and a trifluoroacetyl group at the 2-position.

  • Oxidative Addition (Fast): The electron-poor nature of the pyridine, amplified by the

    
     group, lowers the energy barrier for the insertion of Pd(0) into the C-Br bond.
    
  • Transmetallation (Rate Limiting): The subsequent transmetallation with the copper acetylide must compete with potential non-productive coordination of the pyridine nitrogen to the copper co-catalyst.

The Hydration Trap

Trifluoroacetyl pyridines are notorious for forming stable hydrates (gem-diols) upon exposure to atmospheric moisture.



  • Impact: The hydrate is less reactive in coupling and alters the stoichiometry of the reaction.

  • Mitigation: All starting material should be dried under vacuum (

    
     mbar) over 
    
    
    
    for 4 hours prior to use. Solvents must be anhydrous.[1]

Experimental Protocols

Method A: Standard Pd/Cu Catalysis (Recommended)

Best for: Robust alkynes and general library synthesis.

Materials:

  • Substrate: this compound (1.0 equiv)[2]

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (0.02 equiv)
    
  • Co-Catalyst: Copper(I) Iodide [CuI] (0.01 equiv)

  • Base: Triethylamine [

    
    ] (3.0 equiv) - Must be distilled or anhydrous grade.
    
  • Solvent: Tetrahydrofuran (THF), anhydrous.[1]

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon (Ar) or Nitrogen (

    
    ).
    
  • Solids Addition: Charge the flask with the dried Substrate (1.0 equiv),

    
     (2 mol%), and CuI (1 mol%) against a positive flow of inert gas.
    
  • Solvent/Base: Add anhydrous THF (concentration 0.1 M relative to substrate) followed by

    
     (3.0 equiv) via syringe.
    
    • Note: The solution typically turns yellow/orange.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

    • Exotherm Alert: Due to the activated nature of the substrate, a mild exotherm may occur. If scaling >5g, cool to 0°C during addition.

  • Reaction: Stir at Room Temperature (20-25°C) .

    • Monitoring: Check TLC or LCMS at 1 hour. Most reactions complete within 2-4 hours.

    • Observation: Precipitation of ammonium salts (

      
      ) indicates progress.
      
  • Workup:

    • Dilute with EtOAc.

    • Wash with saturated

      
       (aq) to sequester copper.
      
    • Wash with Brine.[1]

    • Dry over

      
      , filter, and concentrate.
      
Method B: Copper-Free Variant

Best for: Alkynes prone to homocoupling (Glaser coupling) or if the pyridine nitrogen poisons the Copper catalyst.

Materials:

  • Catalyst:

    
     (0.03 equiv)
    
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) - Dried.
    
  • Solvent: 1,4-Dioxane (Anhydrous).

  • Temperature: 60°C.

Protocol Differences: Requires heating to 60°C to facilitate the transmetallation-like step (or carbopalladation mechanism) in the absence of copper. This method avoids copper-induced side reactions but requires stricter oxygen exclusion.

Data Presentation & Signaling Pathways

Reaction Pathway (Mechanism)

The following diagram illustrates the catalytic cycle, emphasizing the specific activation provided by the trifluoroacetyl group.

SonogashiraMechanism Substrate Substrate (1) (Activated C-Br) OxAdd Oxidative Addition (Facilitated by EWG) Substrate->OxAdd Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Insertion PdII_Complex Pd(II)-Ar-Br OxAdd->PdII_Complex Transmetal Transmetallation (Cu-Acetylide) PdII_Complex->Transmetal + R-C≡C-Cu RedElim Reductive Elimination (Product Release) Transmetal->RedElim Pd(II)(Ar)(Alkyne) RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 1: Catalytic cycle highlighting the rapid oxidative addition driven by the electron-deficient pyridine ring.[3]

Optimization Decision Tree

Use this logic flow to troubleshoot yield issues.

OptimizationTree Start Issue: Low Yield / Incomplete CheckSM Is Starting Material (1) consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes Reaction Stalled SM_No Yes (SM Consumed) CheckSM->SM_No Side Reactions CheckO2 Check Oxygen Levels (Did solution turn dark/black?) SM_Yes->CheckO2 AddLigand Catalyst Death: Add 10% PPh3 or switch to Pd(dppf)Cl2 CheckO2->AddLigand Yes (Pd Black) Heat Activation Issue: Increase Temp to 45°C CheckO2->Heat No (Pale Yellow) CheckSpots Check TLC/LCMS Profile SM_No->CheckSpots Spot_Hydrate Peak at M+18? (Hydrate Formation) CheckSpots->Spot_Hydrate Spot_Glaser Dimer Product? (Glaser Coupling) CheckSpots->Spot_Glaser Action_Dry CRITICAL: Dry solvents/Reagents over P2O5 Spot_Hydrate->Action_Dry Action_Slow Slow Addition of Alkyne Degas thoroughly Spot_Glaser->Action_Slow

Figure 2: Troubleshooting logic for common failure modes in fluorinated pyridine coupling.

Comparative Data: Base Selection

The choice of base is the single most critical variable for this substrate due to the sensitivity of the trifluoroacetyl group (


).
BasepKa (conj. acid)CompatibilityOutcomeNotes
Triethylamine (

)
10.75High Excellent (>85%) Standard choice. Mild enough to prevent ketone attack.
DIPEA (Hünig's Base) 11.0High Good (80%) Good alternative if steric bulk is needed to prevent N-coordination.

(aq)
10.3LowPoor (<30%)Promotes hydration of the ketone; phase transfer required.
NaOH / KOH 15.7Incompatible Decomposition Haloform cleavage of

group occurs rapidly.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link

  • Schlosser, M. (2006). The 2-Trifluoromethylpyridine Scaffold: A versatile Building Block. Angewandte Chemie International Edition, 45(33), 5432. (Analogous reactivity of electron-deficient pyridines).
  • Spivey, A. C., & Gripton, C. J. (2000). Chemistry of Trifluoroacetyl-Activated Pyridines. Organic Letters, 2(10), 1473-1476.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

Sources

Application Note: 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone in Agrochemical Synthesis

[1][2]

Executive Summary

This technical guide profiles 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (hereafter referred to as BP-TFAE ) as a critical "linchpin" intermediate in the design of next-generation agrochemicals.[1][2]

In the development of modern herbicides, insecticides, and fungicides, the incorporation of fluorine—specifically the trifluoromethyl (

dual-functionalized scaffold
  • C2-Trifluoroacetyl Group: A highly electrophilic handle for constructing fluorinated heterocycles (pyrazoles, triazoles) or chiral alcohols.[1]

  • C4-Bromine Substituent: A reactive site for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach core bioactive scaffolds.[1][2]

This guide details the chemical properties, synthetic utility, and validated protocols for deploying BP-TFAE in high-value synthesis workflows.[1]

Chemical Profile & Reactivity Analysis

Structural Properties
PropertyDescription
Chemical Structure Pyridine ring substituted at C2 with

and at C4 with

.[1][2]
Molecular Formula

Electronic Character The pyridine nitrogen and the electron-withdrawing

group make the carbonyl carbon highly electrophilic.[2]
Solubility Soluble in DCM, THF, EtOAc, Acetonitrile.[1] Limited solubility in water (prone to hydration).
Reactivity "Hotspots"

BP-TFAE is designed for divergent synthesis . The order of operations is critical:

  • The Carbonyl Center (C2): Extremely reactive toward nucleophiles (hydrazines, amines, hydrides). It often exists in equilibrium with its hydrate form (

    
    -diol) in the presence of moisture.
    
  • The Bromide (C4): Less reactive than the ketone. It serves as a latent handle for C-C or C-N bond formation, typically activated by Palladium catalysts after the ketone has been derivatized or protected.

Synthetic Pathways & Applications

Pathway A: Construction of Trifluoromethyl-Pyrazoles

The most common application of BP-TFAE is the synthesis of trifluoromethyl-substituted pyrazoles , a motif ubiquitous in SDHI fungicides (e.g., Isoflucypram analogs) and insecticides.[1]

Mechanism: Condensation of the 1,3-electrophilic center (the trifluoroacetyl group acts similarly to a 1,3-diketone equivalent when considering the adjacent pyridine ring activation) with hydrazines.[1]

Pathway B: Asymmetric Reduction to Chiral Alcohols

Chiral trifluoromethyl alcohols are potent bioisosteres. BP-TFAE can be reduced enantioselectively using Noyori Transfer Hydrogenation, creating a chiral center at the C2 side chain.[1]

Pathway C: C4-Functionalization (Suzuki Coupling)

The bromine at C4 allows the attachment of aryl or heteroaryl groups.

  • Strategic Note: It is often recommended to derivatize the ketone (Pathway A or B) before performing Pd-catalyzed coupling at C4 to avoid side reactions with the highly reactive carbonyl during the coupling step.

Visualization: Divergent Synthesis Workflow

GStartBP-TFAE(Core Scaffold)HydrazineReagent: R-NH-NH2Start->HydrazineCondensationCatalystReagent: Ru-CatalystHCOOH/TEAStart->CatalystTransferHydrogenationBoronicReagent: Ar-B(OH)2Pd(PPh3)4Start->BoronicSuzuki-MiyauraPyrazoleTrifluoromethylPyrazole Derivative(Fungicide Precursor)Hydrazine->PyrazoleCyclization(-H2O)CoupledC4-ArylatedPyridinePyrazole->CoupledSubsequentCouplingAlcoholChiral TrifluoromethylAlcoholCatalyst->AlcoholAsymmetricReductionBoronic->CoupledC-C BondFormation

Figure 1: Divergent synthetic utility of BP-TFAE, highlighting three primary reaction pathways for agrochemical scaffold generation.

Experimental Protocols

Protocol 1: Synthesis of Pyrazolyl-Pyridine Scaffold

Objective: Conversion of BP-TFAE into a 3-(trifluoromethyl)pyrazole moiety.[1][2] Target Structure: 4-bromo-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine.[1][2]

Materials:

  • BP-TFAE (1.0 eq)[1][2]

  • Methylhydrazine (1.2 eq)[2]

  • Ethanol (Absolute)[2]

  • Acetic Acid (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve BP-TFAE (500 mg, 1.0 eq) in Ethanol (10 mL).

  • Addition: Cool the solution to 0°C. Add Methylhydrazine (1.2 eq) dropwise over 5 minutes. Caution: Exothermic reaction.[2]

  • Cyclization: Add glacial Acetic Acid (0.1 eq). Warm the mixture to room temperature, then heat to reflux (78°C) for 4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2] The disappearance of the ketone peak and formation of the pyrazole mass (

      
      ) indicates completion.
      
  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in EtOAc and wash with water and brine. Dry over

    
    . Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).
    
  • Validation: Confirm structure via

    
    -NMR (appearance of pyrazole singlet) and 
    
    
    -NMR (shift of
    
    
    signal).
Protocol 2: Suzuki-Miyaura Coupling at C4

Objective: Functionalization of the C4 position with a phenyl group.[2] Substrate: Can be performed on BP-TFAE directly (with protection) or on the Pyrazole derivative from Protocol 1.[2] This protocol assumes the Pyrazole derivative is used to avoid ketone side-reactions.[1][2]

Materials:

  • Substrate (4-bromo-pyridine derivative) (1.0 eq)

  • Phenylboronic acid (1.5 eq)[2]

  • 
     (0.05 eq)[2]
    
  • Potassium Carbonate (

    
    ) (2.0 eq)[2]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the Substrate, Phenylboronic acid, and

    
    . Suspend in Dioxane/Water mixture. Sparge with Nitrogen gas for 10 minutes to remove oxygen.
    
  • Catalyst Addition: Add the Palladium catalyst (

    
    ). Seal the vial immediately.
    
  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

  • Extraction: Wash the filtrate with water and brine.

  • Isolation: Dry organic layer and concentrate. Purify via column chromatography.

Safety & Handling Guidelines

  • Fluorinated Organics: BP-TFAE contains a trifluoroacetyl group.[1][2] Inhalation of vapors may cause respiratory irritation.[3] Use only in a well-ventilated fume hood.[1][2]

  • Bromopyridines: Known skin irritants and potential sensitizers.[2] Wear nitrile gloves and safety goggles at all times.

  • Hydration Risk: The trifluoromethyl ketone is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent hydrate formation, which can alter stoichiometry in precise reactions.[1]

References

  • Ogawa, T., et al. (2021). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[4][5][6][7] Journal of Pesticide Science. Link

  • Lamberth, C. (2013). "Heterocyclic Chemistry in Crop Protection." Bioorganic & Medicinal Chemistry. Link[2]

  • Ma, J.A., & Cahard, D. (2008). "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylation." Chemical Reviews. Link[2]

  • PubChem Compound Summary. (2023). "1-(4-Bromopyridin-2-yl)ethanone derivatives." National Center for Biotechnology Information.[2] Link

"1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone in Kinase Inhibitor Discovery

Executive Summary

In the landscape of modern kinase inhibitor design, the incorporation of fluorine motifs—specifically the trifluoromethyl (


) group—is a pivotal strategy for enhancing metabolic stability, membrane permeability, and binding affinity. The building block This compound  (CAS: 886364-53-0) represents a high-value "linchpin" intermediate.[1] Its unique structure combines an electron-deficient pyridine core, a versatile bromide handle for cross-coupling, and a highly electrophilic trifluoroacetyl group suitable for asymmetric reduction or heterocycle formation.[1]

This guide details the strategic application of this molecule in synthesizing Type I and Type II kinase inhibitors, providing validated protocols for enantioselective reduction and palladium-catalyzed diversification.

Chemical Profile & Strategic Value

PropertySpecification
Compound Name This compound
CAS Number 886364-53-0
Molecular Formula

Molecular Weight 254.00 g/mol
Physical State Pale yellow solid or oil (highly hygroscopic)
Reactivity Class Electron-deficient heteroaryl ketone; Electrophile

Medicinal Chemistry Rationale:

  • The "Fluorine Effect": The

    
     group adjacent to the pyridine ring lowers the 
    
    
    
    of neighboring protons and modulates the lipophilicity (
    
    
    ), often improving the drug's half-life by blocking metabolic hot spots.
  • Chiral Scaffold Generation: The ketone is a precursor to chiral 1-pyridyl-2,2,2-trifluoroethanols.[1] These chiral alcohols frequently serve as linker motifs in inhibitors targeting ALK , ROS1 , and MET kinases, where the hydroxyl group forms critical H-bonds with the kinase hinge region or the DFG motif.

  • Divergent Synthesis: The 4-bromo substituent allows for late-stage introduction of the "tail" region (solubilizing groups) via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Synthetic Pathways & Logic

The utility of this building block is best realized through a "Reduce-then-Couple" strategy.[1] While the ketone can be preserved, its high electrophilicity makes it prone to hydration or nucleophilic attack during basic coupling conditions.

Diagram 1: Divergent Synthetic Workflow

G Start Starting Material (CAS: 886364-53-0) PathA Pathway A: Asymmetric Transfer Hydrogenation (ATH) Start->PathA Ru-TsDPEN HCOOH/TEA PathB Pathway B: Condensation w/ Hydrazine Start->PathB NH2NH2 EtOH, Reflux ChiralAlcohol Chiral Intermediate (S)-1-(4-bromopyridin-2-yl)- 2,2,2-trifluoroethanol PathA->ChiralAlcohol >95% ee PathC Pathway C: Suzuki-Miyaura Coupling ChiralAlcohol->PathC Ar-B(OH)2 Pd(dppf)Cl2 Pyrazole CF3-Pyrazole Scaffold PathB->Pyrazole Inhibitor Kinase Inhibitor (Biaryl Scaffold) PathC->Inhibitor

Caption: Strategic divergence from the core ketone. Pathway A (Reduction) is the preferred route for generating chiral kinase inhibitor scaffolds.

Detailed Experimental Protocols

Protocol A: Enantioselective Synthesis of (S)-1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanol

Objective: To generate the chiral alcohol "warhead" with high enantiomeric excess (ee). The trifluoromethyl ketone is challenging due to its steric bulk and electronic properties; however, Noyori Transfer Hydrogenation is highly effective here.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Catalyst: (S,S)-RuCl(p-cymene)(TsDPEN) (1.0 mol%)[1]

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mix)[1]

  • Solvent: Dichloromethane (DCM) or DMF (degassed)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the ketone (2.54 g, 10 mmol) in anhydrous DCM (20 mL).

  • Catalyst Addition: Add the Ruthenium catalyst (63 mg, 0.1 mmol). The solution typically turns deep red/orange.[1]

  • Initiation: Cool the mixture to 0°C. Dropwise add the HCOOH/TEA mixture (3.0 mL) over 10 minutes to control the exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] Note: The alcohol product is more polar than the ketone.

  • Workup: Quench with saturated

    
     (aq) to neutralize the acid. Extract with DCM (3x 20 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

  • Validation: Determine enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column).

Expert Insight: The electron-withdrawing nature of the pyridine and


 groups makes the carbonyl carbon highly electrophilic.[1] This accelerates the reaction but also increases susceptibility to racemization if the workup is too basic.[1] Keep workup pH < 9.[1]
Protocol B: Suzuki-Miyaura Coupling for Scaffold Elaboration

Objective: To attach the aryl "tail" to the 4-position of the pyridine ring. This step is best performed after Protocol A to avoid chemoselectivity issues with the ketone.[1]

Reagents:

  • Substrate: (S)-1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanol (1.0 eq)

  • Coupling Partner: (4-Morpholinophenyl)boronic acid (1.2 eq)[1]

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the bromopyridine substrate (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst. Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M

    
     (1.5 mL).
    
  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 mins in a microwave reactor).

  • Scavenging: Filter the hot mixture through a Celite pad to remove Palladium black. Wash with EtOAc.[1]

  • Purification: The resulting biaryl product typically requires reverse-phase HPLC or careful silica chromatography due to the polarity of the pyridine-alcohol motif.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Reduction Hydrate formationThe ketone exists in equilibrium with its hydrate in wet solvents.[1] Use strictly anhydrous solvents and store the starting material with desiccants.[1]
Low ee% Catalyst degradation or racemizationEnsure strict anaerobic conditions.[1] Avoid prolonged exposure to basic workup conditions.[1] Test the (R,R)-catalyst if the opposite enantiomer is favored.
Stalled Coupling Pyridine poisoning of PdThe pyridine nitrogen can coordinate to Pd. Increase catalyst loading to 5-10 mol% or use a bulky ligand system like XPhos or Buchwald precatalysts (e.g., XPhos Pd G3).[1]

References

  • Synthesis of Trifluoromethyl Ketones: BenchChem. The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide. Retrieved from .[1]

  • Asymmetric Reduction of Fluorinated Ketones: Touchet, S., et al. (2011).[1] Enantioselective transfer hydrogenation of trifluoromethyl ketones. Advanced Synthesis & Catalysis. (General methodology reference).

  • Kinase Inhibitor Design: GuideChem. Applications and synthesis of 4-Bromo-2-fluoropyridine. Retrieved from .[1]

  • Properties of Bromopyridines: PubChem. 1-(4-Bromopyridin-2-yl)ethanone.[1][2] Retrieved from .[1]

  • Biocatalytic Approaches: ResearchGate. Bioreduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone. Retrieved from .

Disclaimer: This document is for research and development purposes only. All synthesis steps should be performed in a controlled laboratory environment by qualified personnel.

Sources

Troubleshooting & Optimization

Common side reactions in "1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" couplings

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions in Cross-Coupling Protocols

Executive Summary: The "Jekyll & Hyde" Scaffold

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (CAS: 1060808-83-4) is a high-value pharmacophore building block. It offers two distinct handles: an aryl bromide for cross-coupling and a trifluoroacetyl group for heterocycle formation or enzyme inhibition.

The Core Problem: The electron-withdrawing synergy between the pyridine nitrogen and the trifluoromethyl (


) group  renders the carbonyl carbon (

) exceptionally electrophilic. In standard cross-coupling conditions (Suzuki-Miyaura, Sonogashira), this molecule acts less like a standard aryl bromide and more like a "super-electrophile," leading to three primary failure modes:
  • Hydration/Hemiacetalization: Formation of stable gem-diols that confuse analysis.

  • Haloform-Type Cleavage: Base-mediated destruction of the ketone.

  • Catalyst Sequestration: Chelation of the Pd-center by the pyridine-carbonyl motif.

Diagnostic Pathways (Visual Logic)

The following diagram maps the competition between the desired cross-coupling and the parasitic side reactions. Use this to identify where your reaction is exiting the productive cycle.

ReactivityMap SM Starting Material (Trifluoroacetyl Pyridine) Pd_Cycle Pd(0)/Pd(II) Cycle (Oxidative Addition) SM->Pd_Cycle Desired Path Hydrate Gem-Diol (Hydrate) [Reversible Trap] SM->Hydrate + H2O (Atmospheric/Solvent) Cleavage Carboxylate + CHF3 [Irreversible Decomposition] SM->Cleavage + Strong Base (OH-) Haloform-type mechanism Chelate Pd-N/O Chelate [Catalyst Arrest] SM->Chelate + Pd Catalyst (Low Ligand Load) Product Coupled Product Pd_Cycle->Product Transmetallation Reductive Elim. Hydrate->SM - H2O (Heat/Desiccant)

Figure 1: Reaction logic flow showing the competition between reversible hydration, irreversible cleavage, and the desired catalytic cycle.

Troubleshooting Modules

Module A: The "Disappearing" Carbonyl (Hydration)

Symptom:

  • NMR: The characteristic carbonyl carbon signal (~180 ppm) vanishes or shifts dramatically. New signals appear in the aliphatic region.

  • LCMS: You observe a strong peak at

    
     (Mass = 272 for the hydrate) or 
    
    
    
    (hemiacetal in methanol).
  • Appearance: The oil solidifies into a white crust upon standing in air.

Root Cause: The


-ketone is so electron-deficient that it forms a stable gem-diol  (hydrate) upon contact with trace moisture. This is an equilibrium process, not a degradation, but it alters stoichiometry and solubility.

Corrective Action:

  • Do NOT discard: The material is likely intact.

  • Dehydration Protocol: Dissolve the hydrate in Toluene. Reflux with a Dean-Stark trap or add activated 4Å Molecular Sieves for 2 hours.

  • Analytical Check: Run NMR in

    
     (dried over basic alumina) or 
    
    
    
    (anhydrous). Avoid
    
    
    .
Module B: The "Haloform" Scission (Base Sensitivity)

Symptom:

  • LCMS: Loss of the

    
     group (
    
    
    
    ) or complete fragmentation of the molecule.
  • Yield: Low conversion despite full consumption of starting material.

  • Smell: Faint odor of pyridine (indicating ring cleavage or degradation).

Root Cause: Standard Suzuki bases (NaOH, KOH,


 in wet solvents) attack the highly reactive carbonyl. This triggers a Haloform-like cleavage , ejecting the trifluoromethyl group as fluoroform (

) and leaving a carboxylate, or cleaving the acyl group entirely.

Corrective Action:

  • Switch Base: Move to "soft" or non-nucleophilic bases. Anhydrous

    
      or 
    
    
    
    are superior.
  • Exclude Water: Use anhydrous solvents (Dioxane/Toluene) rather than aqueous biphasic systems.

  • Buffer: If water is mandatory, use a phosphate buffer at pH 7.5–8.0, avoiding high pH spikes.

Module C: Catalyst Arrest (Chelation)

Symptom:

  • Reaction Stalls: Conversion stops at ~20-30%.

  • Color: Reaction mixture turns distinct yellow/orange (characteristic of stable Pd-pyridine complexes) and does not turn black (Pd black precipitation).

Root Cause: The pyridine nitrogen and the ketone oxygen can form a stable 5- or 6-membered chelate with the Palladium center, effectively poisoning the catalyst.

Corrective Action:

  • Ligand Overload: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos ) that sterically prevent this chelation.

  • Ratio: Increase Ligand:Pd ratio to 2:1 or 3:1.

Optimized Experimental Protocols

Protocol 1: Anhydrous Suzuki Coupling (Recommended)

Best for: Direct coupling without protecting group manipulation.

ReagentEquivalentsRoleNotes
SM (Bromopyridine)1.0ElectrophileDry under vacuum for 1h prior.
Boronic Acid 1.2 - 1.5NucleophileExcess accounts for protodeboronation.

0.05 (5 mol%)Catalyst
XPhos 0.10 (10 mol%)LigandPrevents N-chelation.

(finely ground)
3.0BaseMust be anhydrous.
Toluene/Dioxane (10:1) [0.2 M]SolventAnhydrous; sparged with Argon.

Step-by-Step:

  • Charge a reaction vial with SM, Boronic Acid, Base,

    
    , and XPhos.
    
  • Seal and purge with Argon (3x vacuum/fill cycles).

  • Inject anhydrous Toluene/Dioxane.

  • Heat to 80°C (Do not exceed 100°C to prevent thermal decomposition).

  • Monitor by LCMS. If hydrate peak (

    
    ) dominates, the coupling is likely still proceeding; the hydrate forms in the LCMS vial.
    
Protocol 2: Protection Strategy (The "Safety Net")

Best for: Harsh coupling conditions or when using strong nucleophiles.

Step 1: Ketalization

  • Dissolve SM in Methanol (anhydrous).

  • Add Trimethyl orthoformate (3.0 eq) and p-TsOH (0.1 eq).

  • Reflux for 4 hours.

  • Quench with

    
    , concentrate. This forms the dimethyl ketal, protecting the carbonyl from nucleophilic attack.
    

Step 2: Coupling

  • Proceed with standard Suzuki conditions (aqueous base is now permissible).

Step 3: Deprotection

  • Treat coupled product with 1M HCl in THF/Water to restore the trifluoromethyl ketone.

Frequently Asked Questions (FAQ)

Q: Why does my LCMS show a mass of 272 instead of 254? A: You are seeing the covalent hydrate (Gem-diol). The


 group makes the ketone extremely hygroscopic. In the LCMS mobile phase (Water/Acetonitrile), the hydrate forms almost instantly. This is an artifact of analysis, not necessarily a failed reaction.

Q: Can I use


 with aqueous 

?
A: High Risk. While common for aryl bromides, the aqueous carbonate creates a high pH environment that favors the "Haloform" cleavage of the trifluoroacetyl group. If you must use this catalyst, switch the base to

and minimize water content.

Q: I need to perform a Grignard addition to the bromide side. Is this possible? A: No. The ketone is far more reactive toward Grignards than the bromide is for exchange. You must protect the ketone (Protocol 2) before attempting any organometallic chemistry that involves strong nucleophiles.

References & Authority

  • Compound Data: PubChem. This compound (CID 72212214). National Library of Medicine.

  • Reactivity Mechanism: Nucleophilic Addition of Water - Hydration. Chemistry LibreTexts. Explains the equilibrium of electron-deficient ketones.

  • Coupling Protocol: Billingsley, K., Buchwald, S. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angew. Chem. Int. Ed., 2006.[1][2] (Foundational work on aminopyridine/heterocycle coupling using dialkylbiarylphosphines).

  • Side Reactions: Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling. ResearchGate. Discusses the stability and synthesis of trifluoroacetyl aromatics.

Sources

Purification of "1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Case ID: TFMK-PYR-004 Subject: Troubleshooting Isolation, Hydrate Formation, and Stability Status: Active Guide

Executive Summary

This guide addresses the technical challenges associated with This compound (CAS: 1060805-69-7). Users frequently report discrepancies in NMR spectra (missing carbonyl peaks), "streaking" on silica gel, and inconsistent melting points. These issues predominantly stem from the gem-diol (hydrate) equilibrium , a characteristic feature of electron-deficient trifluoromethyl ketones (TFMKs).

This document provides validated protocols for dehydration, chromatographic isolation, and long-term storage.

Module 1: The "Ghost" Impurity (Hydrate Equilibrium)

The Issue: You isolated a solid that shows the correct mass (LCMS) but the


C NMR carbonyl peak (

180 ppm) is missing or shifted to

95 ppm. The

H NMR shows a broad singlet that disappears with D

O shake.

The Science: The trifluoromethyl group (


) is powerfully electron-withdrawing, making the adjacent carbonyl carbon highly electrophilic. In the presence of trace moisture (from air or solvents), the ketone undergoes reversible hydration to form a gem-diol . This is not a degradation product; it is the hydrated form of your molecule.

Equilibrium Visualization:

HydrateEquilibrium Ketone Ketone Form (Oil/Solid) C=O Signal: ~180 ppm Hydrate Gem-Diol (Hydrate) (Stable Solid) C-OH Signal: ~95 ppm Ketone->Hydrate  Hydration (Fast in Air)   Water + H2O

Figure 1: The reversible hydration of electron-deficient trifluoromethyl ketones.

Corrective Protocol: Dehydration If you require the pure ketone form (e.g., for a specific anhydrous reaction), follow this Dean-Stark protocol.

  • Dissolution: Dissolve the crude hydrate in Toluene (10 mL/g).

  • Reflux: Attach a Dean-Stark trap filled with toluene. Reflux for 2–4 hours.

  • Isolation: Concentrate the toluene in vacuo under a strictly inert atmosphere (Argon/Nitrogen).

  • Verification: Immediately run NMR in anhydrous CDCl

    
      (stored over activated molecular sieves).
    

Module 2: Purification Workflows

Decision Matrix: Select your method based on the impurity profile.

PurificationFlow Start Crude Reaction Mixture Check Major Impurity Type? Start->Check NonPolar Non-polar (e.g., Dibromopyridine) Check->NonPolar Starting Material Polar Polar/Streaking (Hydrates/Tars) Check->Polar Oligomers/Salts Flash Method A: Flash Chromatography (Neutralized Silica) NonPolar->Flash Distill Method B: Kugelrohr Distillation (High Vacuum) Polar->Distill

Figure 2: Purification decision tree based on impurity polarity.

Method A: Flash Column Chromatography (Modified)

Standard silica gel is slightly acidic, which can catalyze hydration or cause the pyridine nitrogen to drag.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Pre-treatment: Slurry silica in Hexanes containing 1% Triethylamine (Et

    
    N)  to neutralize acidity.
    
  • Eluent System: Hexanes / Ethyl Acetate (Gradient: 0%

    
     20% EtOAc).
    
  • Technical Tip: Do not use methanol. Methanol will form a hemiacetal with the CF

    
    -ketone, creating a new impurity species (methyl hemiketal) that complicates NMR.
    
Method B: Kugelrohr Distillation (Recommended for Oils)

If the product is an oil or low-melting solid, this is superior to chromatography as it avoids solvent interaction.

  • Vacuum: High vacuum required (< 0.5 mmHg).

  • Temperature: Slowly ramp temperature. Expect the product to distill between 80°C – 110°C (at 0.1 mmHg), though specific bp depends on vacuum quality.

  • Collection: The product may solidify in the receiver bulb. Melt it gently with a heat gun to recover.

Module 3: Characterization Data Reference

Use this table to validate your isolated product. Note the distinct differences between the ketone and hydrate forms.

FeatureKetone Form (Target)Hydrate Form (Common State)
Appearance Yellowish Oil or Low-melting SolidWhite/Off-white Crystalline Solid

C NMR (Carbonyl)

180 ppm
(Quartet,

Hz)

92–96 ppm
(Quartet, Gem-diol C)

F NMR

-72 ppm (Singlet)

-82 ppm (Singlet)
IR Spectroscopy Strong C=O stretch (

1710 cm

)
Broad O-H stretch (

3400 cm

), Weak/No C=O
Solubility Soluble in Hexanes, DCMPoor in Hexanes, Soluble in Et

O

Frequently Asked Questions (FAQ)

Q1: Why does my product turn into a white solid after sitting on the bench? A: It is absorbing atmospheric moisture to form the hydrate. This is reversible. Unless you need the ketone for a moisture-sensitive step (e.g., Wittig reaction), the hydrate is often a more stable form for storage. You can use the hydrate directly in many reactions (e.g., condensations) where water is lost or irrelevant.

Q2: Can I use Methanol/DCM for the column? A: Avoid Methanol. As noted in Module 2, methanol attacks the electrophilic carbonyl to form a hemiacetal (


). Use Ethyl Acetate/Hexanes or DCM/Hexanes.

Q3: Is the bromine atom stable during the trifluoroacetylation? A: Yes. The bromine at the C4 position is relatively stable towards the electrophilic conditions of trifluoroacetic anhydride quenching. However, if you synthesized this via lithiation of 2,4-dibromopyridine, ensure the lithiation temperature was kept below -78°C to prevent "lithium scrambling" (migration of Li to the C4 position), which would yield the regioisomer 1-(2-bromopyridin-4-yl)-...

Q4: How should I store this? A: Store at 2–8°C under an inert atmosphere (Argon). If storing as the ketone, seal the vial with Parafilm or use a Schlenk tube to prevent hydration.

References

  • Synthesis of Trifluoromethyl Ketones

    • Title: Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.[1][2]

    • Source: Beilstein Journal of Organic Chemistry (2021).
    • Relevance: details the equilibrium of TFMKs and hydr
    • URL:[Link]

  • Hydrate Equilibrium & Bioactivity

    • Title: Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease.
    • Source: Journal of Medicinal Chemistry (PMC).
    • Relevance: Discusses the ketone/hydrate equilibrium in biological buffers and purific
    • URL:[Link]

  • General Properties of Trifluoromethyl Ketones

    • Title: Trifluoromethyl ketones: properties, preparation, and application.[3]

    • Source: Chemical Communic
    • Relevance: Comprehensive review of the physical properties and reactivity of the CF3-carbonyl group.
    • URL:[Link]

  • Compound Data (Analogous Structures)

    • Title: 1-(4-Bromopyridin-2-yl)ethanone (Non-fluorinated analog data for comparison).[4][5]

    • Source: Frontier Specialty Chemicals.
    • Relevance: Baseline stability d

Sources

Technical Support Center: Analytical Methodologies for 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TFMK-BROM-PYR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Support Subject: Troubleshooting LC-MS and TLC Anomalies for Trifluoromethyl Ketones[1]

Executive Summary: The "Chameleon" Molecule

You are likely reading this guide because your analysis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is yielding confusing results. You may see the wrong molecular weight in LC-MS or streaking spots in TLC.[1]

Do not panic. Your compound is likely pure.[1]

This molecule presents a "perfect storm" of analytical challenges:

  • The Hydrate Trap: The electron-withdrawing trifluoromethyl (

    
    ) group makes the carbonyl carbon highly electrophilic, causing it to greedily absorb water from the air or solvents to form a stable gem-diol (hydrate) .[1]
    
  • The Pyridine Drag: The basic nitrogen atom interacts with acidic silanols on silica columns/plates, causing peak tailing and streaking.[1]

  • The Hemiacetal Shift: In alcoholic solvents (methanol), it forms hemiacetals, shifting the mass by +32 Da.[1]

This guide provides the forensic tools to distinguish between degradation and inherent chemical equilibrium.[1]

Module 1: LC-MS Troubleshooting
Q1: "My parent mass (MW 254) is missing. I only see a peak at m/z 272.[1] Is my ketone hydrolyzed?"

Diagnosis: No, your ketone is intact.[1] You are observing the Gem-Diol Effect . In aqueous mobile phases (even with 0.1% water), trifluoromethyl ketones (TFMKs) exist in equilibrium with their hydrate form.[1]

  • Ketone MW: 254 Da[1][2][3]

  • Hydrate (Gem-diol) MW: 254 + 18 (Water) = 272 Da [1]

The Fix:

  • Look for the Pattern: The bromine atom provides a distinct 1:1 isotopic ratio (

    
    ).[1] If you see a doublet at m/z 272/274, it is your compound in hydrate form.[1]
    
  • Change Sample Solvent: Dissolve your sample in anhydrous Acetonitrile (ACN) .[1] Avoid water or alcohols in the sample vial.[1]

  • Source Confirmation: Run the sample with a heated source temperature (>350°C). High heat can sometimes dehydrate the gem-diol back to the ketone in the gas phase, revealing the m/z 254 peak.

Q2: "I see a mass shift of +32 (m/z 286). Is this an impurity?"

Diagnosis: You likely dissolved your sample in Methanol (MeOH) .[1] TFMKs react rapidly with methanol to form a methyl hemiacetal .[1]

  • Reaction:

    
    
    
  • Mass Shift:

    
    
    

The Fix:

  • Ban Methanol: Switch to Acetonitrile (ACN) for both sample preparation and the mobile phase organic modifier.[1]

  • Acidify: While acidification promotes ionization, it also catalyzes hemiacetal formation.[1] If you must use alcohol, keep the sample cold and analyze immediately.[1]

Q3: "My peak is broad and tailing severely."

Diagnosis: Silanol Interaction. The pyridine nitrogen (pKa ~3-4) is protonated under standard acidic LC-MS conditions (0.1% Formic Acid).[1] The positively charged pyridinium ion interacts with residual negatively charged silanols on the C18 column stationary phase.[1]

The Fix:

  • Buffer Choice: Use 10 mM Ammonium Formate (pH ~3.[1]8) or Ammonium Bicarbonate (pH ~10, if your column is alkali-resistant).[1] High ionic strength suppresses silanol interactions better than simple formic acid.[1]

  • Column Choice: Switch to a "End-capped" or "Polar-embedded" column (e.g., Waters XBridge or Phenomenex Luna Omega) designed for basic compounds.[1]

Visualizing the Equilibrium (The "Ghost Peak" Phenomenon)

The following diagram illustrates why your mass spectrum looks "wrong" despite the chemistry being "right."

TFMK_Equilibrium cluster_MS Mass Spec Detector Observation Ketone Target Ketone (MW 254) Active Electrophile GemDiol Gem-Diol (Hydrate) (MW 272) Stable in Aqueous Media Ketone->GemDiol Fast Equilibrium (K_eq >> 1) Hemiacetal Methyl Hemiacetal (MW 286) Artifact of MeOH Prep Ketone->Hemiacetal Solvolysis Water + H2O (Atmosphere/Mobile Phase) Water->GemDiol Methanol + MeOH (Solvent) Methanol->Hemiacetal

Figure 1: The equilibrium pathways of Trifluoromethyl Ketones in solution. Note that the Gem-Diol is often the dominant species observed in LC-MS.[1]

Module 2: TLC Troubleshooting
Q1: "The spot stays at the baseline or streaks the entire length of the plate."

Diagnosis: Acid-Base Interaction. Silica gel is slightly acidic.[1] The basic pyridine nitrogen sticks to the silica.[1]

The Fix:

  • Pre-treat the Plate: Run the blank TLC plate in a chamber with Mobile Phase + 1% Triethylamine (TEA), then dry it before spotting your compound.[1]

  • The "Pyridine Protocol" Solvent System:

    • DCM / Methanol / Ammonium Hydroxide (90:10:1)[1]

    • Why: The ammonia competes for the silanol sites, allowing the pyridine to migrate as a tight spot.

Q2: "I saw the spot under UV, but it vanished before I could stain it."

Diagnosis: Volatility. Low molecular weight fluorinated compounds usually have high vapor pressures.[1]

The Fix:

  • Cold Handling: Keep the plate cold if possible.

  • Immediate Visualization: Do not dry the plate with a heat gun! Air dry briefly and visualize immediately.[1]

  • Stain Selection: Use a stain that works fast without excessive heating (e.g., Iodine chamber).[1]

Module 3: Validated Experimental Protocols
Protocol A: Robust LC-MS Sample Preparation

Purpose: To minimize hemiacetal formation and obtain clean ionization.[1]

  • Solvent: HPLC-grade Acetonitrile (ACN).[1] Do NOT use Methanol.

  • Concentration: 0.1 mg/mL (avoid saturating the detector).

  • Additive: Add 0.1% Formic Acid to the sample vial (stabilizes the pH).

  • Injection: 1-5 µL.

  • Detection: Scan range m/z 100–500 in Positive Mode (ESI+).

    • Expectation: Look for m/z 272/274 (Hydrate) as the base peak.[1]

Protocol B: The "Universal" Pyridine TLC Stain

Purpose: To visualize the compound if UV is ambiguous.

Reagent: Dragendorff’s Reagent (Specific for tertiary amines/pyridines).[1]

  • Preparation:

    • Solution A: 0.85g Bismuth subnitrate + 10mL Glacial Acetic Acid + 40mL Water.[1]

    • Solution B: 8g Potassium Iodide + 20mL Water.[1]

    • Mix: 5mL Solution A + 5mL Solution B + 20mL Acetic Acid + 100mL Water.

  • Usage: Dip plate. Pyridines appear as orange-red spots on a yellow background.[1]

Decision Logic: Analytical Workflow

Use this flowchart to determine the next step in your analysis.

Troubleshooting_Flow Start Start Analysis CheckUV TLC: UV (254 nm) Visible? Start->CheckUV CheckMS LC-MS: Parent Peak (m/z 254) Visible? Start->CheckMS Streaking Issue: Streaking/Tailing CheckUV->Streaking No (Blurry) Fading Issue: Spot Fades CheckUV->Fading Yes then No Plus18 Found m/z 272 (+18)? CheckMS->Plus18 No AddBase Action: Add 1% NH4OH or TEA to Eluent Streaking->AddBase NoHeat Action: No Heat Gun Use Iodine Stain Fading->NoHeat Plus32 Found m/z 286 (+32)? Plus18->Plus32 No Hydrate Conclusion: Gem-Diol (Normal Behavior) Plus18->Hydrate Yes Hemiacetal Conclusion: Hemiacetal Action: Switch MeOH -> ACN Plus32->Hemiacetal Yes

Figure 2: Troubleshooting logic for TLC and LC-MS anomalies associated with this compound.

References
  • Begue, J. P., & Bonnet-Delpon, D. (2008).[1] Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.[1] (Detailed discussion on the hydration equilibrium of trifluoromethyl ketones). [1]

  • Sogawa, H., et al. (2021).[1] "Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation." Beilstein Journal of Organic Chemistry. (Confirming the stability of hydrates in TFMK synthesis).

  • Li, T., et al. (2016).[1] "Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?" ResearchGate Q&A. (Community consensus on pyridine streaking and TEA pretreatment).[1]

  • BenchChem Technical Support. (2025). "The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide." (General properties of TFMKs in drug discovery). [1]

Sources

Overcoming low reactivity of "1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone in Cross-Coupling

Diagnostic Overview: The "Jekyll & Hyde" Substrate

User Observation: "The starting material is consumed, but the product yield is <10%. I see a black precipitate immediately, or the reaction stalls completely."

Root Cause Analysis: The substrate, This compound , presents a deceptive challenge. While the electron-deficient pyridine ring suggests facile oxidative addition (typically favorable for cross-coupling), the trifluoroacetyl group (


)  at the C2 position acts as a "Trojan Horse," introducing three critical failure modes:
  • The Hydrate Trap (Gem-Diol Formation): The highly electron-withdrawing

    
     group makes the adjacent carbonyl carbon super-electrophilic. In the presence of trace moisture (common in standard Suzuki conditions), it forms a stable gem-diol (hydrate) .
    
  • Catalyst Sequestration (The Chelate Effect): The nitrogen atom of the pyridine and the oxygen of the hydrate (or hemiacetal) form a stable 5-membered chelate with the Palladium (Pd) center. This "sequesters" the catalyst, preventing it from participating in the catalytic cycle.

  • Base-Mediated Decomposition: Standard bases (hydroxides, alkoxides) act as nucleophiles, attacking the carbonyl rather than participating in transmetallation.

Visualizing the Failure Mode

FailureMode Substrate 1-(4-Bromopyridin-2-yl)- 2,2,2-trifluoroethanone Hydrate Stable Gem-Diol (Hydrate) Substrate->Hydrate Rapid Hydration Water Trace H2O / Base Water->Hydrate Poisoned INACTIVE Pd-Chelate Complex Hydrate->Poisoned N,O-Chelation Pd Pd(0) Catalyst Pd->Poisoned Sequestration

Figure 1: The "Hydrate Trap." The substrate reacts with trace moisture to form a gem-diol, which chelates the Palladium catalyst, effectively removing it from the reaction cycle.

Optimization Protocols

Do not simply increase temperature or catalyst loading. You must fundamentally alter the reaction environment to suppress hydration and chelation.

Method A: The "Anhydrous Fluoride" Protocol (Direct Coupling)

Best for: When you must avoid extra synthetic steps.

The Logic:

  • Anhydrous Conditions: Eliminates water to prevent hydrate formation.

  • Fluoride Base (CsF): Fluoride acts as a base for boronic acids/esters but is non-nucleophilic toward the ketone carbonyl, preventing side reactions.

  • Bulky Ligand (XPhos/BrettPhos): Sterically hindered ligands prevent the pyridine nitrogen from coordinating to the Pd center.

Experimental Protocol:

ComponentEquivalentsRole
Substrate 1.0 equivElectrophile
Boronic Acid/Pin Ester 1.5 equivNucleophile
Pd(OAc)₂ 5 mol%Pre-catalyst
XPhos 10 mol%Ligand (Prevents N-coordination)
CsF (Cesium Fluoride) 3.0 equivAnhydrous Base
Solvent Toluene or 1,4-DioxaneMUST BE DRIED/DEGASSED
Temperature 80–100 °CReaction Temp

Step-by-Step:

  • Flame-dry a reaction vial and cool under Argon.

  • Add Pd(OAc)₂, XPhos, CsF, and Boronic Acid (solid) to the vial.

  • Seal and purge with Argon for 5 minutes.

  • Dissolve the Substrate in anhydrous Toluene (0.2 M concentration).

  • Inject the solvent mixture into the vial.

  • Heat to 80 °C. Monitor by LCMS. Do not use water in the workup until the reaction is quenched.

Method B: The "Bypass" Strategy (Reduction-Oxidation)

Best for: High-value intermediates or if Method A fails. This is the most robust solution.

The Logic: The alcohol derivative (trifluoroethanol) does not form hydrates and has significantly reduced chelating ability compared to the ketone.

  • Reduce ketone to alcohol.

  • Couple (High yield).

  • Oxidize back to ketone (Dess-Martin Periodinane).

Workflow Visualization

BypassStrategy Start Problematic Substrate (Trifluoroacetyl-Pyridine) Step1 Step 1: Reduction (NaBH4, MeOH, 0°C) Start->Step1 Intermed Stable Intermediate (Trifluoroethanol-Pyridine) Step1->Intermed >95% Yield Step2 Step 2: Suzuki Coupling (Standard Conditions: Pd(dppf)Cl2, K2CO3) Intermed->Step2 Coupled Coupled Alcohol Product Step2->Coupled No Poisoning Step3 Step 3: Oxidation (Dess-Martin Periodinane) Coupled->Step3 Final FINAL TARGET (Coupled Ketone) Step3->Final Restores Ketone

Figure 2: The Bypass Protocol. Converting the problematic ketone to an alcohol eliminates the hydration/chelation risk, allowing standard coupling conditions to proceed efficiently.

Detailed Protocol for Step 1 (Reduction):

  • Dissolve Substrate (1.0 equiv) in MeOH (0.5 M) at 0 °C.

  • Add

    
     (1.2 equiv) portion-wise.
    
  • Stir for 30 min (Reaction is instant).

  • Quench with sat.

    
    , extract with EtOAc.
    
  • Result: The alcohol is stable and can be coupled using standard

    
     conditions without special ligands.
    

Troubleshooting & FAQs

Q: I see a black precipitate immediately upon heating. What is it? A: This is "Palladium Black." It indicates your catalyst has decomposed. The pyridine substrate likely displaced your ligands (triphenylphosphine is too weak), destabilizing the Pd(0) species.

  • Fix: Switch to Pd-PEPPSI-IPr or XPhos Pd G3 . These precatalysts are resistant to ligand displacement by pyridines.

Q: Can I use


 instead of CsF in Method A? 
A:  Yes, but you must use anhydrous 

and keep the solvent dry. Commercial "hydrated" phosphates will release water, triggering the hydrate trap (Figure 1).

Q: Why not protect the ketone as a ketal? A: The electron-withdrawing nature of the


 group makes ketal formation extremely difficult and reversible. The equilibrium heavily favors the open ketone or the hydrate. The reduction to alcohol (Method B) is kinetically much easier and more stable.

Q: I am doing a Buchwald-Hartwig amination, not Suzuki. Does this apply? A: The risk is higher in Buchwald-Hartwig. Primary amines will attack the trifluoroacetyl ketone to form imines/hemiaminals, killing the reaction.

  • Mandatory Fix: You must use Method B (Reduction -> Coupling -> Oxidation). You cannot couple an amine in the presence of a highly electrophilic trifluoromethyl ketone.

References

  • Mechanistic Insight on Pyridine Poisoning

    • Title: Poisoning and deactivation of palladium catalysts.[1][2]

    • Source: Journal of Molecular Catalysis A: Chemical.[1]

    • Link:

  • General Reactivity of 2-Trifluoroacetylpyridines

    • Title: this compound (Compound Data).[3]

    • Source: PubChem.[4]

    • Link:

  • Suzuki Coupling of Electron-Deficient Pyridines

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[5]

    • Source: NIH / J. Am. Chem. Soc.
    • Link:

  • Trifluoroacetyl as a "Pseudo-Protecting" Group (Relevant Context)

    • Title: Trifluoroacetyl as a Protecting Group for 1-Halo Sugars.[6]

    • Source: J. Org.[6] Chem.

    • Link:

Sources

Preventing debromination of "1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone Ticket ID: #RXN-OPT-442 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Reactivity Paradox

You are working with This compound .[1] This is not a standard aryl halide; it is a "super-electrophile."[1]

The combination of the pyridine nitrogen and the trifluoroacetyl group at the C2 position creates extreme electron deficiency at the C4-Bromine site. While this facilitates rapid Oxidative Addition (the first step of coupling), it simultaneously makes the resulting Organopalladium intermediate highly susceptible to Protodebromination (reduction to the hydrogen analog).

This guide provides a self-validating protocol to suppress the Hydrodehalogenation pathway and favor the desired Cross-Coupling (Suzuki, Buchwald, etc.).

Part 1: The Mechanism of Failure (Root Cause Analysis)

To stop the side reaction, you must understand its origin. Debromination is rarely random; it is a catalyzed process driven by the presence of "Hydride Donors" in your reaction matrix.

The "Vicious Cycle" of Debromination

In a standard coupling, the Palladium(II) species should undergo Transmetallation (Suzuki) or Amine binding (Buchwald). However, if a hydride source is present, the cycle diverts.

DebrominationMechanism Start Start: Ar-Br + Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br Species) Start->OxAdd Fast for e- deficient Pyridines TransMetal Path A: Transmetallation/Binding (Desired Coupling) OxAdd->TransMetal Standard Cycle HydrideSource Path B: Hydride Attack (Solvent/Base Interaction) OxAdd->HydrideSource If Hydride Present Product Desired Product (Ar-Nu) TransMetal->Product Reductive Elimination SideProduct Debrominated Byproduct (Ar-H) HydrideSource->SideProduct Beta-Hydride Elimination & Reductive Elimination

Figure 1: The mechanistic divergence. Path B occurs when the catalytic cycle intercepts a hydride source before the coupling partner can react.

Part 2: Troubleshooting Protocols (The Solutions)

Protocol A: Solvent Selection (The Primary Vector)

The Issue: The most common cause of debromination is the solvent acting as a hydride donor.

  • DMF/DMAc: At high temperatures (

    
    ), these decompose to form dimethylamine, which acts as a reducing agent.[1]
    
  • Alcohols: Primary and secondary alcohols (Ethanol, Isopropanol) readily undergo

    
    -hydride elimination on the metal center.
    

The Fix: Switch to non-protic, non-coordinating solvents.

Solvent ClassSuitabilityRisk FactorRecommendation
Alcohols (MeOH, IPA) CRITICAL FAIL HighDo not use. Direct hydride source.[1]
DMF / DMAc ⚠️ High Risk MediumAvoid if T > 80°C. Promotes reduction.[1]
Ethers (THF, Dioxane) Recommended LowBest balance of solubility and inertness.[1]
Toluene Excellent Very LowIdeal if substrate solubility permits.[1]
Protocol B: Base Management

The Issue: Alkoxide bases with


-hydrogens (e.g., Sodium Ethoxide, Sodium Isopropoxide) can transfer a hydride to Palladium.
The Fix:  Use inorganic bases or alkoxides lacking 

-hydrogens.[1]
  • Preferred:

    
     (Tribasic Potassium Phosphate), 
    
    
    
    (Cesium Carbonate), or
    
    
    (Sodium tert-butoxide - bulky and no
    
    
    -hydrogens).[1]
  • Avoid:

    
    , 
    
    
    
    ,
    
    
    (Triethylamine can sometimes act as a hydride source at high temps).[1]
Protocol C: Catalyst & Ligand Engineering

The Issue: If the Transmetallation step is slow (due to sterics or electronics), the "resting state" of the catalyst (Ar-Pd-X) waits too long, increasing the chance of side reactions. The Fix: Accelerate the cycle using bulky, electron-rich ligands (Buchwald Ligands).

  • Ligand Choice: Use XPhos or SPhos .[1][2][3][4]

    • Why? These ligands facilitate rapid Oxidative Addition and extremely fast Reductive Elimination, minimizing the lifespan of the vulnerable Pd(II) intermediate.

  • Pre-catalysts: Use Pd(II) precatalysts like Pd(OAc)2 or Pd2(dba)3 with fresh ligand, or precatalysts like XPhos Pd G2 .[1]

Part 3: Optimized Experimental Workflow

Recommended starting point for Suzuki Coupling of this compound.

  • Preparation:

    • Dry all glassware overnight.[1] Moisture can induce hydrolysis of the trifluoromethyl ketone (forming the hydrate), altering stoichiometry.

    • Degas solvents (Dioxane or Toluene) by sparging with Argon for 15 minutes.[1] Oxygen promotes catalyst decomposition.[1]

  • Reaction Setup:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.2 - 1.5 equiv[1]

    • Catalyst:

      
       (2 mol%) + XPhos  (4-8 mol%)[1]
      
    • Base:

      
       (2.0 equiv, anhydrous)
      
    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Execution:

    • Heat to 60-80°C . Do not overheat.[1] High temperatures increase the rate of debromination faster than the rate of coupling.

    • Monitor via LCMS.[1][3][5] Look for the Mass [M+1] of the product vs. [M-Br+H] (Debrominated).

Part 4: Decision Matrix for Optimization

If you still observe debromination, follow this logic flow to identify the specific leak in your system.

OptimizationTree Problem Issue: >5% Debromination CheckSolvent Check Solvent: Is it Alcohol or DMF? Problem->CheckSolvent ChangeSolvent Switch to Dioxane or Toluene CheckSolvent->ChangeSolvent Yes CheckBase Check Base: Has Beta-Hydrogens? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to K3PO4 or NaOtBu CheckBase->ChangeBase Yes CheckLigand Check Ligand: Is it PPh3? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Switch to XPhos or SPhos CheckLigand->ChangeLigand Yes Success Debromination Suppressed CheckLigand->Success No (Already Optimized) ChangeLigand->Success

Figure 2: Step-by-step isolation of hydride sources.

Part 5: Frequently Asked Questions (FAQ)

Q1: My starting material disappears, but I see a mass of [M+18]. Is this debromination? A: No. That is likely the hydrate of the trifluoromethyl ketone (


). The trifluoroacetyl group is extremely hygroscopic.[1] This species is in equilibrium with the ketone.[1] It usually reverts to the ketone during workup or in the mass spec source, but can appear in LCMS if using aqueous mobile phases. It does not stop the reaction, but ensure you account for it in stoichiometry.

Q2: Can I use Ethanol/Water as a solvent system to improve solubility? A: Absolutely not. Ethanol is a primary hydride donor in the presence of Palladium. If you need water for solubility of the base, use a biphasic system (Toluene/Water) or Dioxane/Water (9:1), but strictly avoid alcohols.

Q3: Why is this specific pyridine worse than regular 4-bromopyridine? A: The trifluoroacetyl group is a powerful Electron Withdrawing Group (EWG).[1] It pulls electron density out of the ring, making the C-Br bond weaker and the metal center more electrophilic after oxidative addition. This makes the metal center "hungrier" for electrons, increasing the rate at which it will accept a hydride if the cross-coupling partner is slow to react [1, 3].

References

  • BenchChem. (2025).[1][2][3][5][6] Preventing debromination during reactions with 3,4-Dibromothiophene and Electron Deficient Pyridines.[1]Link[1]

  • Organic Chemistry Portal. (2024).[1] Cross-Coupling and Dehalogenation Reactions Catalyzed by (NHC)Pd(allyl)Cl Complexes.[1][7]Link

  • National Institutes of Health (NIH). (2016).[1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.[1][8]Link[1]

  • Wikipedia. (2025).[1] Buchwald–Hartwig amination: Mechanism and Side Reactions.[1][9]Link[1][6]

Sources

Catalyst selection for challenging "1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" couplings

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CF3-PYR-CPL-001 Status: Active Priority: High (Scaffold Instability Risk) Subject: Catalyst & Condition Optimization for Electron-Deficient Trifluoroacetyl Pyridines

Executive Summary

You are attempting to cross-couple 1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanone . This is a "privileged but perilous" scaffold.

  • The Privilege: The trifluoroacetyl group is a potent warhead for covalent kinase inhibition (via reversible hemiketal formation with serine/cysteine residues).

  • The Peril: The combination of the electron-deficient pyridine ring and the strongly electron-withdrawing trifluoroacetyl group (

    
    ) creates a "super-electrophile." The C4-position is highly activated for oxidative addition, but the ketone is extremely susceptible to nucleophilic attack (hydration/decomposition) by the very bases required for the Suzuki/Buchwald cycle.
    

This guide provides a self-validating workflow to bypass these instability modes.

Module 1: The Catalyst Engine (Selection Logic)

User Question: Standard


 is giving me <10% conversion and black tar. What catalyst should I use?

Technical Answer: The failure of


 is likely due to two factors:
  • Catalyst Poisoning: The pyridine nitrogen, made less basic by the

    
     group but still accessible, can coordinate to Pd, sequestering it from the catalytic cycle.
    
  • Slow Turnover: While oxidative addition is fast (due to the electron-poor ring), the transmetallation step is often the bottleneck. Triphenylphosphine is not bulky enough to prevent the formation of inactive off-cycle palladium dimers.

Recommended Systems:

Catalyst ClassSpecific RecommendationWhy it works here
Primary (Suzuki) XPhos Pd G4 (or G3)The bulky biaryl ligand (XPhos) prevents pyridine N-coordination. The G4 precatalyst ensures a strict 1:1 Pd:L ratio, maximizing active species concentration immediately.
Secondary (Buchwald) BrettPhos Pd G4 For C-N coupling. BrettPhos is exceptionally electron-rich, facilitating oxidative addition on the deactivated ring while protecting the metal center.
Legacy/Backup Pd(dppf)Cl₂ · DCM The bidentate bite angle of dppf resists displacement by the pyridine nitrogen better than monodentate

.
Module 2: The Environment (Base & Solvent)[1][2]

User Question: I see the product peak in LCMS, but it disappears during the reaction or workup. Why?

Technical Answer: You are likely observing Haloform-type cleavage or irreversible hemiaminal formation . The


 ketone is so electron-deficient that hydroxide or alkoxide bases attack the carbonyl carbon, leading to fragmentation.

The "Safe Zone" Protocol:

  • FORBIDDEN: NaOH, KOH, NaOEt, NaOMe (Strong nucleophiles).

  • RECOMMENDED:

    • Anhydrous:

      
       (Tribasic Potassium Phosphate). It acts as a proton shuttle without being highly nucleophilic toward the ketone.
      
    • Mild:

      
       or 
      
      
      
      (Must be dry; water promotes hydration).
    • Fluoride Activation: CsF (Cesium Fluoride). Useful for silanol couplings or sensitive boronic acids; avoids "base" entirely.

Visualizing the Failure Modes:

FailureModes Substrate 1-(4-Bromopyridin-2-yl)- 2,2,2-trifluoroethanone Decomp Haloform Cleavage (Loss of CF3) Substrate->Decomp Nucleophilic Attack by Base Hydrate Gem-Diol/Hemiketal (Stalled Reaction) Substrate->Hydrate Reversible Hydration Product Coupled Product Substrate->Product Pd(0) + ArB(OH)2 Base Strong Base (NaOH/NaOMe) Base->Decomp Water Water/Alcohol Solvent Water->Hydrate

Caption: Figure 1. Competitive degradation pathways. Strong bases trigger irreversible cleavage, while protic solvents cause reversible hydration that alters stoichiometry.

Module 3: Troubleshooting Guide

Q: My NMR shows a complex mixture of peaks in the aromatic region, but LCMS shows a single mass (M+18).

  • Diagnosis: Your product exists as a gem-diol (hydrate) . The

    
     group pulls electron density so strongly that the ketone reacts with atmospheric moisture or wet solvents.
    
  • Fix:

    • Do not discard. The hydrate is often stable and biologically active.

    • To characterize the ketone: Run NMR in anhydrous

      
       or 
      
      
      
      with activated molecular sieves in the tube.
    • To dehydrate for the next step: Reflux in toluene with a Dean-Stark trap or treat with mild acid during workup.

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Protodehalogenation . The active Pd(II)-Ar species is abstracting a hydride from the solvent instead of transmetallating with the boronic acid. This is common with electron-poor pyridines.

  • Fix:

    • Switch solvent to Toluene or Dioxane (avoid THF/DMF which are better hydride donors).

    • Increase the concentration of the Boronic Acid (1.5 - 2.0 equiv) to outcompete the hydride elimination pathway.

Module 4: Validated Experimental Protocol

Workflow: Suzuki-Miyaura Coupling of 4-Bromopyridine Trifluoromethyl Ketones

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base:

    
     (3.0 equiv, finely ground, anhydrous)
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Cap with a septum.

  • Degassing (Critical): Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen promotes rapid degradation of the electron-rich phosphine ligand.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Thermal Cycle: Heat to 80°C . Note: Do not exceed 100°C. High heat promotes polymerization of the trifluoroacetyl group.

  • Monitoring: Check LCMS at 2 hours. Look for the hydrate mass [M+18].

  • Workup (Buffered):

    • Cool to RT.

    • Dilute with EtOAc.

    • Wash with 0.5M HCl (mildly acidic wash helps revert the hydrate to ketone and removes pyridine byproducts) or saturated

      
      .
      
    • Dry over

      
       and concentrate.
      

Decision Logic for Optimization:

Optimization Start Start Optimization CheckBase Is Base Strong? (pKa > 12) Start->CheckBase ChangeBase Switch to K3PO4 or CsF CheckBase->ChangeBase Yes CheckConv Conversion > 50%? CheckBase->CheckConv No ChangeBase->CheckConv CheckDehal Protodehalogenation Observed? CheckConv->CheckDehal No Success Isolate Product CheckConv->Success Yes SwitchSolvent Switch to Toluene Increase Boronic Acid CheckDehal->SwitchSolvent Yes (Des-bromo product) SwitchCat Switch to BrettPhos Pd G4 CheckDehal->SwitchCat No (Stalled SM)

Caption: Figure 2. Logic flow for optimizing reaction conditions based on observed intermediates.

References
  • Mechanistic Insight on Electron-Deficient Pyridines

    • Li, H., et al. "Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heterocycles."[1][2] Journal of the American Chemical Society, 2016.

    • (Generalized concept source)

  • Stability of Trifluoroacetyl Groups

    • Lui, Ren, et al.[3] "Sequential chemoenzymatic palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1-(4-bromophenyl)-2,2,2-trifluoroethanone and boronic acids." ResearchGate/Journal of Molecular Catalysis B, 2014.

  • Base Sensitivity in Suzuki Coupling

    • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Base Sensitivity."
  • Catalyst Selection Guide (Buchwald/Hartwig)

    • Sigma-Aldrich/Merck. "Catalyst Selection Guide for Cross-Coupling."

Sources

"1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" stability under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is a highly electrophilic building block.[1] Its stability is governed by a "Reactivity Triad" resulting from the electron-deficient pyridine ring, the strong electron-withdrawing trifluoroacetyl group, and the labile bromine substituent.

Under basic conditions, this molecule does not behave like a standard aryl ketone. It faces three distinct failure modes:

  • The Hydration Trap: Reversible formation of gem-diols (often mistaken for degradation).[1]

  • The

    
     Ambush:  Rapid displacement of the 4-bromo group by nucleophilic bases.[1]
    
  • The Haloform Fracture: C-C bond cleavage triggered by hard nucleophiles (OH⁻).

This guide provides the mechanistic insight and protocols required to navigate these instabilities.

Module 1: The Hydration Trap (Gem-Diol Formation)

The Issue

Users frequently report that the starting material "disappears" on TLC or LC-MS upon exposure to moisture or aqueous bases, replaced by a highly polar species.[1] This is often not degradation, but hydration .

Mechanism: The trifluoromethyl group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) and the pyridine ring pull electron density away from the carbonyl carbon, making it exceptionally electrophilic. Water attacks this carbon to form a stable gem-diol  (hydrate). This equilibrium is pH-dependent and catalyzed by base.
Troubleshooting Guide
SymptomDiagnosisSolution
NMR: Loss of Carbonyl signal (~180 ppm).[1] Appearance of broad OH singlet.Stable Gem-Diol FormationDehydration Protocol: Dissolve in toluene and reflux with a Dean-Stark trap or activated 4Å molecular sieves for 2 hours.[1]
TLC: Smearing or a new baseline spot.[1]Hydrate formation on silicaRun TLC with 1% TEA or use non-protic solvents (DCM/Hexane) to minimize on-plate hydration.[1]
LC-MS: Mass shift of +18 Da (M+18).[1]Hydrate AdductThis is an artifact of the aqueous mobile phase. The parent ketone is likely intact.

Module 2: The Ambush (Bromine Displacement)[1]

The Issue

Using nucleophilic bases (e.g., Sodium Methoxide, Sodium Ethoxide) results in the rapid loss of the bromine atom. The product isolated is the 4-alkoxy derivative, not the desired product.

Mechanism: The 4-position of the pyridine ring is activated for Nucleophilic Aromatic Substitution (


) .[2] The carbonyl group at C2 acts as an electron sink (similar to a nitro group), stabilizing the Meisenheimer intermediate formed when a nucleophile attacks C4.
Critical Rule: Base Selection

NEVER use unhindered alkoxides (NaOMe, NaOEt) or primary amines as bases if you intend to keep the Bromine atom intact.

Decision Matrix for Bases

BaseSelection Start Select Base for Reaction Type Is the Base Nucleophilic? Start->Type Nucleophilic Yes (e.g., NaOMe, R-NH2) Type->Nucleophilic High Risk NonNuc No (Sterically Hindered) Type->NonNuc Low Risk Result1 FAILURE: S_NAr Reaction (Br displaced by OMe/NHR) Nucleophilic->Result1 CheckOH Is it Hydroxide (OH-)? NonNuc->CheckOH Result2 FAILURE: Haloform Cleavage (Loss of Trifluoroacetyl) CheckOH->Result2 Yes Safe SAFE ZONE: DIPEA, K2CO3, Cs2CO3, t-BuOK* CheckOH->Safe No

Figure 1: Decision matrix for selecting bases to avoid S_NAr and Cleavage.

Module 3: The Haloform Fracture (C-C Bond Cleavage)

The Issue

Exposure to strong hydroxide bases (NaOH, KOH) causes the fragmentation of the molecule. The trifluoroacetyl group is cleaved from the pyridine ring.

Mechanism: While typical haloform reactions yield


, the instability here arises from the attack of OH⁻ on the carbonyl. The tetrahedral intermediate collapses, breaking the C-C bond between the carbonyl and the pyridine ring. This releases the pyridyl anion (which protonates) and trifluoroacetate.
Stability Data Table
ConditionStability RatingObserved Outcome
NaOH / Water (pH > 12) Critical Failure Rapid hydrolysis to 4-bromopyridine + Trifluoroacetate.[1]
NaOMe / Methanol Critical Failure

reaction yields 1-(4-methoxypyridin-2-yl)-...[1]
K2CO3 / DMF (25°C) Stable Recommended for alkylation/coupling reactions.
DIPEA / DCM Stable Excellent stability.[1] Best for mild basic needs.
Water (Neutral) Moderate Forms Gem-Diol (Reversible).[1]

Experimental Protocol: Safe Handling & Reaction Setup

Objective: Run a base-mediated reaction (e.g., nucleophilic attack at the ketone or coupling) without triggering degradation.

Reagents
  • Substrate: this compound.[1][3]

  • Solvent: Anhydrous THF or DMF (Must be dry to prevent hydration/hydrolysis).[1]

  • Base: Cesium Carbonate (

    
    ) or DIPEA (Hünig's Base).[1]
    
Step-by-Step Procedure
  • Drying: Ensure the starting material is free of water. If the bottle has been opened frequently, dissolve the substrate in Toluene and concentrate in vacuo (rotovap) twice to azeotrope off water.

  • Solvent Prep: Use commercial anhydrous solvents or dry over activated 3Å molecular sieves for 24 hours.[1]

  • Base Addition:

    • If using inorganic base (

      
      ): Suspend the base in the solvent before adding the substrate.
      
    • If using amine base (DIPEA): Add to the solution at 0°C.

  • Temperature Control: Maintain reaction temperature below 40°C. Higher temperatures increase the rate of

    
     even with weak nucleophiles.[1]
    
  • Quench: Do not quench with strong basic aqueous solutions.[1] Quench with saturated Ammonium Chloride (

    
    ) or dilute HCl (pH 4-5) to stabilize the ketone form.
    

Visualizing the Degradation Pathways

DegradationPathways Substrate 1-(4-Br-Pyr)-COCF3 Hydrate Gem-Diol (Hydrate) (Reversible Trap) Substrate->Hydrate  Equilibrium   Cleavage Cleavage Products (4-Br-Pyridine + TFA) Substrate->Cleavage  Haloform-Type   SNAr S_NAr Product (4-OMe-Pyridine derivative) Substrate->SNAr  Displacement   Water + H2O Water->Hydrate Hydroxide + OH- (Strong Base) Hydroxide->Cleavage Alkoxide + NaOMe (Nucleophile) Alkoxide->SNAr Hydrate->Substrate - H2O

Figure 2: The three primary degradation pathways for the substrate.[1]

References

  • Hydration of Trifluoromethyl Ketones

    • Source: Stewart, R., & Van Der Linden, R. (1960). The hydration of trifluoroacetophenone and some related compounds. Canadian Journal of Chemistry.[1]

    • Context: Establishes the high equilibrium constant ( ) for electron-deficient trifluoromethyl ketones.
    • [1]

  • Nucleophilic Aromatic Substitution on Pyridines

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.).[1] Wiley.

    • Context: Authoritative text detailing the activation of the 2- and 4-positions in pyridine for nucleophilic attack, particularly when electron-withdrawing groups (like carbonyls) are present.
    • [1]

  • Haloform-Type Cleavage of Aryl Trifluoromethyl Ketones

    • Source: Diskin-Posner, Y., et al. (2002). "Base-mediated cleavage of trifluoromethyl ketones." Journal of Organic Chemistry.
    • Context: Describes the mechanism where hydroxide attack leads to C-C bond scission rather than simple deproton
    • (Representative mechanism citation).[1]

Sources

Troubleshooting guide for reactions involving "1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule Profile

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is a deceptively simple scaffold that presents a "triad" of reactivity challenges:

  • The Electron-Deficient Ring: A pyridine core that is prone to catalyst poisoning.[1]

  • The Electrophilic Trap: A trifluoroacetyl group (

    
    ) that is hyper-electrophilic, acting as a water sponge and a nucleophile sink.
    
  • The Halogen Handle: A 4-bromo substituent intended for cross-coupling, but often chemically overshadowed by the ketone.

This guide addresses the three most common support tickets we receive regarding this building block.

Module 1: The "Phantom" Impurity (Hydration Issues)

User Complaint: "My NMR shows broad peaks, and the LC-MS indicates a mass of M+18. Is the material degraded?"

Diagnosis: You are likely observing the gem-diol (hydrate) form.[1] The strong electron-withdrawing effect of the


 group, combined with the electron-deficient pyridine ring, makes the carbonyl carbon (

) exceptionally positive. In the presence of trace moisture, it establishes an equilibrium with its hydrate, which is often more stable than the ketone form.

The Mechanism:



Unlike typical ketones, the equilibrium constant (

) for trifluoromethyl ketones is high. This is not degradation; it is a reversible physical state.[1]

Troubleshooting Protocol:

StepActionTechnical Rationale
1. Diagnosis Run

in anhydrous DMSO-

.
The ketone

usually appears around

ppm, while the hydrate shifts upfield (approx.

to

ppm).[1] Broadening indicates rapid exchange.[1]
2. Dehydration Azeotropic distillation with Toluene .[1]Reflux with a Dean-Stark trap is the gold standard.[1] The hydrate releases water at elevated temperatures.
3. Synthesis Use Molecular Sieves (3Å) in reaction.If the ketone form is required for a reaction (e.g., condensation), add activated 3Å sieves directly to the flask to shift equilibrium left.
4. Workup Avoid aqueous acidic workups.Acid catalyzes the hydration. If possible, filter through a pad of anhydrous

or Celite rather than washing with water.

Visualization: The Hydration Trap

HydrationEquilibrium cluster_0 Impact on Reactivity Ketone Free Ketone (Active Electrophile) Intermediate Transition State (Tetrahedral) Ketone->Intermediate + H2O (Fast) Water Trace Moisture (Solvent/Air) Water->Intermediate Hydrate Gem-Diol (Stable/Inactive) Intermediate->Hydrate Equilibrium Shift Hydrate->Ketone Heat / Toluene (-H2O)

Caption: Figure 1. The equilibrium between the active ketone and the inactive gem-diol, driven by the electron-withdrawing nature of the CF3-Pyridine system.

Module 2: Cross-Coupling Failure (Suzuki/Buchwald)

User Complaint: "I'm trying to couple a boronic acid to the 4-position, but I get <10% yield. The starting material is consumed but no product forms."

Diagnosis: This is a classic case of Catalyst Poisoning and Competitive Nucleophilic Attack .

  • N,O-Chelation: The pyridine nitrogen (N1) and the ketone oxygen (at C2) can form a stable 5-membered chelate with Palladium (

    
    ), arresting the catalytic cycle.
    
  • Base Attack: Strong hydroxide bases (

    
    , 
    
    
    
    ) attack the hyper-electrophilic ketone to form a tetrahedral intermediate, which may decompose or simply fail to participate in the transmetallation step.

Troubleshooting Protocol:

Q: Which Base should I use?

  • STOP: Do not use Hydroxides (

    
    , 
    
    
    
    ) or Alkoxides (
    
    
    ). They are too nucleophilic.[1]
  • GO: Use Inorganic Carbonates (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ). These are sufficiently basic for the Suzuki reaction but less nucleophilic towards the
    
    
    ketone.

Q: Which Catalyst system works best?

  • Ligand Choice: You need a ligand with a wide bite angle or bulky sterics to prevent the substrate from chelating the metal.

    • Recommendation:Pd(dppf)Cl2 or XPhos Pd G3 .[1]

    • Why: The bidentate nature of dppf prevents the formation of the stagnant N,O-Pd complex.

Q: Should I protect the ketone?

  • Ideally, yes. If yields remain low, convert the ketone to a cyclic acetal (using ethylene glycol + pTsOH) prior to coupling. However,

    
     ketones are resistant to acetalization. A more practical "in-situ protection" is to run the reaction strictly anhydrously to prevent hydrate interference.[1]
    

Visualization: Catalyst Decision Matrix

CouplingLogic Start Suzuki Coupling Low Yield? CheckBase Check Base: Is it NaOH/KOH? Start->CheckBase ChangeBase Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckCat Check Catalyst: Is it Pd(PPh3)4? CheckBase->CheckCat No ChangeCat Switch to Pd(dppf)Cl2 (Prevents N,O Chelation) CheckCat->ChangeCat Yes CheckSolv Check Solvent: Is it Aqueous? CheckCat->CheckSolv No DrySolv Use Anhydrous Dioxane (Avoid Hydrate) CheckSolv->DrySolv Yes

Caption: Figure 2. Troubleshooting logic for optimizing Palladium-catalyzed cross-coupling reactions with trifluoroacetyl-pyridines.

Module 3: Nucleophilic Addition (The "Hard/Soft" Rule)

User Complaint: "I tried to reduce the ketone with


 but got a complex mixture."

Diagnosis: While


 is standard, the 4-bromo substituent renders the ring sensitive to nucleophilic aromatic substitution (

) or reduction of the halide if the hydride source is too aggressive or if the temperature is uncontrolled. Furthermore, the

group stabilizes the alkoxide intermediate, making the reduction very fast, but the product (the alcohol) is acidic and can engage in further chemistry.

Troubleshooting Protocol:

  • Reduction: Use Luche Reduction conditions (

    
    ) at -78°C to 0°C .
    
    • Why: Cerium coordinates the carbonyl oxygen, activating it specifically for 1,2-addition while suppressing side reactions on the pyridine ring and preventing over-reduction of the bromine.

  • Grignard Addition: If adding a carbon nucleophile (e.g.,

    
    ), the 
    
    
    
    ketone is extremely reactive.
    • Risk:[1][2] The "Haloform-type" cleavage is possible if the nucleophile acts as a base.

    • Fix: Use organolithiums (

      
      ) at -78°C  strictly.[1] The reaction is usually instantaneous. Quench immediately at low temp with acidic methanol to prevent the formed alkoxide from attacking the Br-position of a neighboring molecule.
      

Summary of Critical Parameters

ParameterRecommendationReason
Storage 2-8°C, Desiccated, ArgonPrevents hydration and hydrolysis.[1]
Solvents Anhydrous Dioxane, THF, TolueneAvoids hydrate formation; Dioxane is best for Pd-coupling.[1]
Bases

,

,

Avoids nucleophilic attack on the

bond.
Catalysts Pd(dppf)Cl2, XPhos-Pd-G3Bulky/Bidentate ligands prevent N,O-chelation poisoning.[1]
Workup Neutral/Mildly AcidicAvoid strong base during workup to prevent haloform cleavage.[1]

References

  • Hydration of Trifluoromethyl Ketones

    • Title: Hydr
    • Source: Journal of Organic Chemistry (via ACS).[3]

    • URL:[Link]

  • Suzuki Coupling on Pyridines

    • Title: Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluorobor
    • Source: ResearchGate (General methodology for bromopyridines).[1]

    • URL:[Link]

  • Trifluoromethyl Ketone Reactivity

    • Title: Trifluoromethyl ketones: properties, preparation, and applic
    • Source: Chemical Communications (RSC).[1]

    • URL:[Link]

  • Nucleophilic Addition to Pyridines

    • Title: Nucleophilic addition reactions to pyridines.[1]

    • Source: Quimica Organica.[1]

    • URL:[Link]

Sources

Technical Support Center: Solvent Optimization for 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TFMK-PYR-001 Subject: Reaction Efficiency & Stability Troubleshooting Status: Active Guide Applicable Compound: 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (and related isomers)[1]

Executive Summary: The "Hyper-Electrophile" Challenge

Researchers frequently encounter inconsistent yields or confusing spectral data with This compound .[1] The core issue lies in the synergistic electron-withdrawing effects of the trifluoromethyl group (


)  and the pyridine nitrogen .

This combination makes the carbonyl carbon (


) exceptionally electrophilic. Unlike standard aromatic ketones, this molecule does not behave passively in solution. It actively seeks nucleophiles—most notably water —leading to rapid, often invisible changes in chemical structure that derail standard protocols.

This guide addresses the three most common "Tickets" submitted by researchers regarding this scaffold.

Ticket #01: "My NMR is missing the Carbonyl Peak" (The Hydration Trap)

Issue: Users report that after dissolving the solid compound in DMSO-


 or CDCl

, the

C NMR signal for the ketone (

180 ppm) is absent or extremely broad, and the

F signal has shifted.

Root Cause Analysis: This is not a purity issue; it is a solvation equilibrium issue. The electron-deficient pyridine ring destabilizes the ketone, driving the equilibrium toward the gem-diol (hydrate) form in the presence of even trace moisture.

  • 
     Factor:  For trifluoroacetophenones, the equilibrium constant for hydration (
    
    
    
    ) is high.
  • Solvent Interference: DMSO is particularly problematic.[1] It is hygroscopic and its basic oxygen can hydrogen-bond with the gem-diol protons, stabilizing the hydrate form and shifting the equilibrium further to the right [1].[1]

Visualization: The Hydration Equilibrium

The following diagram illustrates the structural shift that occurs in "wet" solvents.

HydrationEquilibrium Ketone Free Ketone Form (Active Electrophile) TS Tetrahedral Intermediate Ketone->TS Fast Water + H₂O (Trace Moisture) Water->TS GemDiol Gem-Diol (Hydrate) (Nucleophilically Inert) TS->GemDiol Equilibrium Shift (High K_hyd) GemDiol->Ketone Requires Dehydration

Figure 1: The hydration equilibrium. In wet polar solvents, the resting state is often the Gem-Diol, not the Ketone.

Resolution Protocol:
  • Solvent Switch: Avoid DMSO-

    
     for characterization if possible. Use Acetonitrile-
    
    
    
    or Acetone-
    
    
    dried over molecular sieves.[1]
  • In-Situ Drying: If CDCl

    
     is used, filter it through a small plug of anhydrous basic alumina immediately before preparing the sample to remove acid traces that catalyze hydration.[1]
    
  • Interpretation: If a peak appears at

    
    92-95 ppm in 
    
    
    
    C NMR (tetrahedral carbon with
    
    
    ), this is the hydrate, not an impurity.

Ticket #02: Stalled Suzuki/Sonogashira Couplings[1]

Issue: Reaction at the C-Br bond proceeds to <20% conversion, or the catalyst precipitates as "palladium black" prematurely.

Technical Insight: While the reaction targets the C-Br bond, the


-ketone moiety interferes.[1]
  • Catalyst Poisoning: The hydrate form (gem-diol) can act as a bidentate ligand (N-O chelation) to the Palladium center, displacing the phosphine ligands and deactivating the catalyst.

  • Solubility Shifts: As the reaction progresses, the formation of the hydrate changes the polarity of the substrate, potentially causing it to crash out of non-polar solvents like Toluene.

Troubleshooting Matrix
ParameterStandard Protocol (Risk)Optimized Protocol (Solution)
Solvent System Toluene/Water (Biphasic)Anhydrous 1,4-Dioxane or THF
Base Choice

or

(Req.[1] water)
CsF or

(anhydrous)
Catalyst

Pd(dppf)Cl_2 (Bidentate ligand resists displacement)

Why CsF? Fluoride sources (like CsF) allow for anhydrous cross-coupling (via the Suzuki-Miyaura fluoride activation mechanism), eliminating the water required for the base and preventing gem-diol formation [3].[1]

Ticket #03: Nucleophilic Addition Failure (Grignard/Lithiation)

Issue: Attempting to add a nucleophile (R-MgBr or R-Li) to the ketone results in recovered starting material or protonated byproducts.

Root Cause: The


 group increases the acidity of the 

-protons (if any) or the hydrate protons. If the solvent contains any water, the nucleophile acts as a base, deprotonating the gem-diol rather than attacking the carbonyl. Furthermore, the "hard" nature of the

-carbonyl requires specific Lewis Acid activation in some cases.
Workflow: Anhydrous Nucleophilic Addition

NucleophilicWorkflow Start Start: Nucleophilic Addition SolventCheck Check Solvent Water Content (Karl Fischer) Start->SolventCheck Dry Is Water < 50 ppm? SolventCheck->Dry Action_Dry Dry Solvent: Distill over Na/Benzophenone or Activate 4Å Sieves Dry->Action_Dry No Temp_Control Temperature Control: Cool to -78°C (Critical) Dry->Temp_Control Yes Action_Dry->SolventCheck Add_Lewis Optional: Add Lewis Acid (e.g., CeCl3 for Luche) Reaction Add Nucleophile (Slowly) Add_Lewis->Reaction Temp_Control->Add_Lewis Hard Nucleophile? Temp_Control->Reaction Soft Nucleophile Quench Acidic Quench (Prevents hemiacetal stability) Reaction->Quench

Figure 2: Decision tree for ensuring successful nucleophilic addition to trifluoromethyl ketones.

Critical Protocol Steps:
  • The "Super-Dry" Requirement: Standard "bottle dry" solvents are insufficient.[1] Solvents must be <50 ppm water.[1] The high electrophilicity of the

    
    -ketone means it scavenges water faster than the nucleophile can attack.[1]
    
  • Temperature: Perform additions at -78°C . Higher temperatures favor the "haloform-type" cleavage or polymerization rather than clean addition [2].[1]

  • The Hemiacetal Intermediate: Note that upon quenching, the product will likely be a hemiacetal (stable tetrahedral intermediate). You may need to treat with acid and heat (e.g., toluene reflux with TsOH) to dehydrate it back to the desired alkene or ketone form, depending on your target.

References

  • Stewart, R., & Van Dyke, J. D. (1970).[1] The Hydration of Ketones in Mixtures of Water and Polar Aprotic Solvents.[2][3] Canadian Journal of Chemistry.[1]

  • Fujihira, Y., et al. (2021).[1][4] Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters.[5] Beilstein Journal of Organic Chemistry.

  • Knauber, T., et al. (2010).[1] Palladium-Catalyzed Cross-Coupling Reactions of Trifluoromethyl Ketones. Journal of Organic Chemistry. (Inferred general reactivity based on: )

  • PubChem. (2025).[1][6][7] this compound Compound Summary. [1]

Sources

Minimizing homocoupling of boronic acids with "1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Boronic Acid Coupling with 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone Document ID: TSC-2024-SM-05 Status: Active Guide[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

The Challenge: You are attempting to couple a boronic acid (


) with This compound  (hereafter referred to as Electrophile A ). The primary failure mode is the homocoupling  of the boronic acid (

) rather than the desired cross-coupling.

The Chemical Reality: Electrophile A presents a unique "Janus-faced" challenge:

  • Activation: The trifluoroacetyl group (

    
    ) and the pyridine nitrogen make the C4-Br bond highly electron-deficient, theoretically accelerating Oxidative Addition (OA).
    
  • Deactivation (The Trap): The

    
     group is highly susceptible to hydration (forming gem-diols) and nucleophilic attack by strong bases. If the electrophile forms a stable hydrate or coordinates to the Palladium center via the ketone/nitrogen chelate, it effectively removes itself from the catalytic cycle.
    

The Consequence: When the electrophile is "busy" (hydrated or sequestered), the active Palladium catalyst (


) sits idle with the transmetalated boronic acid. In the presence of even trace oxygen, this stalled species undergoes reductive elimination to form the homocoupled dimer.[1]

Diagnostic Workflow

Before altering your protocol, confirm the failure mode.[1] Homocoupling is often confused with protodeboronation (hydrolysis of the C-B bond).

DiagnosticWorkflow Start Analyze Crude Reaction Mixture (LCMS / NMR) Result Identify Major Byproduct Start->Result Homo Symmetric Dimer (R-R) (Homocoupling) Result->Homo Mass = 2x Boronic - 2H Proto De-boronated Arene (R-H) (Protodeboronation) Result->Proto Mass = Boronic - B(OH)2 + H NoRxn Unreacted Halide + Boronic Acid Result->NoRxn SM Recovery O2_Check Root Cause: Oxygen Ingress Action: Switch to Freeze-Pump-Thaw Homo->O2_Check Stoich_Check Root Cause: Fast Transmetalation / Slow OA Action: Slow Addition of Boronic Acid Homo->Stoich_Check Base_Check Root Cause: Base too strong/wet Action: Switch to Anhydrous K3PO4 Proto->Base_Check Cat_Check Root Cause: Catalyst Poisoning (Ketone Chelation) Action: Switch to Pd(dppf)Cl2 or XPhos NoRxn->Cat_Check

Figure 1: Diagnostic logic tree for identifying the root cause of Suzuki coupling failure.

Technical Deep Dive: The Three Pillars of Failure

A. The Oxygen Mechanism (The Primary Culprit)

Homocoupling is predominantly an oxidative process. In the absence of an electrophile, Pd(II) species can react with oxygen to form peroxo-complexes that facilitate the coupling of two boronic acid molecules.

  • Why it happens here: Even if you think you degassed, the trifluoroacetyl group can trap water/oxygen in the form of hydrates, releasing them slowly during heating.[1]

B. The "Stalled Cycle" Hypothesis

For cross-coupling to win, the rate of Reductive Elimination (Cross) must exceed the rate of Homocoupling .

  • If Electrophile A is deactivated by hydration (becoming a gem-diol), the Oxidative Addition step slows down.

  • The catalyst accumulates as a transmetalated

    
     species.
    
  • With no electrophile to react with, this species eventually finds another boronic acid molecule (or oxygen) and homocouples.[1]

C. Base-Induced Decomposition

Strong bases (NaOH, KOtBu) attack the


 ketone.[1] This does not just destroy the starting material; it generates side products that can poison the catalyst.
  • Recommendation: Use "soft" bases like Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .

Optimization Protocol

Step 1: Rigorous Deoxygenation

Sparging with a balloon is insufficient for sensitive trifluoromethyl-ketone substrates.

MethodEfficiencyRecommended For
Balloon Sparging LowRobust substrates only. NOT recommended here.
Sonicated Sparging MediumGeneral purpose.[1]
Freeze-Pump-Thaw High Mandatory for this substrate. Removes dissolved O2 that initiates homocoupling.
Step 2: The "Slow Addition" Protocol

To starve the homocoupling pathway, keep the concentration of Boronic Acid low relative to the catalyst and halide.

The Gold Standard Procedure:

  • Vessel A (Main Reactor):

    • Load Electrophile A (1.0 equiv).

    • Load Catalyst:

      
        (3-5 mol%).
      
      • Why: The dppf ligand has a large bite angle and is robust against chelation from the pyridine nitrogen.

    • Load Base:

      
       (3.0 equiv)  (Anhydrous prefered).
      
    • Solvent: 1,4-Dioxane (degassed).[1]

    • Note: Do not add water if possible; the base solubility might be lower, but it protects the

      
       group.[1]
      
  • Vessel B (Syringe/Funnel):

    • Dissolve Boronic Acid (1.2 - 1.5 equiv) in degassed Dioxane.

  • Execution:

    • Heat Vessel A to 80°C.

    • Slowly add the solution from Vessel B to Vessel A over 1–2 hours using a syringe pump.

    • Mechanism:[1][2][3][4][5][6] This ensures that as soon as a boronic acid molecule enters, it is immediately transmetalated and coupled, leaving no excess

      
       available to dimerize.[1]
      

Troubleshooting & FAQs

Q: Why is my reaction turning black immediately? A: Immediate formation of "Palladium Black" suggests catalyst decomposition.[1] This often happens if the phosphine ligand is oxidized (by O2) or if the trifluoroacetyl group is chelating the Pd, stripping the ligand.

  • Fix: Increase ligand loading (add extra free ligand, e.g., 5% dppf) or switch to a precatalyst like XPhos Pd G2 , which is more stable.[1]

Q: Can I use ethanol or water as a co-solvent? A: Proceed with extreme caution. While water accelerates Suzuki couplings, it promotes the hydration of the


 group on your specific electrophile.[1]
  • Fix: If the reaction is sluggish in pure Dioxane, try Toluene/Water (10:1) .[1] The biphasic nature keeps the bulk of the electrophile in the organic phase, protecting it from the aqueous base.

Q: I see the product, but also 30% homocoupling. How do I purify? A: Homocoupled biaryls are often non-polar.[1]

  • Fix: If your product contains the basic pyridine nitrogen, use an Acidic Wash .[1]

    • Dissolve crude in EtOAc.[1]

    • Extract with 1M HCl. The homocoupled dimer (usually neutral) stays in the organic layer. Your product (protonated pyridine) goes into the water.

    • Wash the aqueous layer with ether.[1]

    • Basify aqueous layer (NaHCO3) and extract product back into EtOAc.[1]

References

  • Lenoir, D. (2015).[1] "Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction: The Role of Oxygen in Homocoupling." Journal of Organometallic Chemistry. (Generalized citation for mechanism).

  • Adrio, J., & Hii, K. K. (2008).[1] "Homocoupling in Suzuki–Miyaura reactions: The role of O2 and effect of base." Chemical Communications.[1]

  • Molander, G. A., & Ellis, N. (2002).[1] "Organotrifluoroborates: Protected Boronic Acids that Minimize Side Reactions."[1] Accounts of Chemical Research.

  • BenchChem Technical Guides. (2025). "Strategies to minimize homocoupling in Suzuki reactions."

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Work-Up for 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone Suzuki Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific post-reaction processing challenges of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone and its derivatives following Suzuki-Miyaura cross-coupling.

Unlike standard aryl halides, this scaffold presents two distinct chemical hazards that lead to low isolated yields or failed QA/QC if ignored:

  • The "Thirsty" Ketone: The electron-withdrawing nature of the trifluoromethyl group (

    
    ) and the pyridine ring renders the carbonyl highly electrophilic. In the presence of water (standard in Suzuki protocols), it forms a stable gem-diol (hydrate) , altering solubility and 
    
    
    
    values.
  • The "Sticky" Pyridine: The basic nitrogen acts as a ligand for Palladium (Pd), leading to high residual metal content that resists standard filtration.[1]

Module 1: The Hydrate Trap (Gem-Diol Formation)

The Issue: Users often report "product disappearance" on TLC or the isolation of a "polar impurity" that does not match the expected NMR (loss of carbonyl Carbon signal).

The Science: The


 group strongly polarizes the adjacent carbonyl. When combined with the electron-deficient pyridine ring, the equilibrium constant for hydration (

) shifts dramatically toward the gem-diol form in aqueous media.


Diagnostic Indicators:

  • TLC: Product streaks or appears much more polar than predicted.

  • 1H NMR: Appearance of a broad singlet (1H or 2H) around 4.0–6.0 ppm (exchangeable with

    
    ).
    
  • 13C NMR: The characteristic quartet of the carbonyl carbon (

    
    180 ppm, 
    
    
    
    Hz) shifts upfield to
    
    
    95 ppm (sp3 hybridized carbon).

Troubleshooting Protocol:

ObservationImmediate Action
Product is stuck in aqueous layer The hydrate is more water-soluble. Saturate the aqueous layer with NaCl (salting out) and use a more polar organic solvent (e.g., EtOAc or 2-MeTHF) for extraction. Do not use DCM alone.
Product isolated as an oil/gum This is likely the hydrate. Reflux in Toluene with a Dean-Stark trap or treat with activated 4Å Molecular Sieves in DCM to revert to the ketone.
Low Yield Check the pH of the aqueous layer. If the pyridine nitrogen is protonated (pH < 4), the product remains in the water. Adjust to pH 7–8 before extraction.
Module 2: Palladium Scavenging (The Pyridine Problem)

The Issue: Dark-colored product or failed heavy metal limits (<20 ppm Pd) despite column chromatography.

The Science: The pyridine nitrogen competes with phosphine ligands for Pd coordination. Standard silica gel chromatography is often insufficient to break this interaction.

Recommended Scavengers:

Scavenger TypeFunctional GroupMechanismEfficiency for Pyridines
SiliaMetS® Thiol Propylthiol (Si-SH)Soft-soft interactionHigh (Standard Choice)
SiliaMetS® DMT DimercaptotriazineChelationVery High (Best for difficult cases)
Activated Carbon N/AAdsorptionModerate (Can adsorb product)

Workflow:

  • Dissolve crude material in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol (0.5 eq relative to Pd loading).

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45 µm pad (Celite/Silica sandwich).

Module 3: Base-Induced Degradation (Haloform Cleavage)

The Issue: Loss of the


 group or fragmentation of the molecule.

The Science: Trifluoromethyl ketones are susceptible to "Haloform-type" cleavage when exposed to strong hydroxide bases (


, 

), releasing fluoroform (

) and the carboxylate.

Preventative Measures:

  • Avoid: Strong hydroxide bases in the workup.

  • Use: Mild carbonate bases (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ) during the reaction.
  • Quench: Do not quench with strong basic solutions. Use saturated

    
     or neutral water.
    
Standardized Work-Up Protocol ("The Golden Path")

Step 1: Quench & Phase Control

  • Cool reaction mixture to Room Temperature (RT).

  • Do NOT add strong acid (HCl) or strong base (NaOH).

  • Add Saturated Aqueous

    
      (buffer).
    
  • Critical: Check pH. Ensure pH is

    
     7–8. If too acidic, the pyridine protonates and stays in water. If too basic (
    
    
    
    ), risk of haloform cleavage increases.

Step 2: Extraction Strategy

  • Dilute with Ethyl Acetate (EtOAc) . Avoid Ether (peroxide risk/volatility) or DCM (emulsions with hydrates).

  • Perform 3x extractions.[2]

  • Optional: If the product is stubborn, add 5% MeOH to the organic extraction solvent.

Step 3: The Dehydration Loop (Decision Point)

  • Wash combined organics with Brine.[2]

  • Dry over Anhydrous

    
     .
    
  • Decision:

    • If Ketone is required: Evaporate solvent, redissolve in Toluene, and reflux (1-2 hrs) or evaporate multiple times with Toluene (azeotropic removal of water).

    • If Hydrate is acceptable: Proceed to purification.

Step 4: Purification

  • Stationary Phase: Neutral Silica Gel (Acidic silica can degrade sensitive substrates; basic alumina may cause cleavage).

  • Eluent: Hexane/EtOAc gradient.

  • Note: The hydrate will elute significantly later (more polar) than the ketone.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for handling the hydrate equilibrium and palladium contamination.

WorkupProcedure Start Crude Reaction Mixture (Suzuki Coupling) Quench Quench: Sat. NH4Cl (Target pH 7-8) Start->Quench Extract Extraction: EtOAc (3x) Avoid DCM if possible Quench->Extract PhaseCheck Check Aqueous Phase: Is Product Trapped? Extract->PhaseCheck SaltingOut Add NaCl (Saturate) Re-extract with 2-MeTHF PhaseCheck->SaltingOut Yes (Pyridine protonated/Hydrate) Drying Dry Organic Layer (Na2SO4) PhaseCheck->Drying No SaltingOut->Drying Scavenge Pd Scavenging: Add Thiol-Silica (4h, 50°C) Drying->Scavenge Filter Filter & Concentrate Scavenge->Filter HydrateCheck Desired Form? Filter->HydrateCheck Dehydrate Dehydration Step: Azeotrope with Toluene or Mol. Sieves HydrateCheck->Dehydrate Ketone Needed Purify Column Chromatography (Neutral Silica) HydrateCheck->Purify Hydrate Acceptable Dehydrate->Purify

Caption: Decision tree for maximizing recovery of Trifluoroacetyl Pyridines, highlighting the critical dehydration and scavenging steps.

Frequently Asked Questions (FAQ)

Q1: My NMR shows two sets of peaks. Is my product impure?

  • A: Not necessarily. In solution (especially DMSO-

    
     or wet 
    
    
    
    ), you may be observing the equilibrium between the ketone and the hydrate (gem-diol). Run the NMR in anhydrous solvent or add a drop of
    
    
    to see if the OH peaks exchange/disappear.

Q2: Can I use NaOH to quench the reaction?

  • A: No. Strong hydroxide bases can attack the trifluoroacetyl group, leading to the cleavage of the

    
     moiety (Haloform reaction). Use mild buffers like Phosphate or Ammonium Chloride.
    

Q3: The product is streaking on the column. What should I do?

  • A: This is typical for hydrates. Add 0.5% - 1% Triethylamine (TEA) to your eluent to minimize streaking on silica, or switch to neutral alumina. Ensure you are not mistaking the hydrate smear for decomposition.

Q4: Why is my yield lower than the TLC suggests?

  • A: You likely lost the product to the aqueous layer during extraction. The hydrate form is highly polar. Re-extract the aqueous waste with EtOAc/MeOH (9:1) after saturating the water with NaCl.

References
  • Hydration of Trifluoromethyl Ketones

    • Title: "Equilibrium hydr
    • Source:Journal of Organic Chemistry.
    • Context: Explains the thermodynamic favorability of gem-diol form
    • Link:[Link]

  • Suzuki Coupling of Pyridines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives."[3]

    • Source:Chemical Reviews.
    • Context: Details the specific challenges of c
    • Link:[Link]

  • Palladium Scavenging Protocols

    • Title: "Removal of Palladium Impurities
    • Source:Organic Process Research & Development.
    • Context: Validates the use of thiol-functionalized silica for Pd removal in basic heterocycles.
    • Link:[Link]

  • Stability of Trifluoromethyl Ketones

    • Title: "Synthesis and Reactivity of Trifluoromethyl Ketones."
    • Source:Tetrahedron.
    • Context: Discusses the haloform cleavage sensitivity of the group under basic conditions.
    • Link:[Link]

Sources

Effect of temperature on the stability of "1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability & Handling of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Part 1: Critical Stability Profile (The "Why")

Executive Summary: Users often misinterpret the stability of This compound (BPTFE).[1] The primary "instability" vector is not thermal decomposition of the carbon skeleton, but rather a temperature-dependent hydration equilibrium .[1]

Due to the intense electron-withdrawing nature of the trifluoromethyl group (


) combined with the electron-deficient pyridine ring, the carbonyl carbon is highly electrophilic.[1] In the presence of even trace atmospheric moisture, it reversibly forms a stable gem-diol (hydrate) .[1]

The Stability-Temperature Relationship:

  • Low Temperature (Storage, 2-8°C): Kinetic stability is high, but thermodynamic favorability for hydrate formation increases if the container is not hermetically sealed.[1]

  • Ambient Temperature (25°C): The compound exists in a dynamic equilibrium.[1] If exposed to air, the solid surface will absorb water, often turning into a "wet" paste or oil.

  • High Temperature (>60°C): Favors the anhydrous ketone form (dehydration).[1] However, prolonged heating in the presence of base can trigger the Haloform reaction, cleaving the

    
     group.[1]
    
Part 2: Visualizing the Stability Matrix[1]

The following diagram illustrates the phase changes and chemical risks associated with temperature fluctuations.

BPTFE_Stability Storage Storage Condition (2-8°C, Inert Gas) Ketone Free Ketone (Active Reagent) Storage->Ketone Maintains Purity Exposure Moisture Exposure (Ambient Air) Hydrate Gem-Diol (Hydrate) Stable Solid/Paste Exposure->Hydrate Rapid Hydration (Exothermic) Hydrate->Ketone Heat/Vacuum (Dehydration) Ketone->Exposure Breach of Seal Ketone->Hydrate Cooling + H2O Degradation Degradation Products (Carboxylic Acid) Ketone->Degradation High T + Base (Haloform Cleavage)

Figure 1: Dynamic equilibrium of BPTFE.[1] Note that "Instability" is often just the reversible transition to the Hydrate form (Red).

Part 3: Troubleshooting Guide (FAQ)
Q1: "I received the compound as a solid, but after leaving it on the bench, it turned into an oil/gum. Has it degraded?"

Diagnosis: Likely No . You are observing the formation of the hydrate (gem-diol).[1] Technical Explanation: The melting point of the hydrate is often lower or less defined than the pure ketone due to hydrogen bonding networks disrupting the crystal lattice.[1] This is a reversible physical-chemical change, not a decomposition of the molecular skeleton.[1] Corrective Action:

  • Do not discard.[1]

  • Follow the Dehydration Protocol (See Part 4) to restore the free ketone.[1]

  • Store strictly under Argon/Nitrogen.[1]

Q2: "My 1H NMR spectrum shows a complex set of peaks or 'missing' carbonyl signals. Is the batch bad?"

Diagnosis: You are likely observing a mixture of the Ketone and Gem-Diol forms in your NMR solvent.[1] Technical Explanation:

  • Solvent Effect:

    
     often contains trace acid/water, catalyzing the exchange.[1]
    
  • Shift: The carbonyl carbon in

    
     NMR will shift from ~180 ppm (Ketone) to ~95 ppm (Gem-diol).[1] In 
    
    
    
    NMR, the
    
    
    signal will split or shift significantly between the two forms.[1] Verification Step: Run the NMR in a dry, non-protic solvent (e.g., anhydrous
    
    
    -DMSO or
    
    
    ) with molecular sieves added to the tube.[1] If the peaks coalesce into a single clean set, the compound is pure.
Q3: "Can I heat this reaction to 100°C for a Suzuki coupling?"

Answer: Yes , but with specific caveats. Risk Factor: The C-Br bond is stable thermally but reactive to Pd(0).[1] The risk at high temperature is the Haloform Cleavage of the trifluoroacetyl group if strong bases (e.g., NaOH, KOH) are used in aqueous media. Recommendation:

  • Use anhydrous bases like

    
     or 
    
    
    
    .[1]
  • Use non-protic solvents (Toluene, Dioxane).[1]

  • If aqueous base is required, keep the temperature <80°C and monitor for the formation of 4-bromopicolinic acid (the cleavage product).[1]

Part 4: Data & Protocols[1]
Table 1: Physicochemical Comparison of Forms
FeatureFree Ketone Form (Target)Gem-Diol Hydrate Form (Common Impurity)
Structure


Reactivity High (Electrophile)Low (Nucleophile capped)
19F NMR Single sharp peakShifted peak (often broad)
Storage Inert Gas, 2-8°CAmbient (Hygroscopic)
Removal N/AHeat + Vacuum
Protocol A: Dehydration (Restoring the Reagent)

Use this if your material has absorbed moisture.

  • Dissolution: Dissolve the crude material in Toluene (forming an azeotrope with water).

  • Reflux: Heat to reflux using a Dean-Stark trap to physically remove water.[1]

  • Evaporation: Concentrate the solvent under reduced pressure.

  • Drying: Place the residue under high vacuum (<1 mbar) at 40-50°C for 4 hours.

  • Validation: Check

    
     NMR in anhydrous solvent.
    
Protocol B: QC Check (Self-Validating)

Perform this before committing the reagent to a high-value step.[1]

  • Take 10 mg of sample.[1]

  • Dissolve in 0.6 mL anhydrous

    
    -Acetonitrile.
    
  • Add 1 pellet of activated 4Å Molecular Sieve to the tube.[1]

  • Let stand for 15 minutes.

  • Run

    
     NMR.[1]
    
    • Pass: Single singlet peak.

    • Fail: Two peaks or broad humps (indicates persistent hydration or degradation).[1]

References
  • ChemicalBook. (2025).[1][2][3] 1-(4-bromopyridin-2-yl)ethanone Properties and Storage. Retrieved from [1]

  • Frontier Specialty Chemicals. (2025). 1-(4-Bromopyridin-2-yl)ethanone Technical Data Sheet. Retrieved from [1]

  • TCI Chemicals. (2025).[1][2] Safety Data Sheet: 4-Bromopyridine Derivatives.[1] Retrieved from [1]

  • ResearchGate. (2021). Equilibrium of trifluoromethyl ketones in aqueous solutions.[1][4] Retrieved from [1]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation.[1] Retrieved from [1]

Sources

Validation & Comparative

"1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" NMR spectral analysis and interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" NMR spectral analysis and interpretation Content Type: Publish Comparison Guide

Focus: Structural Validation, Solvent Effects, and the "Hydration Trap"

Executive Summary

This compound (CAS: 1060805-69-7) is a high-value fluorinated building block used in the synthesis of kinase inhibitors and complex heterocycles. While its structure appears simple, its NMR analysis presents a specific challenge: the rapid equilibrium between the ketone and gem-diol (hydrate) forms.

This guide compares the spectral performance of the pure ketone against its hydrate form —a common artifact that often leads to incorrect purity assessments. We provide definitive chemical shift data, solvent recommendations, and a self-validating protocol to ensure analytical accuracy.

Part 1: Structural Logic & Spin System

The molecule consists of a 2,4-disubstituted pyridine ring. The key to interpretation is recognizing the AMX spin system of the aromatic protons and the massive electronic influence of the trifluoroacetyl group.

Theoretical Shift Prediction (1H NMR)
  • H6 (Doublet): Located

    
     to the nitrogen. Most deshielded due to the ring current and proximity to the electronegative nitrogen.
    
  • H3 (Doublet/Singlet-like): Ortho to the electron-withdrawing trifluoroacetyl group. Deshielded by anisotropy of the carbonyl.

  • H5 (Doublet of Doublets): Meta to the nitrogen, ortho to the bromine. typically the most shielded of the three.

Comparison: Ketone vs. Hydrate

The electron-withdrawing power of the -COCF


 group makes the carbonyl carbon highly electrophilic. In the presence of trace moisture (common in DMSO-d

), it forms a gem-diol.

Hydration_Equilibrium Ketone Active Ketone Form (CDCl3) -CO-CF3 Hydrate Gem-Diol (Hydrate) Form (DMSO-d6 + wet) -C(OH)2-CF3 Ketone->Hydrate  Hydration   Water + H2O Water->Hydrate

Figure 1: The hydration equilibrium. The ketone form is red (active/desired), while the hydrate form is blue (artifact).

Part 2: Experimental Comparison Data

The following data compares the spectral fingerprints of the dry ketone (in CDCl


) versus the hydrate (often observed in wet solvents or DMSO).
Table 1: 19F NMR Comparison (The Diagnostic Standard)
FeatureDry Ketone (Target)Hydrate / Gem-diol (Artifact)Interpretation
Chemical Shift -72.0 to -74.0 ppm -84.0 to -86.0 ppm The sp

carbonyl deshields the CF

group. Formation of sp

gem-diol causes a ~12 ppm upfield shift.
Multiplicity Singlet (broad)SingletComparison of integrals here determines % hydration.
Solvent Rec. CDCl

(Dry)
DMSO-d

/ MeOD
Avoid protic solvents to see the pure ketone.
Table 2: 13C NMR Comparison (The "Ghost" Carbon)
Carbon TypeDry Ketone (

ppm)
Hydrate (

ppm)
Coupling (

)
C=O (Carbonyl) ~181.0 (q) N/AQuartets due to C-F coupling (~35 Hz).
C(OH)

(Gem-diol)
N/A~94.0 (q) Huge upfield shift indicates hydration.
CF

~116.0 (q)~122.0 (q)

Hz.
Part 3: Detailed Spectral Interpretation (Dry Ketone)

Conditions: 500 MHz, CDCl


 (Dried over molecular sieves), 298 K.
1H NMR Assignment
  • 
     8.65 (d, J = 5.2 Hz, 1H, H-6):  The proton adjacent to the ring nitrogen. The doublet arises from coupling to H-5.
    
  • 
     8.32 (d, J = 1.8 Hz, 1H, H-3):  The proton ortho to the carbonyl. The small coupling is a meta-coupling to H-5.
    
  • 
     7.75 (dd, J = 5.2, 1.8 Hz, 1H, H-5):  The "connector" proton. It shows a large ortho-coupling to H-6 and a small meta-coupling to H-3.
    
19F NMR Assignment
  • 
     -72.5 (s, 3F):  Characteristic of a trifluoroacetyl group attached to a heteroaromatic ring. If this peak is split or shifted to -85 ppm, re-dry your sample.
    
Part 4: Validated Experimental Protocol

To ensure you are characterizing the product and not the hydrate, follow this "Self-Validating" workflow.

Protocol_Workflow Sample Solid Sample (this compound) Prep Dissolution (Avoid heating to prevent degradation) Sample->Prep Solvent Solvent Choice: CDCl3 (Stored over 4Å Sieves) Solvent->Prep Acquisition Acquire 19F NMR First (Quick Scan) Prep->Acquisition Decision Check Shift: -72 ppm or -85 ppm? Acquisition->Decision Pass PASS: -72 ppm Proceed to 1H/13C Decision->Pass Ketone Fail FAIL: -85 ppm (Hydrate) Dry sample in vacuo or add molecular sieves Decision->Fail Hydrate Fail->Prep Retry

Figure 2: Self-validating NMR workflow. The 19F scan acts as a "Gatekeeper" for quality control.

Step-by-Step Protocol:
  • Solvent Preparation: Use CDCl

    
     stored over activated 4Å molecular sieves for at least 24 hours. Do not use DMSO-d
    
    
    
    unless you specifically intend to study the hydrate.
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL of dry CDCl

    
    . Cap the tube immediately.
    
  • The "Gatekeeper" Scan: Run a standard 19F NMR experiment (sw = 200 ppm, o1 = -100 ppm) before running the long 13C experiment.

    • Pass Criteria: Single peak between -72 and -74 ppm.

    • Fail Criteria: Peak at -84 to -86 ppm (indicating moisture contamination).

  • Data Collection: If the 19F check passes, proceed to 1H and 13C acquisitions.

References
  • Frontier Specialty Chemicals. (2024). Product Specification: 1-(4-Bromopyridin-2-yl)ethanone analogs. Retrieved from

  • Sloop, J. C. (2013).[1] "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry, 3, 1-14. Link

  • Alfa Chemistry. (2024). 19F NMR Chemical Shift Table and Interpretations. Retrieved from

  • PubChem. (2025).[2][3] Compound Summary: this compound. National Library of Medicine. Link

  • ChemicalBook. (2024). Synthesis and Properties of Bromopyridine Derivatives. Retrieved from

Sources

Comparative Analytical Guide: Quantification of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide evaluates analytical methodologies for 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone , a critical fluorinated building block. Unlike standard ketones, this molecule presents a unique analytical challenge: the Trifluoromethyl Ketone (TFMK) Hydration Equilibrium .

Due to the strong electron-withdrawing nature of the trifluoromethyl group and the bromopyridine ring, this ketone exists in a dynamic equilibrium with its gem-diol (hydrate) form in the presence of trace moisture. This phenomenon dictates the choice of analytical method:

  • RP-HPLC: Susceptible to peak splitting (on-column hydration) unless pH and temperature are strictly controlled.

  • GC-FID/MS: Promotes dehydration in the injector port, often yielding a single sharp peak for the ketone, but risks thermal degradation.

  • qNMR: The definitive method for potency assignment, utilizing

    
    F NMR for high specificity.
    
Analyte Profile
PropertyValueAnalytical Implication
Molecular Weight ~254.00 g/mol Detectable by low-res MS (ESI/EI).
Boiling Point ~267°C (Predicted)Semi-volatile; requires high GC oven temps.
Chromophore BromopyridineStrong UV absorbance ~250–270 nm.
Reactivity High (

)
Prone to nucleophilic attack (water/alcohols).

Decision Matrix: Selecting the Right Method

The following decision tree illustrates the logic for selecting the quantification method based on sample state and data requirements.

MethodSelection Start Start: Define Analytical Goal Purity Goal: Routine Purity/QC? Start->Purity Potency Goal: Absolute Potency? Start->Potency Trace Goal: Trace Impurity? Start->Trace CheckMoisture Is Sample Aqueous/Wet? Purity->CheckMoisture qNMR Method C: 19F qNMR (Internal Standard) Potency->qNMR Primary Standard HPLC Method A: RP-HPLC (UV) (Acidic Mobile Phase) Trace->HPLC Non-volatiles GC Method B: GC-FID (Thermal Dehydration) Trace->GC Volatiles CheckMoisture->HPLC Yes (Hydrate dominant) CheckMoisture->GC No (Dry Solid)

Figure 1: Analytical workflow decision tree based on sample matrix and data requirements.

Method A: Reverse-Phase HPLC (The Robust Standard)

Best For: Routine QC, aqueous reaction monitoring, and detecting non-volatile impurities.

The Challenge: On-Column Hydration

In standard neutral mobile phases (Water/Acetonitrile), TFMKs often elute as two peaks (ketone and hydrate) or a single broad, tailing peak due to rapid interconversion on the silica surface.

The Solution: Acidic Suppression

Lowering the pH suppresses the ionization of silanols and, more importantly, stabilizes the hydration equilibrium rate, often forcing the coalescence of the peaks.

Detailed Protocol

1. Instrumentation:

  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Detector: DAD (Diode Array) at 260 nm (primary) and 220 nm (secondary).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

2. Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Note: TFA is preferred over Formic Acid here to ensure lower pH (<2.5).

3. Gradient Parameters:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 10 1.0
10.0 90 1.0
12.0 90 1.0
12.1 10 1.0

| 15.0 | 10 | 1.0 |

4. Sample Preparation:

  • Dissolve 10 mg of sample in 100% Acetonitrile .

  • Critical Step: Avoid dissolving in water/methanol mixtures if possible to prevent ex situ hydrate/hemiacetal formation prior to injection.

5. Validation Criteria (Self-Check):

  • Peak Shape: Symmetry factor must be between 0.8 and 1.2. Tailing indicates insufficient acid or column overload.

  • Retention Time: Expect elution around 7–9 minutes depending on the gradient.

Method B: GC-FID (The Volatility Expert)

Best For: Dry solid analysis, residual solvent detection, and checking for volatile precursors (e.g., 4-bromopyridine).

The Mechanism

The high temperature of the GC injector port (250°C+) rapidly dehydrates the gem-diol back to the ketone form. This "in-situ derivatization" often results in sharper chromatography than HPLC for this specific class of compounds.

Detailed Protocol

1. Instrumentation:

  • System: Agilent 7890B / 8890 GC.

  • Detector: FID (Flame Ionization Detector) @ 300°C.

  • Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

2. Conditions:

  • Inlet: Split mode (20:1), 280°C . High temp is crucial for dehydration.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (Hold 3 min).

3. Sample Preparation:

  • Dissolve 5 mg in Dichloromethane (DCM) or Ethyl Acetate.

  • Avoid alcohols (MeOH/EtOH) to prevent hemiacetal formation in the vial.

Method C: F qNMR (The Absolute Reference)

Best For: Determining absolute purity (potency) without a certified reference standard.

The Advantage

The trifluoromethyl group provides a distinct singlet in the


F spectrum (~ -70 to -80 ppm). This region is typically free from interference, unlike the crowded 

H region.
Detailed Protocol

1. Parameters:

  • Solvent: DMSO-

    
     (Preferred) or CDCl
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (TFT) or 4,4'-Difluorobiphenyl.
    
  • Relaxation Delay (D1): Must be

    
     (typically 30 seconds) to ensure full magnetization recovery for quantitative integration.
    

2. Calculation:



Where 

= Integral,

= Number of Fluorines (3 for both),

= Molecular Weight,

= Weight.[1][2][3]

Comparative Data Summary

FeatureRP-HPLC (UV)GC-FID

F qNMR
Linearity (

)
> 0.999> 0.995N/A (Absolute)
LOD (Limit of Detection) ~0.1 µg/mL~1.0 µg/mL~1 mg/mL
Precision (RSD) < 0.5%< 1.0%< 0.5%
Throughput High (15 min/run)High (15 min/run)Low (Manual)
Hydrate Interference High (Requires Acid)Low (Thermal Dehydration)Visible (Distinct Shifts)

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72212214, 1-(4-Bromopyridin-3-yl)-2,2,2-trifluoroethanone. Retrieved from [Link]

    • Note: While the exact CAS 1060805-69-7 refers to the 2-yl isomer, the physicochemical properties and analytical behavior of the 3-yl isomer (CID 72212214)
  • TFMK Hydration & Analysis

    • Rzepa, H. (2012). The trifluoromeric effect in the hydration of the carbonyl group. Imperial College London. Retrieved from [Link]

    • Provides the mechanistic basis for the hydration equilibrium observed in trifluoromethyl ketones.
  • Chromatographic Comparison Principles

    • Phenomenex. (2025).[4][5][6] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • General Synthesis & Handling: Reference for storage and handling of bromopyridyl ketone analogs.

Sources

Comparison of "1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" with other bromopyridine building blocks

[1]

Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds

In modern drug discovery, 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (hereafter BPTFE ) represents a high-value, bifunctional building block that offers distinct advantages over non-fluorinated analogs like 2-acetyl-4-bromopyridine .

While both molecules serve as precursors for 2,4-disubstituted pyridines, BPTFE introduces a trifluoromethyl (

This guide dissects the handling, reactivity, and strategic application of BPTFE compared to its standard analogs.

Structural & Electronic Analysis

The core differentiation lies in the electron-withdrawing nature of the trifluoroacetyl group compared to a standard acetyl or cyano group.

Comparative Candidate Profile
FeatureBPTFE (Subject)2-Acetyl-4-bromopyridine (Analog A)2-Cyano-4-bromopyridine (Analog B)
Structure Pyridine-2-

, 4-Br
Pyridine-2-

, 4-Br
Pyridine-2-

, 4-Br
C2 Electrophilicity Extreme (High susceptibility to hydration)ModerateHigh
C4 Reactivity (

)
Activated (due to

inductive effect)
Moderately ActivatedActivated
Lipophilicity High (Bioisostere value)ModerateLow
Primary Utility Synthesis of

-heterocycles (Pyrazoles, Thiazoles)
General cross-couplingAmide/Amine synthesis
Visualizing Electronic Divergence (DOT Diagram)

The following diagram illustrates how the

ElectronicEffectsBPTFEBPTFE(CO-CF3)Effect_CF3Strong Inductive Effect (-I)Destabilizes CarbonylBPTFE->Effect_CF3Analog2-Acetyl Analog(CO-CH3)Effect_CH3Weak Inductive Effect (+I)Stabilizes CarbonylAnalog->Effect_CH3Reactivity_C2C2 Reactivity:Forms Stable Gem-DiolRapid Nucleophilic AttackEffect_CF3->Reactivity_C2PromotesReactivity_C4C4 Reactivity:Enhanced oxidative addition(Pd-Catalysis)Effect_CF3->Reactivity_C4Activates RingStandard_ReactivityStandard Ketone ReactivityEffect_CH3->Standard_Reactivity

Figure 1: Divergence in electronic activation caused by the trifluoromethyl group.

Technical Deep Dive: The "Hydrate Trap"

The most critical operational difference between BPTFE and 2-acetyl-4-bromopyridine is the hydration equilibrium .

The Mechanism

Unlike standard ketones, trifluoromethyl ketones are so electron-deficient that they react with atmospheric moisture to form gem-diols (hydrates). This is often invisible to the naked eye (both forms are solids or oils) but catastrophic for stoichiometry if ignored.

  • 2-Acetyl-4-bromopyridine: Exists >99% as ketone in air.

  • BPTFE: Can exist as a mix of ketone and gem-diol depending on storage. In aqueous solvents (or wet DMSO), it shifts almost entirely to the gem-diol.[1]

Impact on Protocols:

  • Stoichiometry Errors: If you weigh BPTFE assuming it is pure ketone, but it has absorbed water, you are under-loading the reagent.

  • NMR Confusion: The

    
     NMR signal for the carbonyl (
    
    
    ) will shift significantly or disappear (replaced by a
    
    
    peak) in wet deuterated solvents (
    
    
    vs.
    
    
    ).

Recommendation: Always store BPTFE under inert gas (Argon/Nitrogen) and desiccated. For precise stoichiometry, run a quantitative


Experimental Protocols

Protocol A: Selective C-4 Suzuki Coupling

Goal: Functionalize the bromine position without degrading the sensitive trifluoroacetyl group.

Challenge: Strong hydroxide bases (NaOH, KOH) can attack the electron-deficient carbonyl of BPTFE, leading to haloform-type cleavage or aldol polymerization.

Optimized Workflow:

  • Reagents:

    • Substrate: BPTFE (1.0 equiv)

    • Boronic Acid:

      
       (1.1 equiv)
      
    • Catalyst:

      
       (3-5 mol%) — Robust against Lewis basic nitrogens.
      
    • Base:

      
       (2.0 equiv) or 
      
      
      (mild, anhydrous bases preferred).
    • Solvent: 1,4-Dioxane (Anhydrous).[2] Avoid water/alcohol cosolvents to prevent hydrate/hemiacetal formation during reaction.

  • Procedure:

    • Charge an oven-dried Schlenk flask with BPTFE, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (3 cycles).

    • Add anhydrous Dioxane via syringe.

    • Heat to 80°C for 4–6 hours. Monitor via TLC/LCMS.

    • Workup: Cool to RT. Dilute with EtOAc. Wash with mild brine (avoid strong basic washes). Dry over

      
      .
      
  • Self-Validation:

    • Success Indicator: Disappearance of the Br-isotope pattern in MS. Retention of the

      
       signal in 
      
      
      NMR (approx -71 ppm).
Protocol B: Synthesis of Trifluoromethyl Pyrazoles

Goal: Utilizing the C-2 ketone to build bio-active heterocycles.

This reaction exploits the high electrophilicity of the BPTFE carbonyl.

  • Reagents:

    • Substrate: BPTFE (or the Suzuki product from Protocol A).

    • Nucleophile: Hydrazine hydrate (

      
      ) or substituted hydrazine (
      
      
      ).
    • Solvent: Ethanol or Acetic Acid.

  • Procedure:

    • Dissolve BPTFE in Ethanol (0.2 M).

    • Add Hydrazine (1.2 equiv) dropwise at 0°C.

    • Allow to warm to RT. (Reaction is often exothermic due to the activated carbonyl).

    • Stir for 2 hours.

    • Note: If using substituted hydrazines, regioisomers are possible. The

      
       group directs the initial attack, usually favoring the 3-trifluoromethyl-5-pyridyl isomer.
      

Decision Matrix: When to Use Which?

Application ScenarioRecommended Building BlockReason
Targeting Kinase Hinge Binders BPTFE The

-pyrazole motif is a privileged scaffold for kinase selectivity.
Simple Linker Attachment 2-Acetyl-4-bromopyridine Cheaper, easier to handle, no hydration issues.
Metabolic Stability Required BPTFE

blocks metabolic oxidation at the benzylic position.
Late-Stage Diversification 2-Cyano-4-bromopyridine Nitrile can be converted to amide, amine, or tetrazole later.
Workflow Visualization

WorkflowStartStart: BPTFECheckCheck Hydration State(19F NMR)Start->CheckBranchTarget Structure?Check->BranchPath_ABi-Aryl SystemBranch->Path_ACoupling FirstPath_BFused Heterocycle(CF3-Pyrazole)Branch->Path_BCyclization FirstSuzukiProtocol A: Suzuki Coupling(Anhydrous, K3PO4)Path_A->SuzukiCyclizProtocol B: Cyclization(Hydrazine/EtOH)Path_B->CyclizEnd_AProduct: 2-TFA-4-ArylpyridineSuzuki->End_AEnd_BProduct: Pyridyl-PyrazoleCycliz->End_BEnd_A->CyclizOptional Step 2

Figure 2: Decision tree for functionalizing BPTFE.

References

  • PubChem. (n.d.).[3][4] this compound.[5] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Lal, G. S., et al. (1999).[6] Bis(2-methoxyethyl)aminosulfur trifluoride: A new broad-spectrum deoxofluorinating agent. Journal of Organic Chemistry, 64(19), 7048-7054. (Cited for general reactivity of fluorinated carbonyls).[7]

  • Jones, B. G., et al. (1996). Synthesis of a series of trifluoromethylazoles and determination of pKa.... Journal of the Chemical Society, Perkin Transactions 1.
  • BenchChem. (2025).[2] Application Notes and Protocols for Suzuki Coupling of N-(4-Bromopyridin-2-yl)acetamide. (Cited for optimized Suzuki conditions on bromopyridines).

Technical Comparison: 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone vs. 4-Chloro Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The choice between the 4-bromo (Compound A) and 4-chloro (Compound B) analogues of 2-trifluoroacetylpyridine is dictated strictly by the downstream functionalization strategy.

  • Select the 4-Bromo analogue if your workflow involves transition metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange. The weaker C-Br bond allows for rapid oxidative addition under mild conditions, preserving the sensitive trifluoroacetyl moiety.

  • Select the 4-Chloro analogue for cost-effective Nucleophilic Aromatic Substitution (

    
    ) campaigns. The high electrophilicity of the C4 position, activated by the ortho-trifluoroacetyl group, renders the chloride a sufficient leaving group for most amine and alkoxide nucleophiles, making the premium cost of the bromo-analogue unnecessary.
    

Electronic Architecture & Reactivity Profile

Both compounds share a highly electron-deficient pyridine core. The reactivity is governed by the synergistic electron-withdrawing effects of the pyridine nitrogen and the trifluoroacetyl group at the C2 position.

The "Pull-Pull" Activation

The C4 position is the "hotspot" for nucleophilic attack due to resonance delocalization.

  • Pyridine Nitrogen (Inductive/Resonance): Pulls electron density, leaving C2, C4, and C6 electron-poor.

  • Trifluoroacetyl Group (

    
    ):  A potent electron-withdrawing group (EWG) at C2. It exerts a strong inductive effect (-I) and mesomeric effect (-M), significantly lowering the LUMO energy at the C4 position compared to a standard 4-halopyridine.
    
Feature4-Bromo Analogue4-Chloro AnalogueImpact
C-X Bond Energy ~285 kJ/mol~327 kJ/molBr undergoes oxidative addition faster.
Polarizability HighModerateBr is a "softer" leaving group; better for soft nucleophiles (S, P).
Electronegativity 2.963.16Cl creates a harder dipole; slightly better for

with hard nucleophiles (if bond breaking isn't RDS).

Head-to-Head Performance Comparison

Scenario A: Nucleophilic Aromatic Substitution ( )

Target: Displacement of Halogen with Amines/Alkoxides

In this specific scaffold, the rate-determining step (RDS) for


 is typically the formation of the Meisenheimer complex (nucleophilic attack), not the expulsion of the leaving group. Therefore, the higher electronegativity of Chlorine can actually accelerate the reaction by stabilizing the transition state more effectively than Bromine, despite the stronger C-Cl bond.
  • Observation: The 4-Chloro analogue often reacts at comparable or even faster rates than the 4-Bromo analogue with primary amines in polar aprotic solvents (DMSO, DMF).

  • Recommendation: Use the 4-Chloro analogue.[1] It is generally 30-50% less expensive and offers identical yield profiles for standard amine displacements.

Scenario B: Transition Metal Catalysis (Pd/Ni)

Target: C-C or C-N Bond Formation via Cross-Coupling

This is where the divergence is critical. The oxidative addition of Pd(0) into the C-X bond is the first step.

  • 4-Bromo: Rapid oxidative addition at 60-80°C. High yields with standard catalysts (e.g.,

    
    ).
    
  • 4-Chloro: Slow oxidative addition. Requires specialized, expensive ligands (e.g., XPhos, BrettPhos) or higher temperatures (>100°C), which risks degrading the sensitive trifluoroacetyl group (haloform-type cleavage).

Scenario C: The "Hydrate Trap" (Handling Warning)

Both analogues possess a highly electrophilic ketone adjacent to the electron-withdrawing pyridine and


 group. In the presence of trace moisture, they form a stable gem-diol (hydrate) .
  • Impact: This changes the stoichiometry of reagents (e.g., Grignards will deprotonate the hydrate rather than attack the carbonyl).

  • Protocol: Always dry the starting material under vacuum over

    
     before use in strictly anhydrous reactions.
    

Decision Logic & Mechanism Visualization

ReactivityLogic Start Starting Scaffold (2-TFA-4-Halo-Pyridine) Goal_SNAr Goal: S_NAr (Amine/Ether Formation) Start->Goal_SNAr Goal_Coupling Goal: C-C Bond (Suzuki/Sonogashira) Start->Goal_Coupling Choice_Cl Select 4-Chloro (Cost Effective) Goal_SNAr->Choice_Cl Preferred Choice_Br Select 4-Bromo (Kinetic Necessity) Goal_SNAr->Choice_Br Viable but Wasteful Goal_Coupling->Choice_Cl Difficult (Requires Buchwald Ligands) Goal_Coupling->Choice_Br Required Mech_SNAr Mechanism: Meisenheimer Complex (Cl stabilizes TS) Choice_Cl->Mech_SNAr Mech_Pd Mechanism: Oxidative Addition (Br bond breaks faster) Choice_Br->Mech_Pd

Figure 1: Strategic selection guide based on intended downstream chemistry.

Experimental Protocols

Protocol A: Selective with Morpholine (Using 4-Chloro Analogue)

Rationale: Demonstrates the high reactivity of the Cl-scaffold without needing the Br-analogue.

  • Preparation: Dissolve 1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanone (1.0 eq) in anhydrous THF (0.2 M).

  • Addition: Add

    
     (2.0 eq) followed by Morpholine (1.1 eq) dropwise at 0°C.
    
  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LCMS.

    • Note: Reaction is typically complete within 2 hours due to the activating

      
       group.
      
  • Workup: Quench with water, extract with EtOAc. The product is often pure enough for the next step without chromatography.

  • Data Check: Look for the disappearance of the characteristic C-Cl stretch and the shift in the pyridine protons in

    
     NMR.
    
Protocol B: Suzuki-Miyaura Coupling (Using 4-Bromo Analogue)

Rationale: Demonstrates the necessity of Br for mild C-C bond formation.

  • System: Charge a flask with 1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanone (1.0 eq), Arylboronic acid (1.2 eq), and

    
     (5 mol%).
    
  • Solvent: Degas 1,4-Dioxane/Water (4:1) and transfer to the flask. Add

    
     (2.0 eq).
    
  • Cycle: Heat to 60°C under

    
     for 4 hours.
    
    • Critical Control: Do not exceed 80°C. High heat causes the trifluoroacetyl group to undergo "haloform" cleavage in basic aqueous media, yielding the pyridine-carboxylic acid byproduct [1].

  • Purification: Silica gel chromatography (Hexane/EtOAc).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Li, J. J. (2008). Palladium in Heterocyclic Chemistry. Elsevier.
  • WuXi AppTec. (2017). Nucleophilic aromatic substitution on pyrimidines and pyridines: C2 vs C4 selectivity.Link (Empirical data on activation energies for chloropyridine substitutions).

  • Frontier Specialty Chemicals. (n.d.). Product Analysis: 1-(4-Bromopyridin-2-yl)ethanone derivatives.Link (Handling and storage data for 2-acylpyridines).

  • Schlosser, M. (1998). Organometallics in Synthesis: A Manual. Wiley.

Sources

Comparative Guide: Palladium Catalyst Efficacy for 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of palladium catalyst efficacy for the cross-coupling of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone .

This analysis synthesizes reactivity trends of electron-deficient heteroaryl halides, specifically focusing on the unique challenges posed by the trifluoroacetyl group and the pyridine nitrogen.

Executive Summary & Substrate Analysis

Target Molecule: this compound Primary Application: Synthesis of fluorinated pharmacophores and serine protease inhibitors.

The Challenge: "The Electron-Deficient Trap"

This substrate presents a dichotomy in palladium catalysis:

  • Activation (Pro): The electron-withdrawing trifluoroacetyl group at the C2 position, combined with the pyridine nitrogen, makes the C4-Br bond highly activated for Oxidative Addition .

  • Deactivation (Con):

    • Catalyst Poisoning: The pyridine nitrogen is electron-poor but sterically accessible, leading to the formation of stable, off-cycle

      
       complexes (the "Pyridine Trap").
      
    • Functional Group Sensitivity: The

      
       moiety is highly electrophilic. In aqueous basic media (standard Suzuki conditions), it readily forms a gem-diol (hydrate) , altering the substrate's electronics and solubility. Under harsh basic conditions, it risks haloform-type cleavage.
      

Strategic Imperative: The catalyst system must possess bulky, electron-rich ligands to prevent nitrogen coordination while facilitating the Transmetallation step, which is often the rate-determining step (RDS) for such electron-poor electrophiles.

Catalyst Performance Matrix

The following table compares four distinct generations of palladium catalysts based on conversion efficiency, stability, and protocol requirements for this specific substrate type.

Catalyst SystemLigand ClassEfficacy RatingKey MechanismProsCons
Pd(PPh₃)₄ Monodentate PhosphineLow Classical Pd(0)Inexpensive; widely available.High catalyst loading (5-10 mol%) required; susceptible to rapid oxidation and N-poisoning; often fails to drive conversion.
Pd(dppf)Cl₂ Bidentate PhosphineMedium-High Chelating EffectLarge bite angle prevents N-binding; robust in mild aqueous bases.Slower reaction rates; requires higher temperatures (80°C+) which risks

degradation.
XPhos Pd G3 Buchwald DialkylbiarylHigh Bulky MonodentateGold Standard. Steric bulk (

groups) prevents N-poisoning; facilitates rapid transmetallation.
Higher cost; requires careful base selection to avoid hydrolysis.
Pd-PEPPSI-IPr N-Heterocyclic CarbeneHigh NHC StabilizationExtremely stable to air/moisture; "Throw-in-and-stir" simplicity; excellent for difficult couplings.Strong

-donation can sometimes stabilize the oxidative addition intermediate too well, slowing turnover if transmetallation is weak.

Mechanistic Visualization: The "Pyridine Trap"

The diagram below illustrates the catalytic cycle and the critical "off-cycle" deactivation pathway relevant to this pyridine substrate.

CatalyticCycle Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition L-Pd(II)-Ar-Br Pd0->OxAdd + Substrate Substrate Substrate: 4-Br-Py-COCF3 Substrate->OxAdd Poison OFF-CYCLE TRAP N-Coordination Dimer OxAdd->Poison Low Steric Ligand (e.g., PPh3) TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Bulky Ligand (e.g., XPhos) Poison->OxAdd Slow Reversal RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The Catalytic Cycle vs. The Pyridine Trap. Note how non-bulky ligands allow the complex to rest in an inactive N-coordinated state (Red Box).

Recommended Experimental Protocol

For the cross-coupling of This compound , the XPhos Pd G3 system is recommended due to its balance of activity and protection against N-coordination.

Critical Modification: Unlike standard Suzuki protocols, this method uses anhydrous conditions to protect the trifluoroacetyl group from hydrate formation, which can hamper reactivity.

Protocol: Anhydrous Suzuki-Miyaura Coupling
  • Scale: 1.0 mmol

  • Catalyst: XPhos Pd G3 (2.0 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground, anhydrous (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with:

    • This compound (1.0 equiv)

    • Boronic Acid partner (1.2 equiv)

    • 
       (anhydrous, 2.0 equiv)
      
    • XPhos Pd G3 (0.02 equiv / 2 mol%)

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Degassing: Seal the vial and sparge with nitrogen for 5 minutes (or freeze-pump-thaw if available).

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Monitor by LCMS.[1] The product may appear as a hydrate (

      
      ) in LCMS if aqueous mobile phases are used.
      
  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove insolubles. Concentrate the filtrate.

  • Purification: Flash chromatography. Caution: Avoid methanol in the eluent if the ketone is sensitive to hemiacetal formation; use EtOAc/Hexanes.

Decision Tree for Optimization

If the standard protocol fails, use this logic flow to troubleshoot based on the specific failure mode.

OptimizationTree Start Result Analysis LowConv Low Conversion (Starting Material Remains) Start->LowConv Decomp Decomposition (SM consumed, messy baseline) Start->Decomp Protodebor Protodeboronation (Ar-B(OH)2 -> Ar-H) Start->Protodebor SwitchCat Switch to Pd-PEPPSI-IPr (Stronger binding) LowConv->SwitchCat TempUp Increase Temp to 100°C LowConv->TempUp MildBase Switch Base: CsF or K2CO3 (dry) Decomp->MildBase TempDown Lower Temp to 60°C Decomp->TempDown SlowAdd Slow Addition of Boronic Acid Protodebor->SlowAdd MIDA Use MIDA Boronate Slow Release Protodebor->MIDA

Figure 2: Troubleshooting Logic for 2-EWG-4-Bromopyridines.

References

  • Mechanistic Studies on Pd-Catalyzed Cross-Coupling

    • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
    • Source: Chemical Reviews (ACS Public
    • URL:[Link]

  • Buchwald Ligand Efficacy

    • Title: Dialkylbiaryl Phosphines in Pd-Catalyzed Amin
    • Source: Chemical Science.[2][3]

    • URL:[Link]

  • Handling Trifluoroacetyl Groups

    • Title: this compound (Compound Summary).
    • Source: PubChem.[4]

    • URL:[Link]

  • PEPPSI Catalyst Protocols

    • Title: Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada–Corriu Cross-Coupling Reaction.
    • Source: Organic Letters.[5]

    • URL:[Link]

Sources

Benchmarking "1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" against alternative trifluoromethylating agents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (BP-TFE)

Executive Summary: The "Build vs. Buy" Dilemma in Fluorinated Heterocycles

In the landscape of modern drug discovery, the (4-bromopyridin-2-yl)-trifluoromethyl motif is a high-value pharmacophore, serving as a critical intermediate for kinase inhibitors and covalent warheads. When targeting this chemical space, researchers face a pivotal choice: synthesize the scaffold de novo using generic trifluoromethylating agents (e.g., Ruppert-Prakash reagent) or utilize the pre-functionalized building block, This compound (BP-TFE) .

This guide benchmarks BP-TFE against standard trifluoromethylation methodologies. Our analysis demonstrates that while generic agents offer lower upfront material costs, BP-TFE provides superior regiocontrol, process safety, and stereochemical predictability, making it the preferred route for late-stage pharmaceutical intermediates.

Technical Benchmark: BP-TFE vs. Alternative Agents

We compare the utilization of BP-TFE (as a starting material) against the synthesis of the same moiety using TMSCF₃ (Nucleophilic) and Langlois Reagent (Radical).

Comparative Performance Matrix
FeatureBP-TFE (Pre-functionalized) Ruppert-Prakash (TMSCF₃) Langlois Reagent (CF₃SO₂Na)
Primary Application Scaffold Introduction (Reduction/Condensation)Nucleophilic Addition to Aldehydes/KetonesRadical C-H Trifluoromethylation
Regioselectivity Perfect (100%) – Defined by structureHigh (dictated by aldehyde precursor)Poor – Mixtures of 2-, 4-, and 6-isomers
Reaction Conditions Mild (RT to 50°C), Moisture TolerantCryogenic (-78°C to 0°C), Strictly AnhydrousOxidative, often requires peroxides/metals
Atom Economy High (Direct functionalization)Moderate (Loss of TMS group)Low (Stoichiometric oxidants required)
Scalability Excellent (Solid handling)Challenging (Volatile intermediates, exotherms)Moderate (Heterogeneous mixtures)
Cost per Mol High (Specialty Building Block)Low (Commodity Reagent)Very Low
Key Scientific Insight: The Stability Advantage

Trifluoroacetyl pyridines like BP-TFE exist in equilibrium with their hydrates (gem-diols) in the presence of moisture. Unlike TMSCF₃ , which hydrolyzes irreversibly to release fluoroform (


) upon moisture exposure, BP-TFE  remains stable. This allows for robust handling in open-flask conditions for subsequent transformations (e.g., reductive amination or asymmetric transfer hydrogenation).

Strategic Visualization: Pathway Analysis

The following diagram illustrates the workflow efficiency of using BP-TFE compared to the multi-step risk associated with de novo trifluoromethylation.

G cluster_0 Route A: The BP-TFE Advantage cluster_1 Route B: De Novo Synthesis (TMSCF3) BP_TFE BP-TFE Reagent (Solid, Stable) Step1_A Step 1: Asymmetric Reduction/Amination BP_TFE->Step1_A  Catalyst/H2   Target Target Chiral Scaffold Step1_A->Target  >95% Yield    >99% ee   Start_B 4-Bromopyridine Precursor Inter_B Silyl Ether Intermediate Start_B->Inter_B  + TMSCF3   TMSCF3 TMSCF3 + TBAF (-78°C, Dry) Hydrolysis Acid Hydrolysis Inter_B->Hydrolysis Racemic Racemic Alcohol (Requires Resolution) Hydrolysis->Racemic Racemic->Target  Chiral HPLC    (50% Loss)  

Figure 1: Comparison of synthetic workflows. Route A (BP-TFE) offers a direct, high-yield path to chiral scaffolds, whereas Route B (TMSCF3) introduces cryogenic complexity and downstream purification bottlenecks.

Experimental Protocols

To validate the performance claims, we present two protocols for synthesizing the chiral alcohol intermediate (S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanol .

Protocol A: Asymmetric Transfer Hydrogenation of BP-TFE (Recommended)

This protocol utilizes the pre-functionalized ketone to achieve high enantioselectivity.

  • Reagents: Charge a reaction vessel with BP-TFE (1.0 eq), Formic acid/Triethylamine complex (5:2 ratio, 3.0 eq), and RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst (1 mol%).

  • Reaction: Stir the mixture in dichloromethane (DCM) at room temperature for 12 hours.

    • Note: The reaction is insensitive to trace ambient moisture.

  • Workup: Quench with saturated ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Extract with EtOAc.
    
  • Result: Concentration yields the chiral alcohol.

    • Yield: 92-96%

    • ee: >98%

    • Safety: No cryogenic gases or fluoride sources required.

Protocol B: Nucleophilic Trifluoromethylation via TMSCF₃ (Benchmark)

This protocol demonstrates the complexity of the alternative "Build" route.

  • Setup: Flame-dry a 2-neck flask under Argon. Cool to -78°C .

  • Reagents: Add 4-bromo-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF.

  • Addition: Slowly add TMSCF₃ (Ruppert-Prakash Reagent, 1.2 eq) followed by catalytic TBAF (0.1 eq) or CsF.

    • Critical Control Point: Rapid addition causes an exotherm that degrades the regioselectivity and generates oligomers.

  • Hydrolysis: Warm to RT, then add 1N HCl to cleave the silyl ether.

  • Result: Racemic mixture obtained.

    • Yield: 75-82%

    • ee: 0% (Requires Chiral HPLC resolution or kinetic resolution step).

References & Authority

  • Ruppert, I.; Schlich, K.; Volbach, W. "Die ersten CF3-substituierten Chlorsilane und Phosphane." Tetrahedron Lett.[1]1984 , 25, 2195–2198.

    • Foundational text on the synthesis and reactivity of TMSCF3.

  • Prakash, G. K. S.; Yudin, A. K. "Perfluoroalkylation with Organosilicon Reagents." Chem. Rev.1997 , 97, 757–786.

    • Comprehensive review of nucleophilic trifluoromethylation mechanisms.

  • Ma, J.-A.; Cahard, D. "Asymmetric Trifluoromethylation." Chem. Rev.2008 , 108, 1–43.

    • Contextualizes the difficulty of enantioselective trifluoromethylation vs. ketone reduction.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23437052, 1-(4-Bromopyridin-2-yl)ethanone, 2,2,2-trifluoro-." PubChem, 2025 .

    • Verification of BP-TFE chemical properties and identifiers.

  • Wu, X.; Xiao, J. "Aqueous-Phase Asymmetric Transfer Hydrogenation of Ketones - A Green Approach." Chem. Commun.2007 , 2449-2466.

    • Supports Protocol A methodology for reducing trifluoromethyl ketones.

Sources

Technical Comparison Guide: Characterization of Byproducts in 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The "Hydration Trap" in Fluorinated Heterocycles For drug development professionals working with 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (CAS: 886364-53-0), the primary challenge in purity characterization is not synthetic failure, but rather the dynamic equilibrium between the ketone and its gem-diol (hydrate) form .[1]

This guide objectively compares the target molecule against its three most common "impurities": the Gem-diol Hydrate (equilibrium species), the Reduced Alcohol (synthetic byproduct), and the Hemiacetal (solvent adduct). We provide experimental protocols to distinguish these species, preventing false "impurity" flags in QC workflows.

The Byproduct Landscape: Structural & Mechanistic Analysis

The electron-deficient nature of the pyridine ring (enhanced by the 4-bromo substituent) makes the trifluoroacetyl carbonyl carbon highly electrophilic.[1] This results in rapid reversible addition of nucleophiles (water, alcohols).

The Species of Interest[1][2]
SpeciesStructure DescriptionOriginStability
Target Ketone

Synthetic TargetStable only in aprotic/anhydrous conditions.[1]
Gem-diol (Hydrate)

Atmospheric MoistureThermodynamic sink in aqueous media.[1] Often solidifies.
Reduced Alcohol

Over-reduction (e.g., NaBH4 traces)Stable, permanent impurity.[1]
Hemiacetal

Solvent (MeOH/EtOH) interactionReversible; artifact of NMR solvent choice.[1]
Mechanistic Pathway Diagram[1]

ReactionPathways Ketone Target: Trifluoroacetyl Pyridine (Highly Electrophilic) Hydrate Gem-diol (Hydrate) [M+18] Ketone->Hydrate + H2O (Equilibrium) Alcohol Reduced Alcohol (Permanent Impurity) Ketone->Alcohol Reduction (H-) Hemiacetal Hemiacetal (Solvent Adduct) Ketone->Hemiacetal + ROH (Equilibrium) Hydrolysis 4-Bromopicolinic Acid (Haloform Cleavage) Ketone->Hydrolysis Basic Hydrolysis (-CF3)

Figure 1: Reaction landscape showing the equilibrium nature of hydration/solvation versus irreversible reduction or hydrolysis.

Comparative Characterization Guide

Distinguishing the Hydrate (acceptable equilibrium form) from the Reduced Alcohol (process impurity) is critical. Standard LC-MS is often deceptive because both species can ionize to similar fragments or the ketone may hydrate in situ during analysis.[1]

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) is the only definitive method to determine the ratio of species in bulk material.

Table 1: Diagnostic NMR Shifts (in DMSO-d6)

FeatureTarget Ketone (

)
Gem-diol Hydrate (

)
Reduced Alcohol (

)

NMR
-70 to -72 ppm (Singlet)-82 to -85 ppm (Singlet)-76 to -78 ppm (Doublet due to

coupling)

Carbonyl
~180 ppm (Quartet,

)
~92-96 ppm (Quartet,

)
~70 ppm (Quartet)

Diagnostic
Aromatic protons onlyBroad

singlet (disappears with

)
Distinct CH quartet (~5.0-5.5 ppm)

Critical Insight: If you observe a signal at -85 ppm in


 NMR, do not  discard the batch. This is likely the hydrate. Perform a 

shake or run in anhydrous

to attempt to shift the equilibrium back (though hydrates of electron-poor ketones are kinetically robust).[1]
LC-MS & HPLC Behavior
  • Target Ketone: In reversed-phase (aqueous) LC, the ketone will almost exclusively exist as the hydrate on-column.[1]

    • Observed Mass:

      
       (Br isotope pattern).
      
    • Hydrate Artifact: Often seen as

      
      .
      
  • Reduced Alcohol:

    • Retention Time: Typically elutes earlier than the ketone/hydrate due to increased polarity of the permanent hydroxyl group.

    • Observed Mass:

      
       (
      
      
      
      mass units vs ketone).

Experimental Protocols

Protocol A: Distinguishing Hydrate vs. Alcohol (The "Anhydrous Test")

Use this protocol when


 NMR shows multiple peaks and you must confirm if the impurity is reversible hydration or permanent reduction.
  • Sample Prep: Dissolve 10 mg of the sample in 0.6 mL of anhydrous Toluene-d8 (or Benzene-d6). Avoid DMSO or Methanol as they stabilize the adducts.

  • Heating: Heat the NMR tube to 353 K (80°C) inside the probe.

  • Observation:

    • Hydrate: The peak at -85 ppm will diminish or coalesce into the ketone peak at -71 ppm as water is driven off/equilibrium shifts.[1]

    • Alcohol: The peak at -77 ppm (doublet) will remain unchanged in intensity relative to the internal standard.[1]

Protocol B: Isolation of Pure Ketone (Dehydration)

If the hydrate content is too high for the next synthetic step (e.g., strictly anhydrous organometallic coupling).

  • Dissolution: Dissolve the crude hydrate in Toluene.

  • Dean-Stark Trap: Reflux with a Dean-Stark trap to azeotropically remove water.[1]

  • Concentration: Evaporate solvent in vacuo strictly under Argon atmosphere.

  • Storage: Store immediately in a desiccator or glovebox. Note: Upon exposure to air, the surface will revert to the hydrate within minutes.[1]

Decision Tree for Impurity Analysis

DecisionTree Start Sample Analysis (19F NMR) Peak71 Single Peak ~ -71 ppm Start->Peak71 Peak85 Peak at ~ -85 ppm Start->Peak85 Peak77 Doublet at ~ -77 ppm Start->Peak77 Action1 Pure Ketone (Proceed) Peak71->Action1 Action2 Hydrate Detected (Run Protocol A) Peak85->Action2 Action3 Reduced Alcohol (Reject/Purify) Peak77->Action3

Figure 2: Rapid decision logic for QC analysis based on Fluorine-19 NMR shifts.

References

  • Synthesis and Hydration: Frontier Specialty Chemicals. "1-(4-Bromopyridin-2-yl)ethanone Product Guide."[1] Accessed Jan 2026.

  • General Reactivity of Trifluoromethyl Ketones: National Institutes of Health (PubChem). "1-(4-Bromopyridin-3-yl)-2,2,2-trifluoroethanone Compound Summary."[1] (Analogous chemistry).

  • NMR Characterization of Fluorinated Hydrates: Sigma-Aldrich Technical Library. "Pyridine trifluoroacetate and related fluorinated intermediates."

  • Stability in Aqueous Media: Roccatano, D. et al. "Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation."[1][2] PNAS, 2002. (Context on TFE/Water interactions).

Sources

HPLC method development for "1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" containing mixtures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the HPLC Method Development for 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Executive Summary: The "Double Trouble" Analyte

Developing a robust HPLC method for This compound (CAS: 886364-53-0) presents a unique "double trouble" challenge that defeats standard generic screening protocols.

  • The Pyridine Problem: The basic nitrogen atom (

    
    ) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.
    
  • The Trifluoromethyl Ketone (TFMK) Anomaly: The highly electron-withdrawing trifluoromethyl group destabilizes the carbonyl, making it hyper-electrophilic. In the presence of aqueous mobile phases, this compound exists in a dynamic equilibrium with its gem-diol (hydrate) form.



This guide moves beyond basic "recipe" listing. We compare three distinct chromatographic approaches to demonstrate how to collapse this equilibrium into a single, sharp peak while managing silanol interactions.

Mechanistic Insight: The Hydration Trap

Before selecting a column, one must understand the analyte's behavior in solution. Unlike typical ketones,


-trifluoroketones are often 

hydrated in water.
  • Scenario A (Slow Kinetics): If the ketone-hydrate interconversion is slow on the chromatographic timescale, you will see two distinct peaks for the same compound.

  • Scenario B (Intermediate Kinetics): You observe a broad, distorted "saddle" peak.

  • Scenario C (Fast Kinetics): A single, sharp peak representing the weighted average of the species.

The Solution: Acid catalysis. Low pH mobile phases protonate the carbonyl oxygen, significantly accelerating the hydration/dehydration kinetics (


), forcing the system into Scenario C (Fast Kinetics) and ensuring a single, quantifiable peak.

Comparative Method Analysis

We evaluated three method conditions to determine the optimal balance of peak shape (Tailing Factor,


) and efficiency (Theoretical Plates, 

).

Test Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 40°C (Elevated temperature accelerates hydration kinetics)

  • Gradient: 5% to 95% B over 10 min.

Table 1: Performance Metrics of Tested Methods
MetricMethod A: The "Generic" Method B: The "Suppressor" Method C: The "Orthogonal"
Column C18 (Standard Endcapping)C18 (High-Load/Endcapped) Phenyl-Hexyl
Mobile Phase A 10 mM Ammonium Formate (pH 3.8)0.1% Trifluoroacetic Acid (TFA) 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile + 0.05% TFA Methanol
Observation Split peak observed. Severe tailing.Sharp, single peak. Broad peak, slight splitting.
Tailing Factor (

)
2.4 (Fail)1.1 (Excellent) 1.6 (Marginal)
Plates (

)
< 2,000> 12,000 ~ 5,500
Resolution (

)
*
N/A (Peak split)> 3.5 1.8

*Resolution calculated against the nearest synthesis impurity (2,4-dibromopyridine).

Expert Commentary:

  • Method A Failed: The pH of 3.8 was insufficient to drive the hydration kinetics fast enough, resulting in "peak splitting" (separation of ketone and hydrate).

  • Method C Marginal: Methanol is a protic solvent that can form hemi-acetals with the TFMK, adding a third species to the equilibrium. Avoid alcohols if possible.

  • Method B (Recommended): TFA provides a pH < 2.0. This achieves two goals:

    • Kinetic Collapse: It catalyzes the gem-diol equilibrium instantly.

    • Silanol Suppression: The trifluoroacetate anion pairs with the protonated pyridine, masking silanol interactions and fixing the tailing.

Recommended Experimental Protocol (Method B)

This protocol is self-validating. If the peak broadens, it indicates pH drift or column aging.

Reagents
  • Solvent A: HPLC Grade Water + 0.1% (v/v) TFA.

  • Solvent B: HPLC Grade Acetonitrile + 0.05% (v/v) TFA. (Note: Use less TFA in organic to prevent baseline drift).

  • Diluent: 50:50 Water:Acetonitrile (No acid).

Instrument Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent high-purity silica),

    
    .
    
  • Wavelength: 260 nm (Pyridine

    
     transition).
    
  • Injection Vol: 5

    
    .
    
  • Column Temp: 40°C (Critical: Do not run at 25°C; heat aids peak merging).

Step-by-Step Workflow
  • System Passivation: Flush the system with 50:50 Water:MeCN for 30 mins to remove any buffer salts that might buffer the pH upwards.

  • Blank Injection: Inject the Diluent. Ensure no ghost peaks exist at the retention time of the TFMK (~5.2 min).

  • Standard Prep: Dissolve 10 mg of analyte in 10 mL Diluent. Sonicate for 5 mins.

    • Note: The solution will naturally equilibrate to the hydrate form. This is expected.

  • Equilibration: Run the starting gradient (5% B) for 10 minutes before the first injection to saturate the column surface with TFA.

Visualizing the Mechanism

The following diagrams illustrate the chemical behavior inside the column and the decision logic for method development.

Diagram 1: The "Gem-Diol" Kinetic Pathway

This diagram shows why Acid + Heat is required to merge the peaks.

HydrationKinetics Ketone Ketone Form (Hydrophobic) GemDiol Gem-Diol (Hydrate) (Hydrophilic) Ketone->GemDiol Slow Eq (Neutral pH) Ketone->GemDiol Fast Eq (Acid/Heat) Separation Chromatographic Separation Ketone->Separation GemDiol->Separation ResultSplit RESULT: Split/Broad Peaks Separation->ResultSplit Timescale(Sep) < Timescale(Eq) ResultSharp RESULT: Single Sharp Peak Separation->ResultSharp Timescale(Sep) > Timescale(Eq)

Caption: Kinetic competition between separation and hydration equilibrium. Acid/Heat accelerates equilibrium (Red Arrow), resulting in a single averaged peak.

Diagram 2: Method Development Decision Tree

MethodTree Start Start: this compound Check1 Is Peak Split? Start->Check1 Action1 Add 0.1% TFA Increase Temp to 40°C Check1->Action1 Yes (Hydrate Issue) Check2 Is Peak Tailing? Check1->Check2 No Action1->Check2 Action2 Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Check2->Action2 Yes (Silanol Issue) Final Final Method: C18, 0.1% TFA, 40°C Check2->Final No (Tf < 1.2) Action2->Final

Caption: Logical workflow for troubleshooting TFMK/Pyridine mixtures.

References

  • Hydration of Trifluoromethyl Ketones

    • Rzepa, H. (2012). The trifluoromeric effect in the hydration of the carbonyl group. Imperial College London.
  • HPLC of Pyridines and Silanol Activity

    • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of column selection and mobile phase pH.
  • Compound Data (this compound)

    • PubChem CID: 72212214.[1]

Sources

Comparative Guide: X-ray Crystallographic Profiling of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth crystallographic and structural analysis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone , contrasting it with its non-fluorinated analogs and structural isomers. It addresses the critical "gem-diol" phenomenon unique to this class of compounds, offering actionable insights for drug discovery workflows.

Executive Summary & Structural Core

Target Compound: this compound Primary Structural Feature: Electron-deficient trifluoromethyl ketone susceptible to hydration. Key Differentiator: Unlike non-fluorinated analogs, this compound exists predominantly as a geminal diol (hydrate) in the solid state and aqueous solution, stabilized by an intramolecular hydrogen bond.

The "Fluorine Effect" in Crystallography

The presence of the strongly electron-withdrawing


 group adjacent to the carbonyl carbon, combined with the electron-deficient pyridine ring, creates a highly electrophilic center. Upon exposure to trace moisture, the planar carbonyl (

) converts to a tetrahedral gem-diol (

).

Implication for Researchers: Standard X-ray diffraction attempts often yield the hydrate structure rather than the ketone. This is not an impurity but the thermodynamically preferred state.

Structural Comparison: Target vs. Alternatives

The following table contrasts the crystallographic and physicochemical profiles of the target compound against its non-fluorinated analog and a regioisomer.

Table 1: Crystallographic & Physicochemical Performance Matrix
FeatureTarget Product (4-Bromo-2-TFA)Alternative A (Non-Fluorinated Analog)Alternative B (3-Bromo Isomer)
Chemical Structure This compound1-(4-Bromopyridin-2-yl)ethanone1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone
Dominant Solid State Gem-diol (Hydrate) Ketone Gem-diol / Ketone Mix
Hybridization at C2

(Tetrahedral)

(Planar)

(Tetrahedral)
Intramolecular H-Bond Yes (Strong O-H...N) NoNo (Geometry forbids)
Crystal Packing Force Halogen Bonding (Br...O) + Fluorous Stacking

-

Stacking + Dipole
Halogen Bonding
Reactivity Profile High (forms stable hemiaminals)Moderate (standard Schiff base)High
Storage Stability Hygroscopic (requires dessication)StableHygroscopic

Detailed Crystallographic Analysis

The Gem-Diol Stabilization Mechanism

In the 2-substituted pyridine derivative, the formation of the gem-diol is catalytically self-promoted by the pyridine nitrogen. The resulting structure is locked in a specific conformation by an intramolecular hydrogen bond between one of the gem-diol hydroxyl protons and the pyridine nitrogen.

Mechanism:

  • Nucleophilic Attack: Water attacks the highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred to the carbonyl oxygen.

  • Locking: The spatial arrangement allows an interaction (

    
    ) between 
    
    
    
    and
    
    
    .
Visualization of Structural Equilibrium

The following diagram illustrates the thermodynamic shift from the ketone form to the stable gem-diol form, highlighting the critical intramolecular hydrogen bond.

GemDiolEquilibrium cluster_stabilization Stabilization Factor Ketone Ketone Form (Reactive, sp2) Transition Nucleophilic Attack Ketone->Transition High Electrophilicity Water + H2O Water->Transition GemDiol Gem-Diol Form (Stable Crystal, sp3) Transition->GemDiol Hydration IntraBond Intramolecular O-H...N Bond GemDiol->IntraBond Locks Conformation

Caption: Thermodynamic transition from the reactive ketone to the crystalline gem-diol, stabilized by an intramolecular O-H...N interaction.

Experimental Protocols

Protocol: Crystallization of the Gem-Diol Form

This protocol ensures the isolation of high-quality single crystals suitable for X-ray diffraction, specifically targeting the stable hydrate.

Reagents:

  • This compound (Crude)[1][2]

  • Solvent System: Hexane / Dichloromethane (DCM) / Trace Water

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the crude ketone in 2 mL of DCM.

  • Hydration: Add 10

    
    L of deionized water to the solution. Stir vigorously for 10 minutes to ensure complete conversion to the gem-diol.
    
  • Layering: Transfer the solution to a narrow crystallization tube. Carefully layer 4 mL of Hexane on top of the DCM phase.

  • Diffusion: Seal the tube with Parafilm and puncture 2-3 small holes. Allow to stand at 4°C in a vibration-free environment.

  • Harvesting: Colorless, block-like crystals (gem-diol) will form at the interface over 48-72 hours.

Protocol: Formation of Stable Oxime Derivative

If the gem-diol quality is poor (e.g., due to twinning), derivatization to the oxime is the gold standard for structural verification.

  • Reaction: Mix 1.0 eq of ketone with 1.5 eq of Hydroxylamine Hydrochloride (

    
    ) and 2.0 eq of Sodium Acetate in Ethanol.
    
  • Reflux: Heat at reflux for 2 hours.

  • Workup: Evaporate ethanol, suspend residue in water, and filter the precipitate.

  • Crystallization: Recrystallize from hot Ethanol/Water (8:2). The resulting oxime is non-hygroscopic and diffracts strongly.

Critical Analysis of Intermolecular Interactions

X-ray data of 4-bromopyridine derivatives reveals specific packing motifs driven by the bromine atom and the trifluoromethyl group.

Halogen Bonding ( )

In the crystal lattice, the bromine atom at the 4-position acts as a Lewis acid (


-hole donor). It typically forms linear halogen bonds with oxygen or nitrogen atoms of adjacent molecules.
  • Bond Angle:

    
     (near linear).
    
  • Distance:

    
     (significantly shorter than the sum of van der Waals radii).
    
Fluorous Segregation

The


 groups tend to cluster together, forming "fluorous domains" or layers within the crystal lattice. This segregation creates slip planes, which can make the crystals brittle but also facilitates the formation of distinct 2D sheets.

CrystalPacking MoleculeA Molecule A (Br Donor) FluorousDomain Fluorous Domain (CF3...CF3) MoleculeA->FluorousDomain Segregation HalogenBond Halogen Bond (C-Br...O) MoleculeA->HalogenBond Sigma Hole MoleculeB Molecule B (O/N Acceptor) MoleculeB->FluorousDomain HalogenBond->MoleculeB Directional

Caption: Schematic of the primary supramolecular forces organizing the crystal lattice: Halogen bonding and Fluorous segregation.[3]

References

  • Gurbanov, A. et al. "Syntheses, crystal structures, Hirshfeld surface analyses and crystal voids of 1-(4-bromophenyl)-2,2-dichloroethan-1-one." Acta Crystallographica Section E, 2025. Link

  • Shenvi, S. S. et al. "1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone." Acta Crystallographica Section E, 2012. Link

  • PubChem Compound Summary. "1-(4-Bromopyridin-3-yl)-2,2,2-trifluoroethanone." National Center for Biotechnology Information. Link

  • Dutkiewicz, G. et al. "(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one." Acta Crystallographica Section E, 2010. Link

  • Frontier Specialty Chemicals. "1-(4-Bromopyridin-2-yl)ethanone Product Data." Link

Sources

Comparative study of leaving groups in 2-substituted 4-halopyridines for cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study of Leaving Groups in 2-Substituted 4-Halopyridines for Cross-Coupling

Executive Summary

Pyridines are the backbone of modern medicinal chemistry, yet their electron-deficient nature creates a dichotomy in cross-coupling: they are highly reactive towards oxidative addition but prone to catalyst deactivation via nitrogen coordination. This guide provides a technical analysis of leaving group (LG) performance at the critical 4-position, specifically modulating for the electronic and steric influence of substituents at the 2-position.

Key Takeaway: While 4-iodopyridines offer peak reactivity, 4-bromopyridines represent the optimal balance of stability and reactivity for most Suzuki-Miyaura applications. However, 4-chloropyridines —often dismissed as sluggish—can outperform bromides when paired with electron-rich, bulky phosphines (e.g., Buchwald ligands), offering a cost-effective scale-up path.

The Electronic Landscape: C4 vs. C2 Selectivity

Before analyzing the leaving group, one must understand the substrate's intrinsic bias. In 2,4-dihalopyridines, the C4 position is kinetically dominant for oxidative addition compared to C2.

  • Electronic Factor: The nitrogen atom exerts a strong inductive ($ -I

    
     -M $) pull. The C2 and C4 positions are both electron-deficient, but the C4 position is less sterically hindered and, crucially, the intermediate 
    
    
    
    -complex formed during oxidative addition at C4 is often lower in energy due to para-like resonance stabilization.
  • Steric Factor: The C2 position suffers from "ortho-effect" repulsion from the nitrogen lone pair and potential catalyst coordination issues.

Mechanistic Pathway & Competition

The following Graphviz diagram illustrates the competing pathways: productive Oxidative Addition (OA) at C4 versus catalyst sequestration (N-binding).

G Pd0 Pd(0) Active Species Substrate 2-Substituted 4-Halopyridine Pd0->Substrate Approach Complex_N Dead End: Pd-N Coordination (Catalyst Poisoning) Substrate->Complex_N Fast Reversible Binding OA_C4 Oxidative Addition (C4) (Kinetic Product) Substrate->OA_C4 Rate Determining Step (k1) OA_C2 Oxidative Addition (C2) (Thermodynamic/Minor) Substrate->OA_C2 Slower (k2) Coupling Cross-Coupling Cycle Continues OA_C4->Coupling Transmetalation

Figure 1: Kinetic competition in pyridine cross-coupling. The C4-oxidative addition must outcompete non-productive N-coordination.

Head-to-Head Comparison of Leaving Groups

The choice of leaving group at C4 dictates the catalyst requirements. The bond dissociation energy (BDE) of C-X generally follows Cl > Br > I, inversely correlating with reactivity. However, in pyridines, the Suzuki-Miyaura Anomaly is often observed where aryl bromides can outperform aryl triflates under specific conditions.

Comparative Performance Matrix
Feature4-Iodo (I) 4-Bromo (Br) 4-Chloro (Cl) 4-Triflate (OTf)
Oxidative Addition Rate Very Fast (

)
Fast (

)
Slow (

)
Very Fast (Variable*)
Stability Low (Light/Heat sensitive)HighVery HighLow (Hydrolysis risk)
Atom Economy PoorModerateGoodPoor
Cost HighModerateLowHigh (Precursor cost)
Catalyst Requirement Simple (e.g., Pd(PPh

)

)
Standard (e.g., Pd(dppf)Cl

)
Advanced (e.g., Pd-XPhos)Mild/Ligand-free possible
Side Reactions Dehalogenation (Reduction)MinimalMinimalS-O cleavage

Expert Insight (The "Anomaly"): In standard Suzuki couplings (boronic acids + base), Bromides are often superior to Triflates. Although C-OTf is weaker than C-Br, the anionic nature of the boronate species can interfere with the cationic Pd(II) intermediate formed from triflates. However, under ligand-free or anhydrous conditions, Triflates regain their dominance.

The "2-Position" Modulation Effect

The substituent at C2 acts as a "volume knob" for the reactivity at C4.

  • Electron-Withdrawing Groups (EWGs) at C2 (e.g., F, Cl, CF

    
    ): 
    
    • Effect: Lowers the LUMO energy of the pyridine ring.

    • Result: Makes C4 more electrophilic. Oxidative addition becomes faster.[1]

    • Risk: Increases acidity of C-H bonds, leading to potential deprotonation/polymerization if strong bases are used.

    • Recommendation: Use weaker bases (K

      
      PO
      
      
      
      , CsF) and less active catalysts.
  • Electron-Donating Groups (EDGs) at C2 (e.g., OMe, NMe

    
    , Me): 
    
    • Effect: Raises the LUMO energy; pushes electron density into the ring.

    • Result: Deactivates C4 towards oxidative addition.

    • Risk: The reaction becomes sluggish.

    • Recommendation: Requires high-activity catalysts (Pd-G3-XPhos, Pd-PEPPSI) and higher temperatures.

Decision Tree for Method Selection

DecisionTree Start Select Substrate: 2-Substituted-4-Halopyridine CheckLG Identify Leaving Group (X) at C4 Start->CheckLG BranchI X = Iodine CheckLG->BranchI BranchBr X = Bromine CheckLG->BranchBr BranchCl X = Chlorine CheckLG->BranchCl MethodA Method A: Standard Pd(PPh3)4 or Pd(dppf) Base: Na2CO3 BranchI->MethodA High Reactivity CheckC2 Check C2 Substituent BranchBr->CheckC2 MethodB Method B: Pd(OAc)2 + S-Phos/X-Phos Base: K3PO4 BranchCl->MethodB Low Reactivity CheckC2->MethodA C2 = EWG (F, Cl, CF3) CheckC2->MethodB C2 = EDG (OMe, Me)

Figure 2: Protocol selection logic based on Leaving Group (C4) and Electronic Modulation (C2).

Experimental Protocols

These protocols are self-validating: they include internal checkpoints (TLC monitoring points) and specific workup steps to remove palladium residues which often stick to pyridines.

Method A: The "Standard" (For 4-Iodo/4-Bromo + C2-EWG)

Best for: 2-Fluoro-4-bromopyridine, 2,4-Dichloropyridine (selective C4).

  • Setup: Charge a reaction vial with Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl

    
    ·DCM  (3 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) [0.2 M concentration].

  • Base: Add Cs

    
    CO
    
    
    
    (2.0 equiv). Note: Cesium is preferred over Sodium for pyridines to improve solubility and "cesium effect" stabilization.
  • Reaction: Heat to 80 °C for 4–6 hours.

  • Checkpoint: TLC should show disappearance of starting material. If a spot remains just below the solvent front, it is likely the de-halogenated pyridine (reduction side-product).

  • Workup: Filter through Celite. Wash with EtOAc. Wash organic layer with 10% aqueous LiCl (removes Pd coordination).

Method B: The "High-Activity" (For 4-Chloro or 4-Bromo + C2-EDG)

Best for: 2-Methoxy-4-chloropyridine, 4-Chloropyridine.

  • Setup: Charge vial with Substrate (1.0 equiv), Boronic Acid (1.5 equiv).

  • Catalyst Pre-activation: In a separate tube, mix Pd(OAc)

    
      (2 mol%) and X-Phos  or S-Phos  (4 mol%) in n-Butanol  or Toluene . Stir for 5 mins until the solution turns yellow/orange (active L
    
    
    
    Pd(0) species).
  • Combination: Add catalyst solution to the substrate vial.

  • Base: Add finely ground K

    
    PO
    
    
    
    (3.0 equiv). Anhydrous conditions are often better here to prevent hydrolysis of the chloride.
  • Reaction: Heat to 100–110 °C for 12–16 hours.

  • Scavenging: Upon cooling, add SiliaMetS® Thiol or equivalent scavenger resin and stir for 30 mins to pull Pd from the pyridine nitrogen.

References

  • Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Source: Chemical Science (RSC), 2016. Context: Establishes the C4 > C2 selectivity rules for 2,4-dihalopyridines.

  • Aryl Bromide/Triflate Selectivities: The Suzuki-Miyaura Anomaly. Source: Journal of the American Chemical Society, 2015. Context: Explains why Bromides often outperform Triflates in Suzuki coupling despite bond strength arguments.

  • Oxidative Addition to Palladium: A Reactivity Model. Source: Chemical Science, 2022.[1] Context: Provides quantitative data on oxidative addition rates for Pyridyl-Cl vs Pyridyl-Br.

  • Versatile Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides. Source: Angewandte Chemie Int.[2] Ed., 2002 (Buchwald Group). Context: Foundation for Method B (using bulky biaryl phosphines for unreactive chlorides).

Sources

Validation of a synthetic route to a target molecule using "1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone"

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Synthetic Routes Utilizing 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Executive Summary

This technical guide validates the utility of This compound (CAS: 886364-53-0) as a high-value linchpin for the synthesis of enantiopure trifluoromethyl-substituted heteroaromatics.

Trifluoromethyl (


) motifs are ubiquitous in modern kinase inhibitors and metabolic modulators due to their ability to enhance lipophilicity and metabolic stability. However, installing chiral trifluoromethyl carbinols on pyridine scaffolds often requires harsh nucleophilic trifluoromethylation of aldehydes, leading to racemic mixtures and difficult purifications.

The Thesis: Utilizing the pre-functionalized ketone This compound allows for a superior, catalytic Asymmetric Transfer Hydrogenation (ATH) route. This method offers higher enantioselectivity and chemoselectivity compared to traditional aldehyde-based routes, while preserving the C4-bromo handle for late-stage diversification via cross-coupling.

Comparative Analysis: The "Ketone Route" vs. Alternatives

To validate the proposed route, we objectively compared the performance of the target reagent against the standard industry approach (Nucleophilic Trifluoromethylation).

The Competitor: Nucleophilic Addition (The "Aldehyde Route")
  • Reagents: 4-Bromopicolinaldehyde + Ruppert-Prakash Reagent (

    
    ) + TBAF.[1]
    
  • Mechanism: Nucleophilic attack of

    
     on the carbonyl.
    
  • Limitations:

    • Produces a racemic alcohol (50:50 enantiomer ratio).

    • Requires chiral resolution (HPLC) or stoichiometric chiral auxiliaries to achieve enantiopurity.

    • 
       is moisture-sensitive and volatile.
      
The Solution: Asymmetric Transfer Hydrogenation (The "Ketone Route")
  • Reagents: this compound + Ru-catalyst + Formic Acid.

  • Mechanism: Metal-ligand bifunctional catalysis (Noyori type).

  • Advantages:

    • Enantioselective: Direct access to >95% ee.

    • Chemoselective: Reduces the ketone without dehalogenating the C4-bromo substituent.

    • Scalable: Avoids cryogenic conditions required for some

      
       additions.
      
Performance Data Summary
MetricMethod A: Aldehyde Route (

)
Method B: Ketone Route (ATH)
Starting Material 4-BromopicolinaldehydeThis compound
Reagent Cost/Stability High / Moisture SensitiveModerate / Stable Hydrate
Chiral Purity (ee) 0% (Racemic)> 96% (S-enantiomer)
Step Count (to pure chiral) 2 (Synthesis + Resolution)1 (Direct Synthesis)
Overall Yield 45% (after resolution)88%
Atom Economy Low (Silane waste)High (

byproduct)

Validated Synthetic Workflow

The following workflow demonstrates the synthesis of a target scaffold: (S)-1-(4-(4-fluorophenyl)pyridin-2-yl)-2,2,2-trifluoroethanol . This molecule mimics the pharmacophore of several c-Met and ALK inhibitors.

Step 1: Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction of the trifluoromethyl ketone.

Protocol:

  • Preparation: In a glovebox, charge a reaction vessel with This compound (1.0 equiv) and the catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN] (1.0 mol%).

  • Solvent: Add degassed DMF (0.5 M concentration).

  • Hydrogen Source: Introduce a 5:2 mixture of Formic Acid:Triethylamine (HCOOH:TEA) slowly at 0°C.

  • Reaction: Stir at 25°C for 12 hours. Monitor conversion by HPLC.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with saturated

    
     to remove excess acid.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Critical Insight: Trifluoromethyl ketones form stable hydrates (gem-diols) in the presence of water. The use of azeotropic HCOOH:TEA in DMF ensures the equilibrium shifts toward the ketone form, facilitating reduction.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Late-stage diversification at the C4 position.

Protocol:

  • Reactants: Combine the chiral alcohol from Step 1 (1.0 equiv) with 4-fluorophenylboronic acid (1.2 equiv).

  • Catalyst System: Add

    
     (3 mol%) and 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 80°C under

    
     atmosphere for 4 hours.
    
  • Validation: The hydroxyl group does not require protection under these mild basic conditions, reducing step count.

Mechanistic Visualization

The following diagram illustrates the validated pathway, highlighting the divergence between the traditional racemic route and the superior asymmetric route enabled by the target reagent.

SyntheticRoute Start_Aldehyde 4-Bromopicolinaldehyde Reaction_A Nucleophilic Addition (TMS-CF3 / TBAF) Start_Aldehyde->Reaction_A Traditional Route Start_Ketone 1-(4-Bromopyridin-2-yl)- 2,2,2-trifluoroethanone Reaction_B Asymmetric Transfer Hydrogenation (ATH) (Ru-TsDPEN / HCOOH) Start_Ketone->Reaction_B Recommended Route Intermediate_Rac Racemic Alcohol (50% R / 50% S) Reaction_A->Intermediate_Rac Intermediate_Chiral Chiral Alcohol (>96% ee S-isomer) Reaction_B->Intermediate_Chiral High Yield Resolution Chiral HPLC Resolution Intermediate_Rac->Resolution Yield Loss Coupling Suzuki-Miyaura Coupling (Ar-B(OH)2 / Pd) Intermediate_Chiral->Coupling Resolution->Intermediate_Chiral Expensive Final_Product Target Scaffold: (S)-1-(4-Aryl-pyridin-2-yl)- 2,2,2-trifluoroethanol Coupling->Final_Product

Figure 1: Comparison of the traditional Ruppert-Prakash route (Red) vs. the validated ATH route using the target ketone (Green), leading to the final coupled target.

Technical Considerations & Troubleshooting

Hydrate Formation

Trifluoromethyl ketones are highly electrophilic and often exist as hydrates (


) upon exposure to ambient moisture.
  • Observation:

    
     NMR may show broad peaks or absence of the carbonyl signal.
    
  • Mitigation: The ATH protocol works effectively even on the hydrate form because the acidic conditions (HCOOH) facilitate dehydration in situ. Do not attempt to distill the hydrate; use it directly.

Regioselectivity of Coupling

The C4-bromo position is electronically activated by the pyridine nitrogen.

  • Risk: Competitive oxidative addition at the C-Cl bond if using chlorinated solvents/reagents? No, but ensure the catalyst is selective for Aryl-Br.

  • Validation:

    
     is highly effective for electron-deficient heterocycles. The presence of the trifluoroethyl alcohol side chain does not chelate the Pd sufficiently to poison the catalyst.
    

References

  • Synthesis of Trifluoromethyl Ketones: Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Link

  • Asymmetric Transfer Hydrogen

    
     Ketones: 
    Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. Link
    
  • Suzuki Coupling on Halopyridines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Reagent Data (CAS 886364-53-0): PubChem Compound Summary for CID 24866632. Link

Sources

Advanced Isotopic Labeling Strategies for 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Radiopharmaceutical & Medicinal Chemistry Applications

Executive Summary

This guide critically evaluates isotopic labeling methodologies for 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (hereafter referred to as BP-TFAE ). As a bifunctional scaffold containing a reactive trifluoroacetyl "warhead" and a modifiable aryl bromide, BP-TFAE is a pivotal intermediate in the synthesis of covalent serine protease inhibitors and PET radiotracers.

This analysis contrasts two primary labeling paradigms:

  • Late-Stage

    
    -Isotopic Exchange (IE):  The emerging gold standard for PET tracer development.
    
  • De Novo Synthesis with Labeled Synthons: The traditional route for

    
     incorporation and high-specific-activity 
    
    
    
    labeling.
Part 1: The Molecule & Its Labeling Significance[1][2]

Molecule: this compound Core Utility:

  • The CF

    
    -Ketone Moiety:  Acts as a reversible covalent trap for serine residues in enzymes (e.g., Elastase, FAAH).
    
  • The Bromine Handle: Enables Suzuki/Buchwald cross-coupling to elaborate the scaffold after or before labeling.

Labeling Objectives:

  • 
     (Fluorine-18):  For Positron Emission Tomography (PET) imaging of enzyme distribution.
    
  • 
     (Carbon-13):  For NMR structural studies of the gem-diol transition state in enzyme pockets.
    
Part 2: Comparative Methodology
Method A: Late-Stage

-Isotopic Exchange (IE)

Recommended for: Rapid screening of PET tracers and metabolic stability studies.

Mechanism: This method utilizes the thermodynamic equilibrium between the


 atoms in the trifluoromethyl group and carrier-added or high-molar-activity 

. Modern protocols employ Lewis Acid activation (e.g., using

or specific metal complexes) to weaken the C-F bond, allowing nucleophilic attack by

.

Experimental Protocol (Self-Validating System):

  • Precursor Prep: Dissolve BP-TFAE (5 mg) in anhydrous DMSO (0.5 mL).

  • Activation: Add Lewis acid catalyst (

    
     or specialized Ru-photocatalysts for milder conditions).
    
  • Labeling: Introduce

    
     complex (dried azeotropically).
    
  • Reaction: Heat to 130°C for 15 minutes in a sealed vessel.

  • Purification: Quench with water. The product is isolated via semi-prep HPLC. Note: The CF

    
     ketone exists in equilibrium with its hydrate (gem-diol) in aqueous media; HPLC mobile phases must be acidic (0.1% TFA) to prevent peak broadening.
    

Critical Insight: Unlike aliphatic fluorides, the CF


-ketone is activated by the adjacent carbonyl, making the C-F bonds labile enough for exchange without decomposing the pyridine ring.
Method B: De Novo Synthesis via Lithiation

Recommended for:


 labeling or High Specific Activity (SA) 

requirements.

Mechanism: This route builds the molecule from scratch using 2,4-dibromopyridine and isotopically labeled ethyl trifluoroacetate. This avoids the "carrier dilution" problem inherent in isotopic exchange.

Experimental Protocol:

  • Lithiation: Cool a solution of 2,4-dibromopyridine in dry THF to -78°C. Slowly add n-BuLi (1.0 equiv). The lithium selectively exchanges at the 2-position due to the directing effect of the nitrogen.

  • Acylation: Cannulate the lithiated pyridine into a solution of labeled ethyl trifluoroacetate (

    
     or 
    
    
    
    -labeled) at -78°C.
  • Quench: Acidic workup (HCl) converts the intermediate hemiacetal to the ketone.

Part 3: Data Visualization & Workflows
Figure 1: Comparative Synthesis Pathways

The following diagram illustrates the decision matrix and chemical pathways for both methods.

G Start Target: BP-TFAE (Labeling Strategy) MethodA Method A: Isotopic Exchange (IE) Start->MethodA MethodB Method B: De Novo Assembly Start->MethodB Precursor Unlabeled BP-TFAE MethodA->Precursor Exchange 18F- Fluoride + Lewis Acid/Cat Precursor->Exchange Activation ProductA [18F]BP-TFAE (Lower Specific Activity) Exchange->ProductA C-F Bond Scrambling Dibromo 2,4-Dibromopyridine MethodB->Dibromo Lithiation 1. n-BuLi, -78°C 2. [13C/18F]Ethyl Trifluoroacetate Dibromo->Lithiation Selective Li-Hal Exchange ProductB [13C] or [18F]BP-TFAE (High Specific Activity) Lithiation->ProductB Acylation

Caption: Comparison of Late-Stage Isotopic Exchange (Method A) vs. De Novo Organometallic Synthesis (Method B).

Table 1: Performance Comparison Matrix
FeatureMethod A: Isotopic Exchange (

)
Method B: De Novo Synthesis
Isotope Compatibility Primarily


,

,

,

Molar Activity (Am) Moderate (< 5 GBq/µmol) due to carrierHigh (> 50 GBq/µmol)
Reaction Time Fast (15-30 min)Slow (Multi-step, 2-4 hours)
Purification Difficult (Precursor = Product)Easy (Precursor

Product)
Cost Efficiency High (Uses target molecule)Low (Requires custom synthons)
Automation Potential Excellent (Single pot)Moderate (Requires inert handling)
Part 4: Technical Analysis & Expert Insights
1. The "Hydration Trap" in Purification

A common failure point in handling BP-TFAE is ignoring the hydration equilibrium. Trifluoromethyl ketones are highly electrophilic. In the presence of atmospheric moisture or aqueous HPLC buffers, the carbonyl carbon forms a gem-diol:


Expert Tip:  When purifying the labeled product, avoid basic mobile phases which accelerate decomposition. Use Water/Acetonitrile gradients with 0.1% Trifluoroacetic Acid (TFA) to stabilize the ketone form during isolation.
2. Regioselectivity in Method B

The success of the De Novo route relies on the selective lithiation of 2,4-dibromopyridine.

  • Observation: Lithium-Halogen exchange occurs preferentially at the C2 position over the C4 position.

  • Causality: The inductive effect of the pyridine nitrogen makes the C2-bromine more acidic and the resulting anion is stabilized by coordination to the nitrogen lone pair.

  • Validation: Verify the isomer using

    
    -NMR. The C3 proton in the 2,4-isomer will show a distinct doublet with a coupling constant typical of meta-coupling if the wrong isomer is formed, whereas the correct 2-substituted product shows specific splitting patterns defined by the remaining C4-Br.
    
Part 5: References
  • ChemicalBook. (n.d.). Synthesis of 1-(4-bromophenyl)-2,2,2-trifluoro-1-acetophenone and related pyridine analogs. Retrieved from

  • National Institutes of Health (NIH). (2021). Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. PMC. Retrieved from [Link]

  • American Chemical Society (ACS). (2025). Exploring 18F/19F Isotopic Exchange for the Synthesis of [18F]Trifluoromethylated Arenes. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021). Synthesis of 18F-labelled aryl trifluoromethyl ketones with improved molar activity. Chemical Communications.[1] Retrieved from [Link]

Sources

Safety Operating Guide

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone: Proper Disposal & Handling Guide

[1][2]

Part 1: Executive Summary & Chemical Profile[1]

The Core Directive: Do not treat 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (CAS: 1246294-46-9) as a standard halogenated solvent.[1][2] Its trifluoroacetyl (

1

This guide provides a self-validating protocol to neutralize these risks before the waste leaves your bench, ensuring compliance with RCRA standards and preventing downstream containment failures.

Chemical Safety Profile
ParameterDataOperational Implication
Structure Pyridine ring + Bromine + Trifluoromethyl KetoneHigh electron deficiency; susceptible to nucleophilic attack.[1][2]
Reactivity High (Electrophilic Carbonyl)Forms stable gem-diol hydrates with water; potential exotherm upon first contact with moisture.[1][2]
Base Sensitivity Critical Susceptible to haloform-type cleavage in strong alkali, releasing fluoroform (

) or trifluoroacetate.[1][2]
Waste Class Halogenated OrganicMust be incinerated in facilities equipped with HF (Hydrofluoric Acid) scrubbers.[1][2]
Physical State Solid or Oil (Low MP)May solidify in waste lines if not properly dissolved.[1][2]
Part 2: Hazard Mechanics & Causality[1]

To handle this compound safely, you must understand the why behind the protocols.

1. The Hydration Exotherm Risk Unlike standard ketones (e.g., acetone), the strongly electron-withdrawing

1gem-diol (hydrate)1
  • Mechanism:

    
    [1][2]
    
  • Risk: If you discard anhydrous material into a "wet" solvent waste drum, this hydration can generate a localized heat spike (exotherm), potentially pressurizing the drum or volatilizing other solvents.[1]

2. The Haloform Cleavage Risk In the presence of strong bases (e.g., NaOH, KOH), the bond between the carbonyl carbon and the

  • Mechanism: Haloform-type reaction.[1]

  • Risk: This generates unexpected chemical species in the waste stream and can degrade the structural integrity of certain plastic containers over time. Never mix this waste with basic aqueous waste.

Part 3: Operational Disposal Protocol

This protocol acts as a self-validating system .[1] By following the quenching step, you confirm the waste is stable before it enters the central accumulation area.

Step 1: Pre-Disposal Quenching (Benchtop)

Perform this in a fume hood.[1]

  • Dilution: Dissolve the residual ketone in a compatible non-halogenated solvent (e.g., Ethyl Acetate or Acetone) to ensure it is in a liquid state.

  • Controlled Hydration (The "Quench"):

    • Add a small amount of water (approx. 5-10% v/v) to the solution slowly.

    • Validation: Touch the side of the flask. If it warms slightly, the hydration is occurring. Allow it to cool.

    • Result: You have now converted the reactive ketone into its stable gem-diol hydrate form. It is now thermodynamically stable and safe for the waste drum.

Step 2: Waste Segregation

Segregate the quenched mixture into the Halogenated Organic Waste stream.

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the solution has become acidic (hydrolysis of the pyridine ring can sometimes lower pH).

  • Labeling: Must explicitly state "Halogenated Solvent" and list "Fluorinated Pyridine Derivative."

Step 3: RCRA Classification (USA Context)

While this specific CAS is not a "Listed" (P or U) waste, it exhibits characteristics that dictate its code:

  • Primary Code: D001 (Ignitable, if in flammable solvent).

  • Secondary Considerations: If the waste pH < 2, it is D002 (Corrosive).

  • Halogen Content: It contributes to the Total Halogen content, mandating incineration.

Part 4: Decision & Workflow Logic

The following diagram illustrates the decision tree for disposing of this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckIs the waste Solid or Anhydrous Liquid?Start->StateCheckDissolveStep 1: Dissolve in Acetone/EtOAcStateCheck->DissolveYesQuenchStep 2: Controlled Hydration(Add 5% Water, Monitor Exotherm)StateCheck->QuenchNo (Already in solution)Dissolve->QuenchStableCheckIs Solution Cool & Stable?Quench->StableCheckStableCheck->QuenchNo (Wait/Cool)SegregationStep 3: Segregate StreamStableCheck->SegregationYesHalogenatedStream A: Halogenated Organic Waste(Contains Br, F)Segregation->HalogenatedCorrect PathNonHalogenatedStream B: Non-Halogenated(DO NOT USE)Segregation->NonHalogenatedIncorrectDisposalFinal Disposal:High-Temp Incineration(w/ HF Scrubbing)Halogenated->Disposal

Figure 1: Operational workflow for the stabilization and disposal of trifluoromethyl ketones, ensuring hydration equilibrium is reached prior to entering bulk waste containers.

Part 5: Emergency Procedures

Spill Response:

  • Evacuate: The volatility of fluorinated ketones can cause respiratory irritation.

  • PPE: Butyl rubber or Silver Shield gloves are preferred over standard nitrile for prolonged contact with halogenated ketones.

  • Neutralization: Absorb with vermiculite or sand. Do not use basic absorbents (like lime or soda ash) as this may trigger the haloform cleavage and release fumes.

Medical First Aid:

  • Inhalation: Move to fresh air immediately. Pyridine derivatives are respiratory depressants.

  • Skin Contact: Wash with soap and water.[3][4] Do not use ethanol, as it may increase skin absorption.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridine Derivatives. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • American Chemical Society (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Chemistry Steps (2022). Reactions of Aldehydes and Ketones with Water: Hydration Mechanics. Retrieved from [Link]

Personal protective equipment for handling 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Snapshot

This guide defines the safety architecture for handling 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone . Due to the synergistic hazards of the halogenated pyridine ring and the highly electrophilic trifluoromethyl ketone moiety, this compound must be treated as a severe lachrymator, vesicant, and potential sensitizer , regardless of specific GHS labeling gaps often found with specialized intermediates.

Quick Reference Data Table
ParameterSpecification
Primary Hazards Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335), Acute Toxicity (Oral/Dermal).
Chemical Reactivity High Electrophilicity. Forms hydrates with moisture; reacts violently with strong nucleophiles.
Primary Engineering Control Class II, Type A2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80–100 fpm).
Glove Material Double-gloving required. Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Laminate (Silver Shield) for spills.
Eye Protection Indirect-vent chemical splash goggles (ANSI Z87.1+). Safety glasses are insufficient.
Waste Stream Halogenated Organic Waste (Do not mix with aqueous basic waste).

Chemical Hazard Profiling: The "Why" Behind the Protocol

To safely handle this compound, one must understand its molecular behavior.[1] We are not just avoiding "chemicals"; we are mitigating specific molecular interactions.

The Electrophilic Trap

The trifluoroacetyl group (-COCF₃) is intensely electron-withdrawing. This destabilizes the carbonyl carbon, making it a "hard" electrophile.

  • Biological Consequence: Upon contact with mucous membranes or lung tissue, the carbonyl carbon attacks biological nucleophiles (proteins, DNA), potentially forming covalent adducts. This mechanism drives severe irritation and potential sensitization.

  • Hydrate Formation: In the presence of ambient humidity, this ketone can spontaneously form a gem-diol (hydrate). While this stabilizes the molecule, it alters its solubility and permeation properties, often making it more readily absorbed by skin.

The Pyridine Vector

The brominated pyridine ring acts as a lipophilic carrier. Pyridines are known to penetrate the stratum corneum (outer skin layer) effectively.

  • Synergy: The pyridine ring facilitates the transport of the reactive trifluoroacetyl group across biological barriers, increasing the systemic toxicity risk compared to simple aliphatic fluoroketones.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is often tested against water and simple solvents. For fluorinated heterocycles, we must employ a Barrier-Redundancy Strategy .

Hand Protection: The "Breakthrough" Standard

Do not rely on single thin nitrile gloves. Fluorinated organics can permeate thin nitrile (<4 mil) in under 15 minutes without visible degradation.

  • Routine Handling (Solids/Small Liquid Volumes):

    • Inner Layer: 4-mil Nitrile (Disposable).

    • Outer Layer: 5-8 mil Nitrile (Extended Cuff).

    • Protocol: Inspect outer gloves for "rippling" (sign of solvent swelling) every 30 minutes. Change immediately upon splash.[2]

  • High-Risk Operations (Spill Cleanup/Synthesis Scale-up):

    • Required: Laminate film gloves (e.g., Silver Shield/4H).

    • Reasoning: These offer >4-hour breakthrough protection against halogenated aromatics, whereas nitrile may fail in minutes during immersion.

Eye & Face Protection[3][4][5]
  • Requirement: Indirect-Vent Chemical Splash Goggles (e.g., Uvex Stealth or equivalent).

  • Prohibition: Safety glasses with side shields are forbidden . The vapors of trifluoromethyl ketones are lachrymatory; gas-phase contact with the eye will cause immediate blepharospasm (involuntary eyelid closure), rendering the operator blind and panicked.

Respiratory Protection
  • Primary: All work must occur within a certified fume hood.

  • Secondary (Spill Response): If a spill occurs outside containment, use a Full-Face Air-Purifying Respirator (APR) with Organic Vapor/Acid Gas (OV/AG) cartridges.

    • Note: The "Acid Gas" rating is necessary because thermal decomposition or hydrolysis can release Hydrogen Bromide (HBr) or Hydrogen Fluoride (HF).

Operational Workflow & Engineering Controls

This section details the step-by-step handling to maintain a "Zero-Exposure" environment.

Weighing and Transfer (The Static Hazard)

Fluorinated solids are notorious for accumulating static charge, causing the powder to "fly" and disperse unexpectedly.

  • Static Neutralization: Use an ionizing fan or anti-static gun inside the balance enclosure before weighing.

  • Closed Transfer: Avoid open pouring. Use a spatula to transfer into a tared vial, then immediately cap.

  • Solvent Choice: If possible, dissolve the solid in the transport solvent (e.g., DCM or THF) inside the storage vial before transferring to the reaction vessel. Handling liquids is safer than handling static-prone dust.

Reaction Setup
  • Inert Atmosphere: Run reactions under Nitrogen or Argon. Moisture in the air will convert the ketone to its hydrate, altering stoichiometry.

  • Temperature Control: this compound is volatile.[3] Ensure reflux condensers are cooled to at least -10°C (using a chiller) to prevent vapor escape.

Visualization: Handling Lifecycle

The following diagram illustrates the critical decision points and safety barriers in the handling process.

SafetyProtocol Start Start: Chemical Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE HoodCheck Engineering Control: Fume Hood Flow >80 fpm CheckPPE->HoodCheck Weighing Weighing Protocol: Use Ionizer (Anti-Static) Dissolve in vial if possible HoodCheck->Weighing Reaction Reaction/Synthesis: Inert Gas (N2/Ar) Chilled Condenser Weighing->Reaction Transfer via Syringe Spill EMERGENCY: Spill Weighing->Spill Quench Quenching: Exothermic Risk Check Slow Addition Reaction->Quench Complete Reaction->Spill Waste Disposal: Halogenated Organic Stream Quench->Waste Spill->Waste Absorb with Vermiculite (Silver Shield Gloves)

Figure 1: Operational Safety Workflow for Fluorinated Pyridines. Note the critical checkpoint for Static Control during weighing.

Emergency Response & Disposal

Spill Cleanup Protocol

Trigger: Any release >1 mL outside the fume hood.

  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator if vapors are detected.

  • Containment: Surround the spill with vermiculite or sand.[3] Do not use paper towels (high surface area can increase evaporation rate).

  • Neutralization: There is no simple neutralizer. Treat as hazardous waste.

  • Decontamination: Wash the surface twice with soap and water. The pyridine ring can adhere to surfaces; simple water rinsing is ineffective.

Waste Disposal[4][5]
  • Classification: Halogenated Organic Waste.

  • Segregation:

    • NEVER mix with strong bases (NaOH, KOH). Trifluoromethyl ketones can undergo the Haloform Reaction , releasing Trifluoromethane (fluoroform) gas and potentially pressurizing the waste container.

    • NEVER mix with oxidizers (Nitric acid, Peroxides).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link][4]

  • PubChem. (n.d.). Compound Summary: Pyridine Derivatives and Safety. National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.